(Rac)-LSN2814617
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
Fórmula molecular |
C18H20FN5O |
|---|---|
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
5-(3-tert-butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-3-(4-fluorophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H20FN5O/c1-18(2,3)17-22-21-14-10-12(8-9-24(14)17)16-20-15(23-25-16)11-4-6-13(19)7-5-11/h4-7,12H,8-10H2,1-3H3 |
Clave InChI |
NPRJTKMKUYJGAL-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
(Rac)-LSN2814617: A Technical Guide to its Mechanism of Action as a Positive Allosteric Modulator of the mGlu₅ Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-LSN2814617 is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu₅). This document provides a comprehensive overview of its mechanism of action, drawing from key in vitro and in vivo studies. LSN2814617 enhances the receptor's response to the endogenous ligand glutamate without intrinsic agonist activity. This modulation of the glutamatergic system has demonstrated potential therapeutic applications, particularly in conditions associated with NMDA receptor hypofunction, such as schizophrenia. This guide summarizes the quantitative pharmacology, details the experimental protocols used in its characterization, and visualizes the key signaling pathways and experimental workflows.
Core Mechanism of Action
This compound functions as a positive allosteric modulator of the mGlu₅ receptor.[1][2][3] This means it binds to a site on the receptor that is distinct from the glutamate binding site (the orthosteric site).[4] This binding event induces a conformational change in the receptor that increases the affinity and/or efficacy of glutamate.[3] Consequently, in the presence of LSN2814617, a lower concentration of glutamate is required to elicit a response, and the maximal response to glutamate can be potentiated. A key characteristic of LSN2814617 is its lack of intrinsic agonist activity, meaning it does not activate the mGlu₅ receptor in the absence of an orthosteric agonist like glutamate.[1][3] This property is crucial as it ensures that the potentiation of mGlu₅ signaling occurs in a physiologically relevant manner, preserving the natural patterns of glutamatergic neurotransmission.
The potentiation of mGlu₅ receptor activity by LSN2814617 has significant downstream effects. The mGlu₅ receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to Gαq/11. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium ([Ca²⁺]i), while DAG activates protein kinase C (PKC). This signaling pathway is integral to numerous cellular processes, including synaptic plasticity.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.
Table 1: In Vitro Potency and Efficacy
| Parameter | Species | Value | Reference |
| EC₅₀ (PAM activity) | Human mGlu₅ | 52 nM | [1] |
| EC₅₀ (PAM activity) | Rat mGlu₅ | 42 nM | [1] |
| Intrinsic Agonist Activity | Rat Cortical Neurons | No response (1 nM - 10 µM) | [1] |
| [Ca²⁺]i Response | AV12 cells | Concentration-dependent increase | [1] |
Table 2: In Vivo Receptor Occupancy and Pharmacodynamics
| Parameter | Animal Model | Dose | Effect | Reference |
| mGlu₅ Receptor Occupancy | Rat | 0.3 - 60 mg/kg (p.o.) | Dose-dependent | [1] |
| Wakefulness | Rat | 0 - 3 mg/kg (p.o.) | Dose-dependent increase | [1] |
| Amphetamine-Induced Hyperkinesia | Rat | 0 - 10 mg/kg (p.o.) | Significant modulation | [1] |
Signaling Pathway and Experimental Workflow
mGlu₅ Receptor Signaling Pathway Modulated by this compound
Caption: mGlu₅ receptor signaling cascade potentiated by this compound.
General Experimental Workflow for In Vitro Characterization
Caption: Workflow for in vitro binding and functional assays.
Detailed Experimental Protocols
Disclaimer: The following protocols are based on generalized procedures for the characterization of mGlu₅ PAMs and information available in summaries of the primary literature. The full detailed protocols from the original studies on this compound were not publicly accessible and may contain more specific details.
In Vitro Assays
4.1.1. Radioligand Binding Assay (Displacement of [³H]MPEP)
-
Objective: To determine the affinity of this compound for the allosteric binding site on the mGlu₅ receptor.
-
Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the human or rat mGlu₅ receptor.
-
Membrane Preparation:
-
Cells are harvested and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in assay buffer.
-
-
Assay Protocol:
-
In a 96-well plate, incubate cell membranes with a fixed concentration of the radiolabeled mGlu₅ antagonist [³H]MPEP.
-
Add increasing concentrations of this compound.
-
Non-specific binding is determined in the presence of a saturating concentration of a non-labeled antagonist (e.g., MPEP).
-
Incubate the mixture at room temperature for a defined period (e.g., 60 minutes).
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer.
-
The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to a Kᵢ value using the Cheng-Prusoff equation.
4.1.2. Calcium Mobilization Assay
-
Objective: To measure the functional potentiation of the glutamate-induced response by this compound.
-
Cell Lines: AV-12 cells or other suitable cell lines expressing the mGlu₅ receptor.
-
Protocol:
-
Cells are plated in 96-well plates and allowed to adhere overnight.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
After an incubation period, the cells are washed to remove excess dye.
-
A baseline fluorescence reading is taken.
-
This compound is added at various concentrations, followed by a sub-maximal concentration (e.g., EC₂₀) of glutamate.
-
Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time using a plate reader (e.g., FLIPR or FlexStation).
-
-
Data Analysis: The increase in fluorescence is calculated as a percentage of the maximal response to a saturating concentration of glutamate. The EC₅₀ for the potentiation by LSN2814617 is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
In Vivo Assays
4.2.1. Receptor Occupancy Studies
-
Objective: To determine the extent of mGlu₅ receptor binding by this compound in the brain after systemic administration.
-
Animal Model: Male Wistar rats.
-
Protocol:
-
Animals are orally administered with this compound at various doses.
-
At a specified time point after dosing, a radiolabeled tracer that binds to the mGlu₅ receptor (e.g., [¹¹C]ABP688 for PET imaging or an appropriate ex vivo tracer) is administered intravenously.
-
For ex vivo studies, animals are euthanized at a time corresponding to the peak brain concentration of the tracer.
-
The brains are rapidly removed, and specific regions (e.g., hippocampus, cortex) are dissected.
-
The amount of radioactivity in the brain regions is measured.
-
-
Data Analysis: Receptor occupancy is calculated as the percentage reduction in tracer binding in the drug-treated animals compared to vehicle-treated controls.
4.2.2. Electroencephalography (EEG) for Sleep-Wake Architecture
-
Objective: To assess the effects of this compound on sleep and wakefulness.
-
Animal Model: Male Wistar rats surgically implanted with electrodes for EEG and electromyography (EMG) recording.
-
Protocol:
-
Following a recovery period after surgery, animals are habituated to the recording chambers.
-
Baseline EEG/EMG data are recorded for a 24-hour period.
-
Animals are orally administered with this compound or vehicle at the beginning of the light or dark cycle.
-
EEG/EMG activity is continuously recorded for a subsequent period (e.g., 24-48 hours).
-
-
Data Analysis: The recorded data are scored in epochs (e.g., 10 seconds) for different vigilance states (wakefulness, NREM sleep, REM sleep) based on the EEG and EMG signals. The total time spent in each state, the latency to sleep onset, and the number and duration of sleep/wake bouts are calculated and compared between drug and vehicle conditions.
Conclusion
This compound is a well-characterized positive allosteric modulator of the mGlu₅ receptor with a clear mechanism of action. Its ability to potentiate glutamate signaling without direct receptor activation provides a nuanced approach to modulating the glutamatergic system. The in vitro and in vivo data demonstrate its potency, selectivity, and central nervous system activity. The wake-promoting effects and its ability to modulate behaviors relevant to psychiatric disorders suggest its potential as a therapeutic agent. This technical guide provides a foundational understanding of the pharmacology of this compound for researchers and drug development professionals exploring the therapeutic potential of mGlu₅ receptor modulation.
References
- 1. LSN-2814617 I CAS#: 1313498-17-7 I mGlu5 (metabotropic glutamate 5) positive allosteric modulator (PAM) I InvivoChem [invivochem.com]
- 2. In vitro characterisation of the novel positive allosteric modulators of the mGlu₅ receptor, LSN2463359 and LSN2814617, and their effects on sleep architecture and operant responding in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabotropic glutamate receptor subtype 5: molecular pharmacology, allosteric modulation and stimulus bias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress toward Positive Allosteric Modulators of the Metabotropic Glutamate Receptor Subtype 5 (mGlu5) - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-LSN2814617: A Technical Guide for Schizophrenia Research Professionals
An In-depth Review of a Positive Allosteric Modulator of mGlu5 Receptors
This technical guide provides a comprehensive overview of (Rac)-LSN2814617, a racemate of the selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5), for researchers, scientists, and drug development professionals investigating novel therapeutic avenues for schizophrenia.
Core Compound Profile
This compound is the racemic mixture of LSN2814617. As a positive allosteric modulator, it does not activate the mGlu5 receptor directly but potentiates the receptor's response to the endogenous agonist, glutamate.[1] This mechanism is of significant interest in schizophrenia research due to the hypothesized hypofunction of the N-methyl-D-aspartate (NMDA) receptor, a key player in the glutamatergic system.[2][3] The functional interaction between mGlu5 and NMDA receptors suggests that enhancing mGlu5 signaling could compensate for deficient NMDA receptor activity, a central tenet in the glutamate hypothesis of schizophrenia.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative data for LSN2814617, the active enantiomer of this compound.
| Parameter | Species | Value | Reference |
| EC50 (in vitro) | Human mGlu5 | 52 nM | [5] |
| Rat mGlu5 | 42 nM | [5] |
Table 1: In Vitro Potency of LSN2814617
| Animal Model | Dosing (Oral) | Key Finding | Reference |
| Male Lister Hooded Rats | 0, 2.5, 5, 10 mg/kg | Significant modulation of amphetamine-induced hyperactivity.[5] | [5] |
| Adult Male Wistar Rats | 0, 0.3, 1, 3 mg/kg | Dose-dependent increase in wakefulness.[5] | [5] |
| 3 mg/kg | Produced a 234 ± 16 minute increase in wakefulness over 7 hours.[5] | [5] |
Table 2: In Vivo Efficacy of LSN2814617
Signaling Pathways
LSN2814617, as an mGlu5 PAM, modulates downstream signaling cascades crucial to synaptic plasticity and neuronal excitability. The primary pathway involves the Gq/11 protein, leading to the activation of phospholipase C (PLC) and subsequent intracellular calcium mobilization. Furthermore, the interplay between mGlu5 and NMDA receptors is a critical aspect of its mechanism of action relevant to schizophrenia.
Experimental Protocols
The following are generalized protocols for key experiments relevant to the study of this compound.
In Vitro Calcium Flux Assay
This assay measures the potentiation of glutamate-induced intracellular calcium mobilization by LSN2814617 in cells expressing the mGlu5 receptor.
Methodology:
-
Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing the human or rat mGlu5 receptor in appropriate media.
-
Cell Plating: Plate cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.
-
Compound Preparation: Prepare a dilution series of this compound and a fixed, sub-maximal concentration of glutamate.
-
Assay:
-
Wash the cells to remove excess dye.
-
Add the this compound dilutions to the wells and incubate for a short period.
-
Measure baseline fluorescence using a fluorescence plate reader.
-
Add the glutamate solution to all wells.
-
Immediately measure the fluorescence intensity over time to capture the peak calcium response.
-
-
Data Analysis: Calculate the EC50 value of this compound by plotting the potentiation of the glutamate response against the concentration of the compound.
In Vivo Amphetamine-Induced Hyperactivity Model
This model assesses the potential antipsychotic-like activity of this compound by measuring its ability to modulate hyperactivity induced by amphetamine, a psychostimulant that increases dopamine (B1211576) levels.
Methodology:
-
Animals: Use adult male Lister Hooded or similar rat strains.
-
Habituation: Habituate the rats to the open-field arenas for a set period (e.g., 60 minutes) for several days before the experiment.
-
Drug Administration:
-
Administer this compound orally at various doses (e.g., 0, 2.5, 5, 10 mg/kg).
-
After a pre-determined time (e.g., 60 minutes), administer amphetamine (e.g., 1.5 mg/kg, intraperitoneally).
-
-
Behavioral Assessment: Immediately place the animals back into the open-field arenas and record their locomotor activity using an automated tracking system for a specified duration (e.g., 120 minutes).
-
Data Analysis: Analyze the total distance traveled and other locomotor parameters. Compare the activity of the drug-treated groups to the vehicle- and amphetamine-only control groups to determine if this compound modulates amphetamine-induced hyperactivity.
Conclusion
This compound represents a valuable research tool for investigating the role of mGlu5 receptor modulation in the pathophysiology of schizophrenia. Its mechanism as a positive allosteric modulator offers a nuanced approach to enhancing glutamatergic signaling, potentially addressing the NMDA receptor hypofunction implicated in the disorder. The data presented in this guide, along with the outlined experimental protocols, provide a solid foundation for further preclinical investigation into the therapeutic potential of this and similar compounds.
References
- 1. In vitro characterisation of the novel positive allosteric modulators of the mGlu₅ receptor, LSN2463359 and LSN2814617, and their effects on sleep architecture and operant responding in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Biased mGlu5 positive allosteric modulators provide in vivo efficacy without potentiating mGlu5 modulation of NMDAR currents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mGluR5 receptor availability is associated with lower levels of negative symptoms and better cognition in male patients with chronic schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSN-2814617 I CAS#: 1313498-17-7 I mGlu5 (metabotropic glutamate 5) positive allosteric modulator (PAM) I InvivoChem [invivochem.com]
(Rac)-LSN2814617: A Technical Guide to its Wake-Promoting Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-LSN2814617 is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu₅). Emerging research has highlighted its significant wake-promoting (pro-vigilant) effects, positioning it as a compound of interest for conditions characterized by hypersomnolence. This technical guide provides an in-depth overview of the core pharmacology of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for assessing its wake-promoting properties. The document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of mGlu₅ receptor modulation for sleep-wake disorders.
Core Pharmacology and Mechanism of Action
This compound is the racemic mixture of LSN2814617.[1][2] It functions as a positive allosteric modulator of the mGlu₅ receptor, meaning it does not activate the receptor directly but enhances the receptor's response to the endogenous agonist, glutamate.[3] This potentiation of glutamate signaling at the mGlu₅ receptor is the primary mechanism underlying its pharmacological effects. The mGlu₅ receptor is a G-protein coupled receptor (GPCR) predominantly coupled to the Gq/11 protein. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This signaling cascade is crucial in modulating synaptic plasticity and neuronal excitability, which are thought to contribute to the regulation of sleep and wakefulness.
Signaling Pathway of mGlu₅ Receptor Modulation
Caption: mGlu₅ Receptor Signaling Pathway.
Quantitative Data
The following tables summarize the key quantitative data for LSN2814617, the active enantiomer of the racemic mixture.
Table 1: In Vitro Potency
| Parameter | Species | Value (nM) | Reference |
| EC₅₀ | Human mGlu₅ | 52 | [4][5] |
| EC₅₀ | Rat mGlu₅ | 42 | [4][5] |
Table 2: In Vivo Wake-Promoting Efficacy in Rats
| Dose (mg/kg, p.o.) | Effect on Wakefulness | Duration of Effect | Reference |
| 3 | 234 ± 16 minute increase over 7 hours | 7 hours | [4] |
| 10 | Near 100% wakefulness | 12 hours | [6] |
Table 3: Comparison with other Wake-Promoting Agents in Rats
| Compound | Dose (mg/kg) | Wake-Promoting Effect | Rebound Hypersomnolence | Reference |
| LSN2814617 | 10 | Strong and persistent | Minimal | [3][6] |
| Modafinil | 300 | Significant but less persistent | Present | [6] |
| d-amphetamine | 1 | Significant but less persistent | Present | [6] |
| Caffeine | 10 | Significant but less persistent | Present | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.
In Vitro Calcium Mobilization Assay
This assay is used to determine the potency (EC₅₀) of LSN2814617 as a positive allosteric modulator of the mGlu₅ receptor.
Experimental Workflow:
Caption: In Vitro Calcium Mobilization Workflow.
Detailed Steps:
-
Cell Culture: AV12 cells stably expressing either human or rat mGlu₅ receptors are cultured in appropriate media and conditions until they reach a suitable confluency for the assay.
-
Cell Plating: Cells are seeded into 96-well or 384-well microplates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time at 37°C.
-
Compound Preparation: A dilution series of LSN2814617 is prepared in an appropriate assay buffer.
-
Assay Protocol:
-
The dye-loading solution is removed, and cells are washed with assay buffer.
-
The prepared concentrations of LSN2814617 are added to the respective wells and incubated for a short period.
-
The plate is then placed in a fluorescence plate reader.
-
A fixed, sub-maximal concentration of glutamate (the orthosteric agonist) is added to all wells to stimulate the mGlu₅ receptors.
-
The fluorescence intensity is measured over time to quantify the intracellular calcium mobilization.
-
-
Data Analysis: The peak fluorescence response is determined for each concentration of LSN2814617. The data are then normalized and fitted to a sigmoidal dose-response curve to calculate the EC₅₀ value.
In Vivo Electroencephalography (EEG) Assessment of Wakefulness in Rats
This protocol is used to directly measure the effects of LSN2814617 on sleep-wake states in freely moving rats.
Experimental Workflow:
Caption: In Vivo EEG Experimental Workflow.
Detailed Steps:
-
Animals: Adult male rats (e.g., Wistar or Sprague-Dawley) are used. They are housed under a 12:12 hour light-dark cycle with ad libitum access to food and water.
-
Surgical Implantation:
-
Rats are anesthetized, and their heads are fixed in a stereotaxic frame.
-
EEG electrodes (stainless steel screws) are implanted into the skull over the frontal and parietal cortices.
-
EMG electrodes (multi-stranded stainless steel wires) are inserted into the nuchal muscles to record muscle tone.
-
The electrode assembly is secured to the skull with dental cement.
-
-
Recovery and Habituation: Animals are allowed to recover from surgery for at least one week. Following recovery, they are habituated to the recording chambers and the flexible recording cables.
-
Recording Procedure:
-
A 24-hour baseline recording is performed to establish the normal sleep-wake architecture for each animal.
-
On the test day, at the beginning of the light cycle (the normal sleep period for rats), animals are orally administered with either vehicle or LSN2814617 at various doses.
-
EEG and EMG signals are continuously recorded for the next 24 hours.
-
-
Data Analysis:
-
The recorded data is manually or automatically scored in epochs (e.g., 10 seconds) into three states: wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep, based on the EEG and EMG characteristics.
-
The total time spent in each state is calculated for specific periods (e.g., hourly, or for the entire light and dark phases) and compared between the drug-treated and vehicle-treated groups.
-
Operant Behavior Task to Assess Functional Outcomes
Operant behavior tasks are employed to assess the functional consequences of the wakefulness induced by LSN2814617, particularly in the context of cognitive performance and potential interactions with other neuroactive compounds.
Logical Relationship for the Experiment:
Caption: Operant Behavior Experimental Logic.
Detailed Steps:
-
Apparatus: Standard operant conditioning chambers equipped with levers, stimulus lights, and a reward dispenser are used.
-
Training:
-
Rats are typically food-restricted to motivate them to perform the task for a food reward (e.g., sugar pellets).
-
They are trained on a specific schedule of reinforcement, such as a variable interval (VI) schedule, where a response is rewarded after a variable amount of time has elapsed.
-
Training continues until a stable baseline of responding is achieved.
-
-
Testing Procedure:
-
A cognitive deficit is induced by administering a competitive NMDA receptor antagonist, such as SDZ 220,581. This is known to impair performance in such tasks.
-
In the test sessions, animals are pre-treated with either vehicle or a wake-promoting dose of LSN2814617, followed by the administration of the NMDA antagonist.
-
The animals are then placed in the operant chambers, and their performance on the task is recorded.
-
-
Data Analysis: Key performance metrics, such as the response rate, accuracy, and number of omissions, are compared across the different treatment groups to determine if LSN2814617 can mitigate the performance deficits induced by the NMDA receptor antagonist.
Conclusion
This compound is a valuable research tool for investigating the role of the mGlu₅ receptor in the regulation of sleep and wakefulness. Its potent and sustained wake-promoting effects, coupled with a favorable profile of minimal rebound hypersomnolence, distinguish it from traditional stimulants. The detailed protocols provided herein offer a framework for the preclinical evaluation of this compound and other mGlu₅ PAMs. Further research into the precise neural circuits and downstream signaling pathways modulated by this compound will be crucial in fully elucidating its therapeutic potential for sleep disorders and other CNS indications.
References
- 1. Item - The Metabotropic Glutamate 5 Receptor in Sleep and Wakefulness: Focus on the Cortico-Thalamo-Cortical Oscillations - University of Lincoln - Figshare [repository.lincoln.ac.uk]
- 2. The Metabotropic Glutamate 5 Receptor in Sleep and Wakefulness: Focus on the Cortico-Thalamo-Cortical Oscillations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabotropic glutamate receptor function and regulation of sleep-wake cycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cerebral mGluR5 availability contributes to elevated sleep need and behavioral adjustment after sleep deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "NMDA Receptor Inhibition on Rodent Optimal Decision-Making in the Dimi" by Seth Foust [digitalcommons.spu.edu]
- 6. The Metabotropic Glutamate 5 Receptor in Sleep and Wakefulness: Focus on the Cortico-Thalamo-Cortical Oscillations - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of (Rac)-LSN2814617: A Technical Guide
(Rac)-LSN2814617 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu₅), a key target in the central nervous system for the potential treatment of neuropsychiatric disorders such as schizophrenia. This technical guide provides a comprehensive overview of the in vitro pharmacological profile of this compound, intended for researchers, scientists, and drug development professionals. The document details the compound's activity, the experimental methodologies used for its characterization, and the underlying signaling pathways.
Quantitative Pharmacological Data
The in vitro potency of this compound has been determined through various functional assays. The following table summarizes the key quantitative data for this mGlu₅ PAM.
| Parameter | Species | Value | Assay Type |
| EC₅₀ | Human mGlu₅ | 52 nM | Functional Assay |
| EC₅₀ | Rat mGlu₅ | 42 nM | Functional Assay |
| Fold Shift | Human & Rat mGlu₅ | 2-3 fold | Functional Assay |
This compound demonstrates potentiation of the glutamate or DHPG concentration-response curve with a two to three-fold leftward shift, indicating its positive allosteric modulatory activity.[1] The compound has been shown to have no detectable intrinsic agonist properties.[1]
Core Experimental Protocols
The in vitro characterization of this compound relies on two primary types of assays: radioligand binding assays to determine its interaction with the mGlu₅ receptor and functional assays to quantify its modulatory effects on receptor signaling. The following are detailed, representative protocols for these key experiments.
[³H]MPEP Radioligand Binding Assay
This assay is designed to determine if a test compound binds to the same allosteric site as the well-characterized mGlu₅ negative allosteric modulator (NAM), MPEP. Displacement of the radiolabeled MPEP analogue, [³H]MPEP, by this compound indicates binding to this site.[1]
Materials:
-
Membranes from cells expressing recombinant human or rat mGlu₅ receptor
-
[³H]MPEP (specific activity ~60-80 Ci/mmol)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
Unlabeled MPEP (for non-specific binding determination)
-
96-well filter plates (e.g., GF/C)
-
Scintillation cocktail and counter
Protocol:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, combine the cell membranes (20-40 µg of protein per well), [³H]MPEP (at a final concentration of 1-2 nM), and either this compound, assay buffer (for total binding), or a saturating concentration of unlabeled MPEP (10 µM, for non-specific binding).
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Analyze the data using non-linear regression to determine the Ki or IC₅₀ value for this compound.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of a compound to potentiate the mGlu₅ receptor's response to an agonist, typically by measuring changes in intracellular calcium concentration ([Ca²⁺]i). The mGlu₅ receptor is a Gq-coupled receptor, and its activation leads to the release of calcium from intracellular stores.
Materials:
-
HEK293 or CHO cells stably expressing human or rat mGlu₅ receptor
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Glutamate or a specific mGlu₅ agonist (e.g., DHPG)
-
This compound
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with an integrated liquid handling system
Protocol:
-
Seed the mGlu₅-expressing cells into the microplates and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of this compound and a fixed, sub-maximal (EC₂₀) concentration of the agonist (e.g., glutamate).
-
Place the cell plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Add the this compound dilutions to the wells and incubate for a short period (e.g., 5-15 minutes).
-
Add the EC₂₀ concentration of the agonist to the wells and immediately begin measuring the fluorescence intensity over time.
-
Record the peak fluorescence response for each well.
-
Analyze the data by plotting the fluorescence response against the concentration of this compound and fitting the data to a sigmoidal dose-response curve to determine the EC₅₀ of potentiation.
Visualizing Molecular Interactions and Processes
To better understand the mechanism of action of this compound and the experimental procedures for its characterization, the following diagrams have been generated.
References
(Rac)-LSN2814617: A Technical Guide to its Biological Activity and Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-LSN2814617 is the racemic mixture of LSN2814617, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous ligand, glutamate. This technical guide provides a comprehensive overview of the biological activity, molecular targets, and associated experimental methodologies for this compound, with a focus on its active enantiomer, LSN2814617. The information presented is intended to support further research and drug development efforts in the fields of neuroscience and pharmacology.
Core Biological Activity and Molecular Target
The primary molecular target of LSN2814617 is the metabotropic glutamate receptor 5 (mGluR5), a G-protein coupled receptor (GPCR) predominantly expressed in the postsynaptic density of neurons in the central nervous system. mGluR5 is known to play a critical role in synaptic plasticity, learning, and memory.
LSN2814617 binds to an allosteric site on the mGluR5 receptor, distinct from the orthosteric glutamate-binding site. This binding event induces a conformational change in the receptor that potentiates the intracellular signaling cascade initiated by glutamate binding. The primary signaling pathway involves the coupling to Gq/11 proteins, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately modulates neuronal excitability and synaptic function.
The potentiation of mGluR5 signaling by LSN2814617 has been shown to have several physiological effects, including wake-promoting properties and the modulation of psychostimulant-induced hyperactivity. These activities suggest its potential therapeutic application in disorders such as schizophrenia.
Quantitative Data Summary
| Compound | Target | Assay Type | Parameter | Value (nM) |
| LSN2814617 | Human mGluR5 | Calcium Mobilization | EC50 | 52 |
| LSN2814617 | Rat mGluR5 | Calcium Mobilization | EC50 | 42 |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the biological activity of LSN2814617 are provided below.
In Vitro Intracellular Calcium Mobilization Assay
This assay is used to determine the potency of LSN2814617 as a positive allosteric modulator of mGluR5.
1. Cell Culture and Plating:
- Chinese Hamster Ovary (CHO) cells stably expressing human or rat mGluR5 are cultured in DMEM/F-12 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
- Cells are seeded into black-walled, clear-bottom 96-well or 384-well microplates and grown to confluence.
2. Dye Loading:
- The culture medium is removed, and the cells are washed with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
- A calcium-sensitive fluorescent dye, such as Fluo-4 AM, is loaded into the cells by incubating them in the dark at 37°C for a specified time (typically 30-60 minutes).
3. Compound Addition and Fluorescence Reading:
- After dye loading, the cells are washed again with the assay buffer.
- A baseline fluorescence reading is taken using a fluorescent imaging plate reader (FLIPR) or a similar instrument.
- LSN2814617, at various concentrations, is added to the wells, followed by a sub-maximal concentration of glutamate (the orthosteric agonist).
- The change in intracellular calcium concentration is measured as a change in fluorescence intensity over time.
4. Data Analysis:
- The increase in fluorescence in response to glutamate in the presence of different concentrations of LSN2814617 is recorded.
- The EC50 value, representing the concentration of LSN2814617 that produces 50% of the maximal potentiation of the glutamate response, is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
In Vivo Receptor Occupancy Study
This study is conducted to determine the extent to which LSN2814617 binds to mGluR5 in the brain of a living animal.
1. Animal Dosing:
- Male Sprague-Dawley rats are administered LSN2814617 orally at various doses. A vehicle control group is also included.
2. Radiotracer Administration:
- At a specified time after LSN2814617 administration, a radiolabeled ligand that binds to mGluR5 (e.g., [3H]MPEP) is injected intravenously.
3. Tissue Collection and Preparation:
- At a predetermined time after radiotracer injection, the animals are euthanized, and their brains are rapidly removed and frozen.
- The brains are sectioned using a cryostat, and the sections are mounted on microscope slides.
4. Autoradiography:
- The brain sections are exposed to a phosphor imaging screen or autoradiographic film.
- The density of the radioligand binding in specific brain regions rich in mGluR5 (e.g., hippocampus, striatum) is quantified.
5. Data Analysis:
- The specific binding of the radioligand in the drug-treated animals is compared to that in the vehicle-treated animals.
- The percentage of receptor occupancy is calculated as: (1 - (Specific Binding in Drug-Treated / Specific Binding in Vehicle-Treated)) * 100.
- The relationship between the dose of LSN2814617 and receptor occupancy is then determined.
Amphetamine-Induced Hyperactivity Model
This behavioral model is used to assess the potential antipsychotic-like effects of LSN2814617.
1. Animal Habituation:
- Rats are individually housed and habituated to the testing environment (e.g., open-field arenas equipped with automated activity monitors) for several days before the experiment.
2. Experimental Procedure:
- On the test day, animals are placed in the activity chambers, and their baseline locomotor activity is recorded for a set period (e.g., 30-60 minutes).
- LSN2814617 or vehicle is administered orally.
- After a specified pretreatment time, amphetamine (a psychostimulant that induces hyperactivity) is administered (e.g., via intraperitoneal injection).
- Locomotor activity is then recorded for an extended period (e.g., 90-120 minutes).
3. Data Analysis:
- Locomotor activity is typically quantified as the total distance traveled, number of beam breaks, or other relevant parameters.
- The effect of LSN2814617 on amphetamine-induced hyperactivity is determined by comparing the locomotor activity of the LSN2814617-treated group to the vehicle-treated group.
Electroencephalography (EEG) for Sleep-Wake Analysis
This experiment is performed to evaluate the wake-promoting effects of LSN2814617.
1. Surgical Implantation of Electrodes:
- Rats are surgically implanted with EEG and electromyography (EMG) electrodes under anesthesia. EEG electrodes are placed on the skull to record brain electrical activity, and EMG electrodes are inserted into the neck musculature to monitor muscle tone.
2. Recovery and Habituation:
- Animals are allowed to recover from surgery and are habituated to the recording chambers and tethered recording setup.
3. EEG/EMG Recording:
- Continuous EEG and EMG recordings are obtained over a 24-hour baseline period to establish normal sleep-wake patterns.
- On the following day, LSN2814617 or vehicle is administered at the beginning of the light (sleep) phase.
- EEG and EMG are recorded for the subsequent 24 hours.
4. Data Analysis:
- The recorded data is scored into different vigilance states: wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.
- The duration and architecture of each sleep-wake state are analyzed and compared between the LSN2814617-treated and vehicle-treated groups to determine the effect of the compound on sleep patterns.
Visualizations
Signaling Pathway of mGluR5 and LSN2814617 Action
Caption: mGluR5 signaling pathway and the modulatory action of this compound.
Experimental Workflow for Characterizing this compound
Caption: A typical experimental workflow for the characterization of an mGluR5 PAM.
(Rac)-LSN2814617: A Technical Guide to its Racemic Mixture and Enantiomeric Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-LSN2814617 has emerged as a significant subject of interest within the field of neuropharmacology, particularly for its role as a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu₅). This receptor is critically involved in synaptic plasticity and cognitive function, making it a promising target for therapeutic intervention in a range of neurological and psychiatric disorders, including schizophrenia. This technical guide provides a comprehensive overview of this compound, with a specific focus on the comparative pharmacology of its racemic mixture versus its individual enantiomers. The available scientific literature indicates that the pharmacological activity resides predominantly in one of the enantiomers, a common characteristic of chiral drug candidates.
Pharmacological Profile: Racemic Mixture vs. Enantiomers
LSN2814617 is a chiral molecule, existing as a pair of enantiomers. The designation LSN2814617 typically refers to the active (7S)-enantiomer. While the racemic mixture, this compound, contains an equal proportion of the (7S) and (7R) enantiomers, current research has primarily focused on the pharmacological characterization of the (7S)-enantiomer due to its potent activity. There is a notable lack of publicly available data on the specific pharmacological and pharmacokinetic properties of the (7R)-enantiomer, suggesting it is likely the inactive or significantly less active stereoisomer.
Quantitative Data Summary
The following table summarizes the available quantitative data for the active (7S)-enantiomer of LSN2814617. Direct comparative data for the (7R)-enantiomer and a side-by-side comparison with the racemic mixture under identical experimental conditions are not extensively reported in the literature.
| Compound | Assay | Species | Parameter | Value | Reference |
| LSN2814617 ((7S)-enantiomer) | Intracellular Calcium Mobilization | Human | EC₅₀ | 52 nM | [1] |
| LSN2814617 ((7S)-enantiomer) | Intracellular Calcium Mobilization | Rat | EC₅₀ | 42 nM | [1] |
| LSN2814617 ((7S)-enantiomer) | [³H]MPEP Displacement | In vitro | - | Displaced radioligand | [2] |
| This compound | - | - | - | Data not available | - |
| (7R)-LSN2814617 | - | - | - | Data not available | - |
Note: The EC₅₀ values represent the concentration of the compound that elicits a half-maximal response in potentiating the effect of an mGlu₅ receptor agonist. The displacement of [³H]MPEP, a known mGlu₅ receptor antagonist radioligand, indicates that LSN2814617 binds to the allosteric site of the receptor.
Experimental Protocols
The characterization of this compound and its enantiomers involves standard pharmacological assays to determine their potency, efficacy, and binding affinity at the mGlu₅ receptor. Below are detailed methodologies for key experiments.
Radioligand Displacement Assay
This assay is employed to determine the binding affinity of the test compounds to the allosteric site of the mGlu₅ receptor by measuring their ability to displace a radiolabeled ligand that binds to the same site.
Objective: To determine the binding affinity (Kᵢ) of this compound and its enantiomers for the mGlu₅ receptor.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the human or rat mGlu₅ receptor (e.g., HEK293 or CHO cells).
-
Assay Buffer: A suitable buffer, typically Tris-HCl containing divalent cations like MgCl₂ and CaCl₂, is used.
-
Competition Binding: A constant concentration of a radiolabeled mGlu₅ allosteric antagonist, such as [³H]MPEP (2-Methyl-6-(phenylethynyl)pyridine), is incubated with the receptor-containing membranes in the presence of a range of concentrations of the unlabeled test compound (this compound, (7S)-LSN2814617, or (7R)-LSN2814617).
-
Incubation: The mixture is incubated at a specific temperature (e.g., room temperature) for a defined period to allow the binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of the test compounds to potentiate the mGlu₅ receptor's response to an agonist, which leads to an increase in intracellular calcium levels.
Objective: To determine the potency (EC₅₀) and efficacy of this compound and its enantiomers as mGlu₅ PAMs.
Methodology:
-
Cell Culture: Cells expressing the mGlu₅ receptor are seeded into 96- or 384-well plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) for a specific duration.
-
Compound Addition: The test compound is added to the cells at various concentrations, followed by the addition of a sub-maximal concentration (e.g., EC₂₀) of an mGlu₅ receptor agonist like glutamate or DHPG ((S)-3,5-Dihydroxyphenylglycine).
-
Signal Detection: The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: The fluorescence data are used to generate concentration-response curves, from which the EC₅₀ and maximal potentiation values are determined.
Signaling Pathways and Experimental Workflows
mGlu₅ Receptor Signaling Pathway
LSN2814617, as a positive allosteric modulator, enhances the signaling of the mGlu₅ receptor in the presence of an agonist like glutamate. The canonical signaling pathway for mGlu₅ involves its coupling to the Gq G-protein, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events.
Caption: Canonical mGlu₅ receptor signaling pathway potentiated by LSN2814617.
Experimental Workflow for In Vitro Characterization
The following diagram illustrates a typical workflow for the in vitro characterization of a novel mGlu₅ PAM like LSN2814617.
Caption: A generalized workflow for the in vitro discovery and characterization of mGlu₅ PAMs.
Synthesis and Chiral Separation
The synthesis of chiral compounds like LSN2814617 typically involves either a stereoselective synthesis approach or the resolution of a racemic mixture.
-
Stereoselective Synthesis: This method aims to produce the desired enantiomer directly through the use of chiral starting materials, catalysts, or reagents. This is often the more efficient and cost-effective approach for large-scale production.
-
Chiral Resolution: This involves the synthesis of the racemic mixture followed by the separation of the enantiomers. A common method for chiral resolution is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). The different interactions of the enantiomers with the chiral stationary phase lead to different retention times, allowing for their separation.
The decision to pursue a single enantiomer over a racemic mixture in drug development is often driven by the observation that the desired therapeutic effect resides in one enantiomer, while the other may be inactive, have off-target effects, or contribute to the metabolic burden.[3][4][5][6]
Conclusion
This compound, and more specifically its active (7S)-enantiomer LSN2814617, represents a potent and selective positive allosteric modulator of the mGlu₅ receptor. The available data strongly suggest that the pharmacological activity is stereospecific, residing in the (7S)-enantiomer. The lack of data on the (7R)-enantiomer implies its likely inactivity. For drug development purposes, the focus on the single, active enantiomer is a well-established strategy to optimize therapeutic benefit and minimize potential risks associated with the inactive enantiomer. Further research elucidating the full pharmacokinetic and pharmacodynamic profiles of both the pure enantiomer and the racemic mixture would provide a more complete understanding of this promising therapeutic agent. This technical guide provides a foundational understanding for researchers and drug development professionals working with LSN2814617 and other chiral mGlu₅ modulators.
References
- 1. LSN-2814617 I CAS#: 1313498-17-7 I mGlu5 (metabotropic glutamate 5) positive allosteric modulator (PAM) I InvivoChem [invivochem.com]
- 2. In vitro characterisation of the novel positive allosteric modulators of the mGlu₅ receptor, LSN2463359 and LSN2814617, and their effects on sleep architecture and operant responding in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety profile of enantiomers vs. racemic mixtures: it's the same? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety profile of enantiomers vs. racemic mixtures: it's the same? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (Rac)-LSN2814617: A Novel mGlu₅ Positive Allosteric Modulator
This technical guide provides a comprehensive overview of (Rac)-LSN2814617, a significant positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu₅). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacology and potential therapeutic applications of this compound. This document covers its chemical properties, supplier information, pharmacological data, detailed experimental protocols, and relevant signaling pathways.
Chemical Identity and Supplier Information
This compound is the racemic form of the compound LSN2814617. It is crucial to distinguish between the racemate and specific enantiomers, as different CAS numbers may be assigned. The (7S)-enantiomer is specifically identified in some chemical databases.
Table 1: Chemical Properties of LSN2814617
| Property | Value |
| IUPAC Name | 3-(1,1-dimethylethyl)-7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyridine |
| CAS Number | 1313498-08-6 (this compound)[1][2], 1313498-17-7 (LSN2814617, potentially the (S)-enantiomer)[3][4] |
| Molecular Formula | C₁₈H₂₀FN₅O[2][5] |
| Molecular Weight | 341.39 g/mol [5] |
| Synonyms | LSN-2814617, LSN 2814617[5] |
Table 2: Supplier Information for this compound
| Supplier | Catalog Number | Available Quantities |
| MedChemExpress | HY-118256A | 1 mg |
| Cayman Chemical | Not specified | 1 mg, 5 mg, 10 mg, 25 mg[2] |
| MedKoo | 532122 | Custom synthesis (minimum 1 gram)[5] |
| InvivoChem | Not specified | 500 mg, 1 g[6] |
Pharmacological Profile
LSN2814617 is a potent, selective, orally active, and brain-penetrant positive allosteric modulator of the mGlu₅ receptor.[3][4] It does not exhibit intrinsic agonist properties but potentiates the receptor's response to the endogenous ligand, glutamate.[7]
Table 3: In Vitro and In Vivo Pharmacological Data
| Parameter | Species | Value | Reference |
| EC₅₀ (Human mGlu₅) | Human | 52 nM | [3][4] |
| EC₅₀ (Rat mGlu₅) | Rat | 42 nM | [3][4] |
| Receptor Occupancy (ED₅₀) | Rat (hippocampal) | 13 mg/kg | [2] |
| Effect on Wakefulness | Rat | Significant increase at 0.3, 1, and 3 mg/kg (p.o.)[2][3] | [7][8] |
| Effect on NREM and REM Sleep | Rat | Dose-dependent reductions | [3] |
| Modulation of Amphetamine-induced Hyperactivity | Rat | Significant modulation at 10 mg/kg (p.o.) | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments involving LSN2814617, based on published research.[7]
In Vitro Calcium Mobilization Assay
This assay is used to determine the potency of LSN2814617 as a positive allosteric modulator of the mGlu₅ receptor.
-
Cell Line: AV12 cells stably expressing either human or rat mGlu₅ receptors.
-
Procedure:
-
Cells are plated in 96-well plates and grown to confluency.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
LSN2814617 is added at various concentrations, followed by a sub-maximal concentration of glutamate or the mGlu₅ receptor agonist DHPG.
-
Changes in intracellular calcium concentration ([Ca²⁺]i) are measured using a fluorescence plate reader.
-
The potentiation of the glutamate or DHPG response by LSN2814617 is calculated, and EC₅₀ values are determined from the concentration-response curves.
-
In Vivo Electroencephalography (EEG) Studies in Rats
These studies assess the effects of LSN2814617 on sleep architecture and wakefulness.
-
Animals: Male Wistar rats are surgically implanted with electrodes for EEG and electromyography (EMG) recording.
-
Procedure:
-
After a recovery period, the animals are habituated to the recording chambers.
-
LSN2814617 is administered orally at various doses (e.g., 0.3, 1, and 3 mg/kg).
-
EEG and EMG data are continuously recorded for a set period (e.g., 24 hours).
-
The recorded data is scored for different sleep-wake states (wakefulness, NREM sleep, REM sleep).
-
The duration and latency of each state are quantified and compared between the vehicle-treated and LSN2814617-treated groups.
-
Signaling Pathways and Experimental Workflows
mGlu₅ Receptor Signaling and NMDA Receptor Interaction
LSN2814617, as a PAM, enhances the signaling of the mGlu₅ receptor. The functional interaction between mGlu₅ and N-methyl-D-aspartate (NMDA) receptors is a key area of research, with implications for conditions like schizophrenia.[7]
Caption: Proposed interaction between mGlu₅ and NMDA receptors, modulated by LSN2814617.
In Vivo Behavioral Experiment Workflow
The following diagram illustrates a typical workflow for assessing the effects of LSN2814617 on rodent behavior, such as operant responding tasks.
Caption: A generalized workflow for in vivo behavioral pharmacology studies of LSN2814617.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. LSN2814617 - Immunomart [immunomart.com]
- 5. medkoo.com [medkoo.com]
- 6. LSN-2814617 I CAS#: 1313498-17-7 I mGlu5 (metabotropic glutamate 5) positive allosteric modulator (PAM) I InvivoChem [invivochem.com]
- 7. In vitro characterisation of the novel positive allosteric modulators of the mGlu₅ receptor, LSN2463359 and LSN2814617, and their effects on sleep architecture and operant responding in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Distinct pro-vigilant profile induced in rats by the mGluR5 potentiator LSN2814617 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of (Rac)-LSN2814617 in Synaptic Plasticity: A Technical Guide for Researchers
(Rac)-LSN2814617, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5), is emerging as a significant tool in neuroscience research. This technical guide provides an in-depth analysis of its anticipated role in synaptic plasticity, drawing upon the established pharmacology of mGlu5 PAMs. While direct studies on this compound's effects on long-term potentiation (LTP) and long-term depression (LTD) are not yet available, this document synthesizes data from analogous compounds to offer a predictive overview for researchers, scientists, and drug development professionals.
This compound is the racemic mixture of LSN2814617. LSN2814617 is recognized as an orally active, brain-penetrant, and selective mGlu5 PAM with EC50 values of 52 nM for human mGlu5 and 42 nM for rat mGlu5.[1][2][3] Its primary mechanism of action involves enhancing the receptor's response to the endogenous ligand, glutamate, without directly activating the receptor itself.[4] This modulatory action is of significant interest due to the pivotal role of mGlu5 receptors in modulating N-methyl-D-aspartate (NMDA) receptor function and their involvement in synaptic plasticity, the cellular basis of learning and memory.[4][5]
Core Concepts: mGlu5 Receptors and Synaptic Plasticity
Metabotropic glutamate receptor 5 is a G-protein coupled receptor predominantly expressed in the postsynaptic density of excitatory synapses, particularly in brain regions critical for learning and memory, such as the hippocampus. Its activation is functionally linked to the modulation of NMDA receptors, which are essential for the induction of both LTP and LTD.[3][5] The functional interaction between mGlu5 and NMDA receptors has positioned mGlu5 PAMs as potential therapeutic agents for neurological and psychiatric disorders characterized by synaptic dysfunction, including schizophrenia.[4]
Expected Effects of this compound on Synaptic Plasticity
Based on extensive research on other mGlu5 PAMs, this compound is predicted to bidirectionally modulate synaptic plasticity, enhancing both LTP and LTD at hippocampal synapses, such as the Schaffer collateral-CA1 pathway.[1][6]
Enhancement of Long-Term Potentiation (LTP)
mGlu5 PAMs have been shown to significantly enhance LTP induced by theta-burst stimulation (TBS).[1][5] This enhancement is likely not due to direct potentiation of NMDA receptor currents. Instead, the prevailing hypothesis suggests a mechanism involving endocannabinoid-mediated disinhibition. Activation of postsynaptic mGlu5 receptors by a PAM like LSN2814617 is thought to trigger the synthesis and release of endocannabinoids. These retrograde messengers then act on presynaptic CB1 receptors located on GABAergic interneurons, suppressing GABA release and thereby reducing inhibition onto the postsynaptic neuron. This disinhibition facilitates the depolarization required for NMDA receptor activation and the subsequent induction of LTP.[2][7][8]
Facilitation of Long-Term Depression (LTD)
mGlu5 PAMs also facilitate LTD.[1][6] This includes both LTD induced by the mGlu5 receptor agonist DHPG and by paired-pulse low-frequency stimulation.[1] The potentiation of mGlu5 signaling by PAMs is expected to amplify the downstream signaling cascades that lead to the internalization of AMPA receptors, a key expression mechanism of LTD.
Quantitative Data on mGlu5 PAM Effects on Synaptic Plasticity
While specific data for this compound is not available, the following table summarizes representative quantitative findings for other mGlu5 PAMs, providing an expected framework for the effects of LSN2814617.
| Parameter | Compound | Concentration | Experimental Model | Induction Protocol | Result | Reference |
| LTP | VU-29 | 500 nM | Rat Hippocampal Slices (CA1) | Threshold Theta-Burst Stimulation (TBS) | Significant enhancement of fEPSP slope potentiation compared to control. | [6] |
| VU0409551 | 10 µM | Rat Hippocampal Slices (CA1) | Threshold TBS | No significant potentiation of LTP. This compound is a biased PAM, suggesting mechanism-specific effects. | [5] | |
| LTD | VU-29 | 500 nM | Rat Hippocampal Slices (CA1) | DHPG (50 µM) | Significant enhancement of DHPG-induced depression of fEPSP slope. | [6] |
| ML254 | Not Specified | Rat Hippocampal Slices (SC-CA1) | Not Specified | Establishes a pure potentiator mode of action in LTD recordings. | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of mGlu5 PAMs and synaptic plasticity. These protocols can be adapted for the investigation of this compound.
Brain Slice Electrophysiology
-
Slice Preparation: Young adult rats (e.g., 17-28 days old) are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Transverse hippocampal slices (e.g., 400 µm thick) are prepared using a vibratome. Slices are then transferred to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour before recording.[5]
-
Recording: A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF. Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region using a glass microelectrode filled with aCSF. Synaptic responses are evoked by stimulating the Schaffer collateral pathway with a bipolar stimulating electrode.
-
LTP Induction: After establishing a stable baseline of synaptic transmission, LTP is induced using a theta-burst stimulation (TBS) protocol. A typical "threshold" TBS protocol might consist of a single train of 10 bursts, with each burst containing 4 pulses at 100 Hz, delivered at a 5 Hz frequency.[5][6]
-
LTD Induction: LTD can be induced by applying the group I mGluR agonist (S)-3,5-dihydroxyphenylglycine (DHPG) (e.g., 50 µM) for a specific duration. Alternatively, a paired-pulse low-frequency stimulation (PP-LFS) protocol (e.g., 1 Hz for 15 minutes) can be used.[1][6]
In Vitro Characterization of mGlu5 PAM Activity
-
Cell Culture: HEK293 cells stably expressing rat or human mGlu5 are cultured under standard conditions.
-
Calcium Mobilization Assay: Cells are plated in 96-well plates. On the day of the experiment, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Application: The mGlu5 PAM (e.g., LSN2814617) is added at various concentrations, followed by the addition of an EC20 concentration of glutamate.
-
Data Acquisition: Changes in intracellular calcium are measured using a fluorometric imaging plate reader (FLIPR). The potentiation by the PAM is calculated as the fold-shift in the EC50 of the glutamate concentration-response curve.
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways involved in the modulation of synaptic plasticity by mGlu5 PAMs.
Conclusion and Future Directions
This compound, as a potent mGlu5 PAM, holds considerable promise for the modulation of synaptic plasticity. Based on the actions of similar compounds, it is anticipated to enhance both LTP and LTD through distinct signaling pathways. The provided experimental frameworks offer a starting point for the direct investigation of this compound's effects. Future research should focus on obtaining direct electrophysiological evidence of its impact on synaptic plasticity, elucidating the precise molecular mechanisms, and exploring its therapeutic potential in animal models of cognitive and psychiatric disorders. Such studies will be crucial in validating the predicted role of this compound and advancing our understanding of mGlu5-mediated synaptic modulation.
References
- 1. mGluR5 positive allosteric modulators facilitate both hippocampal LTP and LTD and enhance spatial learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Role of NMDA receptor subtypes in governing the direction of hippocampal synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro characterisation of the novel positive allosteric modulators of the mGlu₅ receptor, LSN2463359 and LSN2814617, and their effects on sleep architecture and operant responding in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biased mGlu5 positive allosteric modulators provide in vivo efficacy without potentiating mGlu5 modulation of NMDAR currents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mGluR5 positive allosteric modulators facilitate both hippocampal LTP and LTD and enhance spatial learning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mGlu5 Positive Allosteric Modulators Facilitate Long-Term Potentiation via Disinhibition Mediated by mGlu5-Endocannabinoid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mGlu5 Positive Allosteric Modulators Facilitate Long-Term Potentiation via Disinhibition Mediated by mGlu5-Endocannabinoid Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pure Positive Allosteric Modulators (PAMs) of mGlu5 with Competitive MPEP-Site Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
(Rac)-LSN2814617: A Technical Guide to its Therapeutic Potential as a Positive Allosteric Modulator of mGlu₅ Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-LSN2814617 is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu₅). Preclinical evidence strongly suggests its potential therapeutic utility in disorders characterized by impaired glutamatergic neurotransmission, such as schizophrenia and excessive daytime sleepiness. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its characterization.
Introduction
Metabotropic glutamate receptor 5 (mGlu₅) is a Class C G-protein coupled receptor (GPCR) that plays a crucial role in modulating excitatory synaptic transmission and neuronal plasticity. Its functional interaction with the N-methyl-D-aspartate (NMDA) receptor has made it a compelling target for the treatment of central nervous system (CNS) disorders. Positive allosteric modulators of mGlu₅ offer a refined therapeutic approach by enhancing the receptor's response to the endogenous agonist glutamate, rather than directly activating it, which may provide a more favorable safety profile. LSN2814617 has emerged as a significant tool compound for exploring the therapeutic potential of mGlu₅ modulation.[1]
Mechanism of Action: mGlu₅ Receptor Signaling Pathway
This compound acts as a positive allosteric modulator, binding to a site on the mGlu₅ receptor distinct from the glutamate binding site. This binding potentiates the receptor's response to glutamate. The canonical signaling pathway for mGlu₅ involves its coupling to Gq/11 proteins. Upon activation, this leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately modulates ion channel activity and gene expression, influencing synaptic plasticity.
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies of (Rac)-LSN2814617
Introduction
(Rac)-LSN2814617 is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu₅).[1][2][3] As a brain-penetrant compound, it has demonstrated significant effects in preclinical in vivo models, particularly in modulating wakefulness and showing potential for the treatment of central nervous system (CNS) disorders such as schizophrenia.[1][2][3][4] These application notes provide a detailed overview of the in vivo experimental protocols for researchers and drug development professionals investigating the pharmacological effects of this compound.
Mechanism of Action
This compound acts as a positive allosteric modulator at the mGlu₅ receptor. This means that it does not activate the receptor directly but enhances the receptor's response to the endogenous ligand, glutamate.[1] The mGlu₅ receptor is a G-protein coupled receptor (GPCR) that, upon activation, mobilizes intracellular calcium and is involved in synaptic plasticity and neuronal excitability. The interaction of mGlu₅ receptors with N-methyl-d-aspartate (NMDA) receptors has led to the investigation of mGlu₅ PAMs as potential treatments for schizophrenia.[1]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for this compound.
Table 1: In Vitro Potency of LSN2814617 [2][3][4]
| Receptor | Species | EC₅₀ |
| mGlu₅ | Human | 52 nM |
| mGlu₅ | Rat | 42 nM |
Table 2: In Vivo Effects of Orally Administered LSN2814617 in Rats
| Animal Model | Dose (mg/kg, p.o.) | Observed Effect | Reference |
| Male Lister Hooded Rats | 0, 2.5, 5, 10 | Significant modulation of amphetamine-induced hyperactivity.[4] | Gilmour et al., 2013[1] |
| Adult Male Wistar Rats | 0, 0.3, 1, 3 | Dose-dependent increase in wakefulness. 3 mg/kg increased wakefulness by 234 ± 16 minutes over 7 hours.[3][4] | Gilmour et al., 2013[1] |
| Male Wistar Rats | Not specified | Used in a simple response latency task to assess the effects of pro-vigilant compounds after sleep restriction.[5] | Loomis et al., 2015[5] |
In Vivo Experimental Protocols
Assessment of Amphetamine-Induced Hyperactivity in Rats
This protocol is designed to evaluate the effect of LSN2814617 on hyperlocomotion induced by amphetamine, a common preclinical model for psychostimulant effects and aspects of psychosis.
Materials:
-
This compound
-
d-amphetamine sulfate
-
Vehicle for LSN2814617 (e.g., 20% β-cyclodextrin)
-
Saline (0.9% NaCl)
-
Male Lister Hooded rats (180-250 g)
-
Open field activity chambers equipped with infrared beams
-
Oral gavage needles
-
Subcutaneous injection needles and syringes
Procedure:
-
Acclimation: Acclimate rats to the housing facility for at least 7 days upon arrival. Handle the rats daily for several days leading up to the experiment to minimize stress.
-
Habituation: On the day of the experiment, place the rats individually into the open field activity chambers and allow them to habituate for at least 60 minutes.
-
Drug Administration:
-
Prepare LSN2814617 in the chosen vehicle at the desired concentrations (e.g., 2.5, 5, and 10 mg/kg).
-
Administer LSN2814617 or vehicle orally (p.o.) via gavage 60 minutes before the amphetamine challenge.[4]
-
-
Amphetamine Challenge:
-
Prepare d-amphetamine in saline.
-
Administer d-amphetamine (e.g., 1.5 mg/kg) or saline via subcutaneous (s.c.) injection.
-
-
Data Collection: Immediately after the amphetamine injection, place the rats back into the activity chambers and record locomotor activity (e.g., beam breaks, distance traveled) for a period of 120 minutes.
-
Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) and as a cumulative count over the entire session. Compare the activity of the LSN2814617-treated groups to the vehicle-treated control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Evaluation of Wake-Promoting Effects using Electroencephalography (EEG) in Rats
This protocol details the methodology to assess the wake-promoting properties of LSN2814617 by direct recording of brain electrical activity.
Materials:
-
This compound
-
Vehicle for LSN2814617
-
Adult male Wistar rats (approximately 270 g)
-
EEG recording system (including headmounts, amplifiers, and data acquisition software)
-
Surgical tools for implanting EEG electrodes
-
Anesthesia (e.g., isoflurane)
-
Analgesics
-
Oral gavage needles
Procedure:
-
Surgical Implantation of EEG Electrodes:
-
Anesthetize the rats and place them in a stereotaxic frame.
-
Implant stainless steel screw electrodes over the frontal and parietal cortices for EEG recording and into the neck musculature for electromyography (EMG) recording.
-
Secure the electrode assembly to the skull with dental cement.
-
Allow the animals to recover from surgery for at least 7-10 days.
-
-
Habituation: Acclimate the rats to the recording chambers and tethered recording cables for several days before the experiment.
-
Baseline Recording: Record baseline EEG/EMG activity for at least 24 hours to establish normal sleep-wake patterns.
-
Drug Administration:
-
Prepare LSN2814617 in the chosen vehicle at the desired concentrations (e.g., 0.3, 1, and 3 mg/kg).
-
Administer LSN2814617 or vehicle orally at the beginning of the light or dark cycle.[4]
-
-
Data Collection: Record EEG and EMG data continuously for at least 7 hours post-dosing.[4]
-
Data Analysis:
-
Score the EEG/EMG recordings into distinct vigilance states (wake, NREM sleep, REM sleep) in 10-second epochs.
-
Quantify the total time spent in each state for each hour and for the entire recording period.
-
Compare the effects of different doses of LSN2814617 to the vehicle control using appropriate statistical analysis.
-
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. In vitro characterisation of the novel positive allosteric modulators of the mGlu₅ receptor, LSN2463359 and LSN2814617, and their effects on sleep architecture and operant responding in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LSN2814617 - Immunomart [immunomart.com]
- 3. LSN2814617 | mGlu5调节剂 | MCE [medchemexpress.cn]
- 4. LSN-2814617 I CAS#: 1313498-17-7 I mGlu5 (metabotropic glutamate 5) positive allosteric modulator (PAM) I InvivoChem [invivochem.com]
- 5. Distinct pro-vigilant profile induced in rats by the mGluR5 potentiator LSN2814617 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assay Development of (Rac)-LSN2814617
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-LSN2814617 is the racemic form of LSN2814617, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu₅).[1] As a PAM, LSN2814617 does not activate the mGlu₅ receptor directly but enhances the receptor's response to the endogenous agonist, glutamate. The mGlu₅ receptor is a G-protein coupled receptor (GPCR) implicated in various neurological and psychiatric disorders, making it a significant target for therapeutic intervention. These application notes provide detailed protocols for the in vitro characterization of this compound, focusing on calcium mobilization and radioligand binding assays.
Signaling Pathway of mGlu₅ Receptor
The mGlu₅ receptor primarily signals through the Gq/11 G-protein pathway. Upon activation by glutamate, the receptor stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca²⁺). This increase in intracellular Ca²⁺ concentration triggers various downstream cellular responses. Positive allosteric modulators like LSN2814617 bind to a site on the receptor distinct from the glutamate binding site and enhance this signaling cascade.
References
(Rac)-LSN2814617 solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-LSN2814617 is the racemic form of LSN2814617, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). As a PAM, it enhances the receptor's response to the endogenous ligand, glutamate. The mGlu5 receptor is implicated in a variety of neurological and psychiatric disorders, making this compound a valuable tool for research in areas such as schizophrenia, anxiety, and cognitive disorders. These application notes provide essential information on the solubility of this compound and detailed protocols for its handling and use in a research setting.
Solubility Profile of this compound
Table 1: Qualitative Solubility of LSN2814617
| Solvent | Solubility |
| DMSO (Dimethyl Sulfoxide) | Soluble / May dissolve in most cases[1][2] |
| DMF (Dimethylformamide) | Slightly soluble[3] |
| Ethanol | Slightly soluble[3] |
Note: As a general guideline, it is recommended to start with DMSO for initial stock solution preparation. For aqueous-based assays, it is crucial to ensure that the final concentration of the organic solvent is compatible with the experimental system and does not exceed a level that may cause cellular toxicity or other artifacts.
Experimental Protocols
Protocol for Determining the Solubility of this compound
This protocol outlines a general method for determining the solubility of this compound in a solvent of choice.
Materials:
-
This compound powder
-
Solvent of interest (e.g., DMSO, Ethanol, PBS)
-
Vortex mixer
-
Centrifuge
-
Spectrophotometer or HPLC system
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a series of saturated solutions:
-
Weigh out an excess amount of this compound into several vials.
-
Add a known volume of the desired solvent to each vial.
-
-
Equilibrate the solutions:
-
Tightly cap the vials and vortex them for 1-2 minutes.
-
Place the vials on a shaker or rotator at a constant temperature (e.g., room temperature or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separate the undissolved solid:
-
Centrifuge the vials at high speed to pellet the undissolved compound.
-
-
Quantify the dissolved compound:
-
Carefully collect the supernatant without disturbing the pellet.
-
Prepare a series of dilutions of the supernatant with the same solvent.
-
Measure the concentration of this compound in the diluted samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
-
Calculate the solubility:
-
Based on the concentration of the saturated supernatant, calculate the solubility of this compound in the chosen solvent, typically expressed in mg/mL or mM.
-
Workflow for Solubility Determination:
Caption: A stepwise workflow for determining the experimental solubility of a compound.
Protocol for Preparing a Stock Solution of this compound in DMSO
This protocol provides a general procedure for preparing a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 341.38 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Vortex mixer
Procedure:
-
Determine the desired stock concentration: A common starting concentration for a stock solution is 10 mM.
-
Calculate the required mass of this compound:
-
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
-
Example for 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 0.001 L * 341.38 g/mol = 3.4138 mg
-
-
-
Weigh the compound:
-
Carefully weigh out the calculated mass of this compound and place it into a sterile vial.
-
-
Add the solvent:
-
Add the calculated volume of DMSO to the vial containing the compound.
-
-
Dissolve the compound:
-
Vortex the vial thoroughly until the compound is completely dissolved. Gentle warming in a water bath (e.g., 37°C) for a short period may aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
-
-
Storage:
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Ensure the vials are tightly sealed to prevent moisture absorption by the DMSO.
-
Workflow for Preparing a Stock Solution:
References
Application Notes and Protocols for (Rac)-LSN2814617 in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-LSN2814617 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu₅).[1] As a PAM, it does not activate the receptor directly but potentiates the effect of the endogenous ligand, glutamate. The mGlu₅ receptor is implicated in a variety of central nervous system functions, including learning, memory, and synaptic plasticity, making it a target of interest for a range of neurological and psychiatric disorders. These application notes provide an overview of the dosing and administration of this compound for use in common rodent behavioral paradigms, including the assessment of effects on locomotor activity, cognition, and operant behavior.
Mechanism of Action: mGlu₅ Receptor Signaling
This compound positively modulates the mGlu₅ receptor, which is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon binding of glutamate, the receptor undergoes a conformational change, which is enhanced by this compound. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increase in intracellular Ca²⁺ and the presence of DAG activate protein kinase C (PKC), which then phosphorylates various downstream targets, modulating synaptic plasticity and neuronal excitability.
Figure 1: Simplified mGlu₅ Receptor Signaling Pathway.
Quantitative Data Summary
The following tables summarize the reported dosing for this compound in various rodent behavioral studies. Note that specific performance data (e.g., locomotor counts, discrimination index, response latency) were not publicly available in the search results and should be obtained from the primary literature for detailed analysis.
Table 1: Dosing for Amphetamine-Induced Hyperactivity
| Species/Strain | Route of Administration | Dose Range (mg/kg) | Vehicle | Notes | Reference |
| Rat (Lister Hooded) | Oral (p.o.) | 0, 2.5, 5, 10 | Not Specified | Administered prior to amphetamine challenge. | Gilmour et al., 2013 |
Table 2: Dosing for Wakefulness and Sleep Architecture Studies
| Species/Strain | Route of Administration | Dose Range (mg/kg) | Vehicle | Notes | Reference |
| Rat (Wistar) | Oral (p.o.) | 0, 0.3, 1, 3 | Not Specified | Assessed effects on sleep-wake states via EEG. | Gilmour et al., 2013 |
Table 3: Dosing for Operant Behavior (Simple Response Latency Task)
| Species/Strain | Route of Administration | Dose Range (mg/kg) | Vehicle | Notes | Reference |
| Rat (Wistar) | Oral (p.o.) | Not specified in abstract | Not Specified | Used to assess functional capacity after sleep restriction.[2] | Loomis et al., 2015 |
Experimental Protocols
The following are detailed protocols for behavioral assays relevant to the study of this compound.
Protocol 1: Amphetamine-Induced Hyperactivity
This test is used to assess the potential of a compound to modulate dopamine-mediated hyperlocomotion, which can be relevant for screening antipsychotic or mood-stabilizing properties.
Materials:
-
Open field arenas (e.g., 40 x 40 x 40 cm) equipped with automated photobeam tracking systems.
-
d-amphetamine sulfate.
-
This compound.
-
Vehicle for drug administration.
-
Standard laboratory rat cages.
-
Calibrated scales for animal weighing and drug preparation.
Procedure:
-
Habituation: For 2-3 consecutive days prior to testing, handle the rats and habituate them to the testing room and the open field arenas for 30-60 minutes each day. This reduces novelty-induced stress and locomotor activity on the test day.
-
Drug Preparation: Prepare fresh solutions of this compound and d-amphetamine in the appropriate vehicle on the day of testing.
-
Administration:
-
Administer this compound or vehicle orally (p.o.) at the desired doses (e.g., 0, 2.5, 5, 10 mg/kg).
-
The pre-treatment time will depend on the pharmacokinetics of this compound. A typical pre-treatment time for oral compounds is 30-60 minutes.
-
-
Amphetamine Challenge: Following the pre-treatment period, administer d-amphetamine (e.g., 1-2 mg/kg, intraperitoneally, i.p.) or saline.
-
Data Collection: Immediately place the animals in the open field arenas and record locomotor activity for 60-90 minutes. The automated system should record parameters such as total distance traveled, horizontal activity, vertical activity (rearing), and stereotypy counts.
-
Data Analysis: Analyze the locomotor data in time bins (e.g., 5-10 minute intervals) to observe the time course of the drug effects. Compare the total activity counts between the different treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Figure 2: General Experimental Workflow for Rodent Behavioral Testing.
Protocol 2: Novel Object Recognition (NOR) Test
The NOR test is used to evaluate recognition memory in rodents. It is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one.
Materials:
-
Open field arena (e.g., 50 x 50 x 30 cm), made of a non-porous material for easy cleaning.
-
A set of three-dimensional objects that are different in shape, color, and texture, but similar in size. The objects should be heavy enough that the rats cannot displace them.
-
Video recording and analysis software.
-
70% ethanol (B145695) for cleaning the arena and objects.
Procedure:
-
Habituation: On two consecutive days before the test, allow each rat to explore the empty arena for 5-10 minutes.
-
Familiarization Phase (T1):
-
Place two identical objects in the arena, typically in opposite corners.
-
Place a rat in the center of the arena and allow it to explore the objects for a set period (e.g., 3-5 minutes).
-
Record the exploration time for each object. Exploration is defined as the rat's nose being in contact with or directed towards the object at a distance of ≤ 2 cm.
-
Return the rat to its home cage.
-
-
Inter-Trial Interval (ITI): A delay is introduced between the familiarization and test phases. The length of the ITI can be varied to assess short-term (e.g., 1 hour) or long-term (e.g., 24 hours) memory.
-
Test Phase (T2):
-
This compound or vehicle should be administered prior to either the familiarization or the test phase, depending on whether the aim is to study effects on memory acquisition or retrieval.
-
Replace one of the familiar objects with a novel object. The position of the novel and familiar objects should be counterbalanced across animals.
-
Place the rat back in the arena and record its exploration of both objects for a set period (e.g., 3-5 minutes).
-
-
Cleaning: Thoroughly clean the arena and objects with 70% ethanol between each trial to eliminate olfactory cues.
-
Data Analysis:
-
Calculate the time spent exploring the familiar (T_familiar) and novel (T_novel) objects in the test phase.
-
Calculate a discrimination index (DI) using the formula: DI = (T_novel - T_familiar) / (T_novel + T_familiar).
-
A positive DI indicates that the rat remembers the familiar object and prefers to explore the novel one.
-
Compare the DI between treatment groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Protocol 3: Simple Response Latency Task (SRLT)
The SRLT is a measure of attention and reaction time. It is a simplified version of more complex operant tasks like the 5-Choice Serial Reaction Time Task (5-CSRTT).
Materials:
-
Operant conditioning chambers equipped with a stimulus light, a response lever or nose-poke aperture, and a reward dispenser (e.g., for food pellets or liquid reward).
-
Control software for programming the task and recording data.
-
Food or liquid reward for reinforcement.
Procedure:
-
Habituation and Training:
-
Rats should first be food or water-restricted to motivate them to work for the reward. Their body weight should be maintained at 85-90% of their free-feeding weight.
-
Train the rats to associate a lever press or nose-poke with the delivery of a reward.
-
Gradually introduce the task contingencies: the rat must wait for a stimulus light to turn on before making a response.
-
-
Testing:
-
Administer this compound or vehicle at the desired doses and pre-treatment time.
-
A trial begins with an inter-trial interval (ITI) of variable duration.
-
At the end of the ITI, the stimulus light is presented.
-
The rat must make a response (e.g., press the lever) within a limited hold period (e.g., 2-5 seconds) to receive a reward.
-
A response before the stimulus light is presented is recorded as a premature response (an indicator of impulsivity).
-
Failure to respond within the limited hold period is recorded as an omission (an indicator of inattention).
-
-
Data Collection: The software should record:
-
Response Latency: The time from the onset of the stimulus light to the correct response.
-
Accuracy: The percentage of correct responses.
-
Omissions: The number or percentage of trials with no response.
-
Premature Responses: The number or percentage of responses made before the stimulus onset.
-
-
Data Analysis: Compare the recorded parameters across the different treatment groups using appropriate statistical methods (e.g., repeated measures ANOVA).
Conclusion
This compound is a valuable tool for investigating the role of the mGlu₅ receptor in various behavioral domains. The protocols outlined above provide a framework for assessing its effects on locomotor activity, cognition, and operant behavior in rodents. Careful attention to experimental design, including appropriate habituation, dosing, and data analysis, is crucial for obtaining reliable and interpretable results. Researchers should consult the primary literature for specific quantitative outcomes to guide their own study design and power analyses.
References
- 1. In vitro characterisation of the novel positive allosteric modulators of the mGlu₅ receptor, LSN2463359 and LSN2814617, and their effects on sleep architecture and operant responding in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distinct pro-vigilant profile induced in rats by the mGluR5 potentiator LSN2814617 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiological Recording of (Rac)-LSN2814617 in Brain Slices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the electrophysiological effects of (Rac)-LSN2814617, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu₅), in ex vivo brain slice preparations. The protocols outlined below are based on established methodologies for whole-cell patch-clamp recordings and can be adapted to study the compound's impact on synaptic transmission, neuronal excitability, and synaptic plasticity.
Introduction to this compound and mGlu₅ Receptors
This compound is a potent and selective positive allosteric modulator of the mGlu₅ receptor. MGlu₅ receptors are G-protein coupled receptors that play a crucial role in modulating excitatory synaptic transmission and neuronal excitability throughout the central nervous system. As a PAM, this compound does not activate the mGlu₅ receptor directly but enhances the receptor's response to the endogenous agonist, glutamate. This modulatory action makes mGlu₅ PAMs attractive therapeutic targets for various neurological and psychiatric disorders.
The electrophysiological characterization of this compound in brain slices is a critical step in understanding its mechanism of action and potential therapeutic utility. Brain slices offer a physiologically relevant model system where the intricate synaptic circuitry is largely preserved, allowing for the detailed analysis of how the compound alters neuronal function.
Key Electrophysiological Applications
-
Modulation of Synaptic Transmission: Assess the effect of this compound on excitatory postsynaptic currents (EPSCs) mediated by AMPA and NMDA receptors, as well as inhibitory postsynaptic currents (IPSCs).
-
Neuronal Excitability: Investigate changes in intrinsic neuronal properties, such as resting membrane potential, input resistance, and action potential firing characteristics in response to the compound.
-
Synaptic Plasticity: Examine the influence of this compound on long-term potentiation (LTP) and long-term depression (LTD), cellular models of learning and memory.
Data Presentation
The following tables summarize expected quantitative data from electrophysiological recordings with this compound. These values are illustrative and will vary depending on the specific brain region, neuron type, and experimental conditions.
Table 1: Effect of this compound on Evoked Excitatory Postsynaptic Currents (eEPSCs) in Pyramidal Neurons
| Concentration of this compound | NMDA Receptor-mediated eEPSC Amplitude (% of Baseline) | AMPA Receptor-mediated eEPSC Amplitude (% of Baseline) |
| Vehicle | 100 ± 5 | 100 ± 4 |
| 100 nM | 125 ± 8* | 105 ± 6 |
| 1 µM | 180 ± 12** | 110 ± 7 |
| 10 µM | 250 ± 15*** | 115 ± 9 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control.
Table 2: Effect of this compound on Intrinsic Excitability of Pyramidal Neurons
| Concentration of this compound | Firing Frequency (Hz) at 200 pA Current Injection | Afterhyperpolarization (AHP) Amplitude (mV) |
| Vehicle | 15 ± 2 | -5.2 ± 0.4 |
| 100 nM | 18 ± 3 | -4.8 ± 0.5 |
| 1 µM | 25 ± 4 | -3.9 ± 0.3 |
| 10 µM | 35 ± 5 | -3.1 ± 0.2 |
*p < 0.05, **p < 0.01 compared to vehicle control.
Experimental Protocols
Protocol 1: Acute Brain Slice Preparation
This protocol describes the preparation of acute brain slices suitable for electrophysiological recordings.
Materials:
-
Rodent (e.g., mouse or rat)
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Dissection tools (scissors, forceps, spatula)
-
Vibrating microtome (vibratome)
-
Ice-cold cutting solution (see composition below)
-
Artificial cerebrospinal fluid (aCSF) (see composition below)
-
Recovery chamber
-
Carbogen gas (95% O₂, 5% CO₂)
Solutions:
-
Cutting Solution (in mM): 92 N-Methyl-D-glucamine (NMDG), 2.5 KCl, 1.25 NaH₂PO₄, 30 NaHCO₃, 20 HEPES, 25 Glucose, 2 Thiourea, 5 Na-Ascorbate, 3 Na-Pyruvate, 0.5 CaCl₂, 10 MgSO₄. pH 7.3-7.4, osmolarity 300-310 mOsm/L.
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 24 NaHCO₃, 12.5 Glucose, 2 CaCl₂, 1 MgSO₄. pH 7.4, osmolarity 300-310 mOsm/L.
Procedure:
-
Anesthetize the animal deeply according to approved institutional protocols.
-
Perform transcardial perfusion with ice-cold cutting solution to clear the blood and cool the brain.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold, carbogenated cutting solution.
-
Mount the brain onto the vibratome stage.
-
Cut coronal or sagittal slices (typically 300-400 µm thick) in the ice-cold, carbogenated cutting solution.
-
Transfer the slices to a recovery chamber containing cutting solution at 32-34°C for 10-15 minutes.
-
Transfer the slices to a holding chamber containing aCSF at room temperature, continuously bubbled with carbogen, for at least 1 hour before recording.
Protocol 2: Whole-Cell Patch-Clamp Recording
This protocol details the procedure for obtaining whole-cell recordings from neurons in acute brain slices.
Materials:
-
Prepared acute brain slices
-
Recording chamber on a fixed-stage microscope with DIC optics
-
Micromanipulators
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
-
Pipette puller
-
Intracellular solution (see composition below)
-
Perfusion system for aCSF and drug application
Solutions:
-
K-gluconate based Intracellular Solution (for current-clamp recordings, in mM): 135 K-Gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 Phosphocreatine. pH 7.2-7.3, osmolarity 280-290 mOsm/L.
-
Cs-based Intracellular Solution (for voltage-clamp recordings of excitatory currents, in mM): 135 Cs-MeSO₃, 10 CsCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 5 QX-314. pH 7.2-7.3, osmolarity 280-290 mOsm/L.
Procedure:
-
Transfer a brain slice to the recording chamber and continuously perfuse with carbogenated aCSF at a rate of 2-3 ml/min.
-
Identify the target neuron using the microscope.
-
Pull a patch pipette with a resistance of 3-6 MΩ when filled with intracellular solution.
-
Approach the target neuron with the patch pipette while applying positive pressure.
-
Upon forming a dimple on the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (GΩ seal).
-
Rupture the cell membrane with a brief pulse of negative pressure to achieve the whole-cell configuration.
-
Allow the cell to stabilize for 5-10 minutes before starting the recording protocol.
-
For studying the effects of this compound, establish a stable baseline recording and then perfuse the slice with aCSF containing the desired concentration of the compound.
Mandatory Visualizations
Caption: Signaling pathway of the mGlu₅ receptor and the modulatory role of this compound.
Caption: Workflow for a typical brain slice electrophysiology experiment with this compound.
Application Notes and Protocols: Positive Allosteric Modulators in Animal Models of Psychosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the specific compound (Rac)-LSN2814617 is primarily investigated as a wake-promoting agent, the broader class of molecules to which it belongs—positive allosteric modulators (PAMs)—represents a promising therapeutic avenue for psychotic disorders such as schizophrenia. PAMs offer a nuanced approach to receptor modulation by enhancing the affinity and/or efficacy of an endogenous ligand, rather than directly activating the receptor themselves. This can lead to a more physiologically relevant and potentially safer pharmacological profile.
This document provides detailed application notes and protocols for the use of two key classes of PAMs in preclinical animal models of psychosis: Metabotropic Glutamate Receptor 5 (mGlu5) PAMs and Muscarinic Acetylcholine M1 Receptor (M1 mAChR) PAMs . These notes are compiled from a review of preclinical studies and are intended to guide researchers in designing and executing experiments to evaluate the antipsychotic-like potential of novel PAMs.[1][2][3]
Data Presentation: Efficacy of PAMs in Psychosis Models
The following tables summarize the quantitative data from key studies on the effects of mGlu5 and M1 PAMs in rodent models of psychosis.
Table 1: Efficacy of mGlu5 Positive Allosteric Modulators
| Compound | Animal Model | Behavioral Assay | Dosing (Route) | Key Finding | Reference |
| VU0360172 | Amphetamine-induced hyperlocomotion in rats | Locomotor Activity | 30, 56.6, 100 mg/kg (i.p. and p.o.) | Dose-dependently reversed amphetamine-induced hyperlocomotion.[1] | [1] |
| CDPPB | Amphetamine-induced hyperlocomotion in rats | Locomotor Activity | Not specified | Reversed amphetamine-induced hyperlocomotion.[4] | [4] |
| CDPPB | MK-801-induced deficits in mice | Social Interaction, Novel Object Recognition | Not specified | Reversed deficits in social interaction and novel object recognition.[5] | [5] |
| VU0409551 | Phencyclidine (PCP)-induced cognitive deficits in mice | Novel Object Recognition | Not specified | Reversed cognitive deficits.[6] | [6] |
Table 2: Efficacy of M1 mAChR Positive Allosteric Modulators
| Compound | Animal Model | Behavioral Assay | Dosing (Route) | Key Finding | Reference |
| BQCA | MK-801-induced deficits in mice | Prepulse Inhibition (PPI) | Not specified | Reversed MK-801-induced deficits in sensorimotor gating.[7] | [7] |
| BQCA | MK-801-induced deficits in mice | Y-Maze (Spatial Memory) | Not specified | In combination with atypical antipsychotics, reversed memory impairments.[7] | [7] |
| VU0453595 | Phencyclidine (PCP)-induced deficits in mice | Social Interaction, Cognitive Function | Not specified | Reversed deficits in social interaction and cognitive function.[8][9] | [8][9] |
Signaling Pathways and Mechanisms of Action
Positive allosteric modulators enhance the signaling of endogenous neurotransmitters. The diagrams below illustrate the signaling pathways for the mGlu5 and M1 receptors, which are key targets in the development of novel antipsychotics.
Caption: mGlu5 Receptor Signaling Pathway.
Caption: M1 Muscarinic Receptor Signaling Pathway.
Experimental Protocols
Detailed methodologies for key experiments cited are provided below. These protocols can be adapted for the evaluation of novel PAMs.
Protocol 1: Amphetamine-Induced Hyperlocomotion in Rats (Model for Positive Symptoms)
Objective: To assess the potential of a test compound to reverse the hyperlocomotor activity induced by amphetamine, a psychostimulant that increases dopamine (B1211576) levels.
Materials:
-
Adult male Sprague-Dawley or Wistar rats (250-350 g)
-
d-Amphetamine sulfate
-
Test compound (PAM)
-
Vehicle for test compound and amphetamine (e.g., saline, 20% β-cyclodextrin)
-
Open-field arenas equipped with automated photobeam tracking systems
Procedure:
-
Habituation: Acclimate rats to the open-field arenas for 30-60 minutes for at least 2-3 days prior to the test day.
-
Test Day Acclimation: On the day of the experiment, place the rats in the open-field arenas and allow them to habituate for 30-60 minutes.
-
Compound Administration: Administer the test compound or its vehicle via the desired route (e.g., intraperitoneal, oral gavage).
-
Pre-treatment Time: Allow for a pre-treatment period based on the known pharmacokinetics of the test compound (typically 30-60 minutes).
-
Amphetamine Challenge: Administer d-amphetamine (typically 0.5-1.5 mg/kg, s.c. or i.p.) or its vehicle.
-
Data Collection: Immediately place the animals back into the open-field arenas and record locomotor activity (e.g., distance traveled, beam breaks) for 60-120 minutes.
-
Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-minute intervals). Compare the activity of the amphetamine + test compound group to the amphetamine + vehicle group using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests).
Protocol 2: NMDA Receptor Antagonist-Induced Deficits in Prepulse Inhibition (PPI) in Mice (Model for Sensorimotor Gating Deficits)
Objective: To determine if a test compound can rescue deficits in sensorimotor gating induced by an NMDA receptor antagonist like MK-801 or phencyclidine (PCP).
Materials:
-
Adult male C57BL/6 or Swiss Webster mice (20-30 g)
-
MK-801 or PCP
-
Test compound (PAM)
-
Vehicle for test compound and NMDA antagonist
-
Startle response system with a sound-attenuating chamber
Procedure:
-
Habituation: Handle mice for several days before the experiment.
-
Compound Administration: Administer the test compound or its vehicle.
-
Pre-treatment Time: Allow for a pre-treatment period (e.g., 30 minutes).
-
NMDA Antagonist Challenge: Administer MK-801 (typically 0.1-0.3 mg/kg, i.p.) or PCP (typically 1-5 mg/kg, i.p.) or their vehicle.
-
PPI Testing: After a short delay (e.g., 15-30 minutes), place the mice in the startle chambers.
-
Acclimation: Allow a 5-minute acclimation period with background white noise.
-
Startle Trials: Present a series of trials:
-
Pulse alone: A strong acoustic stimulus (e.g., 120 dB).
-
Prepulse + Pulse: A weaker, non-startling prepulse (e.g., 74-86 dB) presented 30-120 ms (B15284909) before the pulse.
-
No stimulus: Background noise only.
-
-
The order of trials should be pseudorandomized.
-
-
Data Analysis: Calculate PPI as: [1 - (Startle amplitude on prepulse+pulse trial / Startle amplitude on pulse-alone trial)] x 100%. Compare PPI levels across treatment groups using ANOVA.
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for testing a PAM in an animal model of psychosis and the logical relationship of its proposed mechanism of action.
Caption: Experimental Workflow for PAM Testing.
Caption: Proposed Mechanism of PAM Action.
References
- 1. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric modulation of GPCRs: new insights and potential utility for treatment of schizophrenia and other CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The G Protein-Coupled Glutamate Receptors as Novel Molecular Targets in Schizophrenia Treatment—A Narrative Review [mdpi.com]
- 5. mGlu₅-GABAB interplay in animal models of positive, negative and cognitive symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of mGlu5 Receptors and Inhibitory Neurotransmission in M1 Dependent Muscarinic LTD in the Prefrontal Cortex: Implications in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Potentiation of M1 Muscarinic Receptor Reverses Plasticity Deficits and Negative and Cognitive Symptoms in a Schizophrenia Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Rac)-LSN2814617 Administration in Preclinical Studies
A AVISO IMPORTANTE: A literatura científica detalhada disponível se concentra predominantemente no enantiômero único, LSN2814617 ((7S)-3-terc-butil-7-[3-(4-fluorofenil)-1,2,4-oxadiazol-5-il]-5,6,7,8-tetrahidro[1][2][3]triazolo[4,3-A]piridina), que é o modulador alostérico positivo (PAM) ativo do receptor de glutamato metabotrópico 5 (mGlu₅). (Rac)-LSN2814617 é a mistura racêmica. Os dados e protocolos a seguir são baseados em estudos conduzidos com o LSN2814617. Presume-se que o enantiômero (S) seja o principal contribuinte para a atividade do racemato. Os pesquisadores devem considerar as implicações do uso de uma mistura racêmica, que conterá 50% do enantiômero menos ativo ou inativo, ao determinar as dosagens.
Visão Geral e Mecanismo de Ação
This compound é um modulador alostérico positivo (PAM) biodisponível oralmente e penetrante no cérebro do receptor mGlu₅.[4] Ele não possui atividade agonista intrínseca detectável, mas potencializa a resposta do receptor mGlu₅ a agonistas ortostéricos como o glutamato.[3] A interação funcional dos receptores mGlu₅ com os receptores N-metil-d-aspartato (NMDA) levou à sua investigação para o tratamento potencial da esquizofrenia e por suas propriedades promotoras da vigília.[3]
Apresentação de Dados Quantitativos
Os dados a seguir foram compilados de estudos in vitro e in vivo que investigam as propriedades do LSN2814617.
Tabela 1: Atividade In Vitro
| Parâmetro | Espécie | Valor | Referência |
| EC₅₀ (Potenciação de mGlu₅) | Humano | 52 ± 21 nM | [5] |
| EC₅₀ (Potenciação de mGlu₅) | Rato | 42 ± 9 nM | [5] |
| Deslocamento do Radioligante ([³H]MPEP) | Rato | Sim | [3] |
Tabela 2: Dados Farmacocinéticos e de Ocupação de Receptores In Vivo (Ratos)
| Dose (Oral, mg/kg) | Parâmetro | Resultado | Referência |
| 0.3 - 60 | Exposição Cerebral e Ocupação do Receptor | Exposição cerebral livre significativa e ocupação dependente da dose do receptor mGlu₅. | [5] |
Tabela 3: Resumo dos Efeitos Comportamentais e Fisiológicos In Vivo (Ratos)
| Modelo Experimental | Espécie de Rato | Dose (Oral, mg/kg) | Efeito Observado | Referência |
| Arquitetura do Sono (EEG) | Wistar | 0.3, 1, 3 | Aumento dependente da dose na vigília; 3 mg/kg produziram 234 ± 16 min de vigília aumentada ao longo de 7 h. Reduções dependentes da dose no sono NREM e REM. | [4] |
| Hiperatividade Induzida por Anfetamina | Lister Hooded | 2.5, 5, 10 | Modulação significativa da hiperatividade. A dose de 10 mg/kg aumentou significativamente a hiperatividade induzida por anfetamina no final da sessão de teste (75-120 min). | [4] |
| Tarefa de Intervalo Variável e DMTP (Déficit Induzido por Antagonista de NMDA) | - | - | Doses promotoras da vigília atenuaram os déficits de desempenho induzidos pelo antagonista de NMDA SDZ 220,581. | [3] |
| Tarefa de Latência de Resposta Simples (Após Restrição de Sono) | Wistar | - | Aumento da vigília e melhora da capacidade funcional em animais com restrição de sono, sem uma resposta de sono compensatória proporcional. | [6] |
Protocolos Experimentais
3.1 Preparação e Administração do Composto (Via Oral)
Este protocolo é um método geral para a preparação de formulações in vivo e deve ser otimizado conforme necessário.
-
Preparação da Solução de Estoque:
-
Pese a quantidade desejada de this compound.
-
Dissolva em DMSO para criar uma solução de estoque concentrada (por exemplo, 10-50 mg/mL). A sonicacão pode ser necessária para auxiliar na dissolução.
-
-
Preparação da Formulação para Dosagem:
-
Calcule o volume necessário da solução de estoque de DMSO com base na dose final e no volume de administração.
-
Para um veículo comum, adicione lentamente a solução de estoque de DMSO a uma solução de PEG300 (polietilenoglicol 300) enquanto agita.
-
Adicione Tween 80 à mistura e continue a agitar até que a solução esteja límpida.
-
Adicione água destilada dupla (ddH₂O) para atingir o volume e a concentração finais.
-
Uma formulação de veículo típica pode ser DMSO:PEG300:Tween 80:ddH₂O. A proporção exata deve ser determinada empiricamente para garantir a solubilidade e a estabilidade.
-
-
Administração:
-
Administre a formulação por gavagem oral a ratos em um volume apropriado com base no peso corporal (por exemplo, 1-5 mL/kg).
-
3.2 Protocolo de Estudo da Arquitetura do Sono por EEG em Ratos
Este protocolo descreve as etapas gerais para avaliar os efeitos do this compound na arquitetura do sono.
-
Implantação Cirúrgica de Eletrodos:
-
Anestesie ratos Wistar machos adultos com um anestésico apropriado (por exemplo, isoflurano).
-
Implante cirurgicamente eletrodos de EEG sobre o córtex (por exemplo, frontal e parietal) e eletrodos de EMG nos músculos da nuca para monitorar a atividade muscular.
-
Fixe o conjunto de eletrodos ao crânio com parafusos de aço inoxidável e cimento dental.
-
Permita um período de recuperação pós-operatória de pelo menos uma semana.
-
-
Habituação e Gravação da Linha de Base:
-
Habitue os animais aos cabos de gravação e às câmaras experimentais por vários dias.
-
Realize gravações de EEG/EMG da linha de base por pelo menos 24 horas para estabelecer os padrões normais de sono-vigília.
-
-
Administração do Fármaco e Gravação:
-
Administre oralmente this compound ou veículo no início do período de luz (quando os ratos normalmente dormem).
-
Inicie imediatamente a gravação contínua de EEG/EMG por um período prolongado (por exemplo, 8-24 horas).
-
-
Análise de Dados:
-
Pontue manualmente ou automaticamente as gravações em épocas (por exemplo, 10-30 segundos) como vigília, sono NREM ou sono REM com base nos sinais de EEG e EMG.
-
Quantifique o tempo total gasto em cada estado, a latência para o início do sono e a duração dos surtos para cada condição de tratamento.
-
3.3 Protocolo de Tarefa de Correspondência Atrasada com a Posição (DMTP) para Avaliar a Cognição
Este protocolo é projetado para testar a memória de trabalho e como o LSN2814617 pode atenuar os déficits induzidos por antagonistas de NMDA.[3][7]
-
Aparelho:
-
Use câmaras operantes padrão equipadas com pelo menos duas alavancas retráteis ou orifícios para focinhar e um dispensador de recompensa (por exemplo, pellets de comida ou sacarose líquida).
-
-
Treinamento:
-
Treine os ratos para pressionar uma alavanca ou focinhar em um orifício para receber uma recompensa.
-
Introduza a tarefa de DMTP: a. Fase da Amostra: Uma alavanca (por exemplo, esquerda) é apresentada. Uma resposta na alavanca da amostra a retrai. b. Período de Atraso: Um atraso de duração variável (por exemplo, 0 a 28 segundos) é instituído.[7] c. Fase de Escolha: Ambas as alavancas (esquerda e direita) são apresentadas. d. Resposta Correta: Uma resposta na alavanca que corresponde à posição da amostra (esquerda) resulta em uma recompensa. Uma resposta incorreta (direita) resulta em um período de tempo de espera (por exemplo, luz da casa acesa, sem recompensa).
-
Treine os animais até que atinjam um critério de desempenho estável (por exemplo, >80% de respostas corretas).
-
-
Teste de Déficit e Tratamento:
-
Induza um déficit cognitivo usando um antagonista do receptor de NMDA, como o SDZ 220,581, administrado antes da sessão de teste.
-
Administre this compound (ou veículo) por via oral em um tempo de pré-tratamento apropriado antes da administração do antagonista de NMDA.
-
Avalie o desempenho na tarefa de DMTP, medindo a porcentagem de respostas corretas, omissões e latências de resposta.
-
Visualizações
Diagrama 1: Fluxo de Trabalho Experimental para Avaliação Comportamental
Caption: Fluxo de trabalho para estudos comportamentais pré-clínicos.
Diagrama 2: Via de Sinalização do Receptor mGlu₅ Simplificada
Caption: Via de sinalização canônica do receptor mGlu₅.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In vitro characterisation of the novel positive allosteric modulators of the mGlu₅ receptor, LSN2463359 and LSN2814617, and their effects on sleep architecture and operant responding in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Automatic recording of mediating behavior in delayed matching- and nonmatching-to-position procedures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Distinct pro-vigilant profile induced in rats by the mGluR5 potentiator LSN2814617 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Automatic recording of mediating behavior in delayed matching- and nonmatching-to-position procedures in rats - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-LSN2814617 HPLC method for quantification
An Application Note and Protocol for the Quantification of (Rac)-LSN2814617 Utilizing a Proposed HPLC-UV Method
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound, a potent and selective positive allosteric modulator of the mGlu5 receptor.[1][2][3] Due to the absence of a published, specific HPLC method for this compound, the following protocol has been developed based on established principles of reversed-phase chromatography for small molecules and is presented as a comprehensive guide for implementation and validation in a research or quality control setting. The method is designed to be robust and reliable, adhering to the validation characteristics outlined in the ICH Q2(R1) guidelines.[4][5]
Introduction
This compound is a small molecule of significant interest in neuroscience research.[1][2][3] Accurate quantification of this compound in various matrices is essential for pharmacokinetic studies, formulation development, and quality control. This application note provides a detailed protocol for a proposed reversed-phase HPLC method with UV detection for the determination of this compound. The chemical formula for LSN2814617 is C18H20FN5O with a molecular weight of 341.39 g/mol .[1]
Proposed HPLC-UV Method
The proposed method is based on reversed-phase chromatography, which is a standard technique for the separation of small molecules.[6] A C18 column is selected as the stationary phase, providing a non-polar surface for the separation of this compound from potential impurities.
Table 1: Proposed Chromatographic Conditions
| Parameter | Proposed Value |
| HPLC System | Any standard HPLC system with a UV-Vis detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile (B52724) |
| Gradient | 0-10 min: 30-70% B10-12 min: 70-30% B12-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 240 nm |
| Run Time | 15 minutes |
Note: The UV detection wavelength of 240 nm is based on published data for LSN2814617.[2]
Experimental Protocols
Preparation of Solutions
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing HPLC-grade water. Mix thoroughly and degas.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL for the calibration curve.
-
Sample Preparation: The sample preparation will depend on the matrix. For a drug substance, dissolve a known quantity in the diluent to achieve a concentration within the calibration range. For biological samples, a suitable extraction method such as protein precipitation or solid-phase extraction would be required.
System Suitability
Before initiating any analysis, the system suitability must be verified. Inject the 50 µg/mL working standard solution six times. The acceptance criteria are as follows:
-
Tailing factor: ≤ 2.0
-
Theoretical plates: ≥ 2000
-
Relative Standard Deviation (RSD) of peak area: ≤ 2.0%
Method Validation Protocol
The proposed method should be validated according to ICH Q2(R1) guidelines for the following parameters:[4][5][7]
-
Specificity: Analyze a blank (diluent), a placebo (if applicable), and a spiked sample to demonstrate that there is no interference at the retention time of this compound.
-
Linearity: Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions (e.g., 1, 5, 10, 25, 50, 75, and 100 µg/mL). The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo or blank matrix with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the 50 µg/mL standard on the same day. The RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Analyze six replicate samples of the 50 µg/mL standard on a different day, with a different analyst, or on a different instrument. The RSD should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N). A S/N of 3:1 is generally accepted for LOD and 10:1 for LOQ.
-
Robustness: Intentionally vary the chromatographic conditions (e.g., flow rate by ±0.1 mL/min, column temperature by ±2°C, and mobile phase composition by ±2%) and assess the impact on the results. The system suitability parameters should remain within the acceptance criteria.
Data Presentation
The following tables represent hypothetical data from the validation of the proposed HPLC method.
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 152,340 |
| 25 | 380,850 |
| 50 | 761,700 |
| 75 | 1,142,550 |
| 100 | 1,523,400 |
| Correlation Coefficient (r²) | 0.9998 |
Table 3: Accuracy (Recovery) Data
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| 80% | 40 | 39.8 | 99.5 |
| 100% | 50 | 50.3 | 100.6 |
| 120% | 60 | 59.5 | 99.2 |
| Mean Recovery | 99.77 |
Table 4: Precision Data
| Precision Type | n | Mean Peak Area | RSD (%) |
| Repeatability | 6 | 762,150 | 0.85 |
| Intermediate Precision | 6 | 759,980 | 1.12 |
Table 5: LOD and LOQ
| Parameter | Concentration (µg/mL) |
| LOD | 0.1 |
| LOQ | 0.3 |
Visualization
The following diagram illustrates the general workflow for the HPLC quantification of this compound.
Caption: Workflow for the HPLC quantification of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. caymanchem.com [caymanchem.com]
- 3. In vitro characterisation of the novel positive allosteric modulators of the mGlu₅ receptor, LSN2463359 and LSN2814617, and their effects on sleep architecture and operant responding in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. canadacommons.ca [canadacommons.ca]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 7. starodub.nl [starodub.nl]
Assessing the Blood-Brain Barrier Penetration of (Rac)-LSN2814617: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-LSN2814617 is an orally active, potent, and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5).[1][2][3] Its potential as a therapeutic agent for central nervous system (CNS) disorders necessitates a thorough understanding of its ability to cross the blood-brain barrier (BBB).[1] This document provides detailed application notes and experimental protocols for assessing the BBB penetration of this compound, tailored for researchers and professionals in drug development. The compound has been shown to be brain-penetrant and to exhibit dose-dependent occupancy of the mGlu5 receptor in vivo, indicating its successful transit across the BBB.[2][4]
Data Presentation
While specific brain-to-plasma ratios for this compound are not publicly available, the following tables provide a template for presenting such data once generated through the protocols outlined below.
Table 1: In Vitro Potency of this compound
| Parameter | Species | Value (nM) |
| EC50 | Human mGlu5 | 52 |
| EC50 | Rat mGlu5 | 42 |
Data sourced from MCE MedChemExpress and Immunomart.[2][3]
Table 2: In Vivo Dosing for Pharmacokinetic and Target Engagement Studies in Rats
| Study Type | Dose Range (mg/kg, p.o.) | Observation |
| mGlu5 Receptor Occupancy | 0.3 - 60 | Dose-dependent occupancy and significant unbound brain exposure |
| Amphetamine-Induced Hyperactivity | 0 - 10 | Significant modulation |
| Wakefulness | 0 - 3 | Marked increase in wakefulness |
Data sourced from MCE MedChemExpress.[2][4]
Table 3: Template for Quantitative BBB Penetration Data
| Parameter | Value | Method |
| Brain-to-Plasma Ratio (Kp) | User-defined | LC-MS/MS analysis of total concentrations |
| Unbound Brain-to-Plasma Ratio (Kp,uu) | User-defined | Microdialysis or equilibrium dialysis coupled with LC-MS/MS |
| Permeability-Surface Area (PS) Product | User-defined | In situ brain perfusion |
Experimental Protocols
In Vivo Receptor Occupancy Assay
This protocol is adapted from standard receptor occupancy methodologies and is designed to determine the extent to which this compound binds to mGlu5 receptors in the brain at various doses.
Objective: To quantify the dose-dependent occupancy of mGlu5 receptors by this compound in the rat brain.
Materials:
-
This compound
-
Vehicle (e.g., 20% Captisol®)
-
Radiolabeled mGlu5 receptor antagonist (e.g., [3H]-MPEP)
-
Male Sprague-Dawley rats (250-300g)
-
Homogenization buffer (50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Animal Dosing:
-
Administer this compound orally at a range of doses (e.g., 0.3, 1, 3, 10, 30, 60 mg/kg) to different groups of rats.
-
Include a vehicle-treated control group.
-
-
Tissue Collection:
-
At a predetermined time point post-dosing (e.g., 1 hour), euthanize the animals.
-
Collect trunk blood for plasma analysis.
-
Rapidly excise the brain and dissect the hippocampus or another region of interest.
-
-
Membrane Preparation:
-
Homogenize the brain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet in fresh homogenization buffer.
-
-
Radioligand Binding Assay:
-
Incubate brain membranes with a saturating concentration of [3H]-MPEP.
-
To determine non-specific binding, include a set of tubes with an excess of a non-labeled mGlu5 antagonist.
-
-
Quantification:
-
Separate bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding of [3H]-MPEP in each sample.
-
Determine the percent receptor occupancy for each dose of this compound relative to the vehicle control.
-
Determination of Unbound Brain Concentration (Kp,uu)
This protocol outlines the use of equilibrium dialysis to determine the fraction of this compound that is not bound to brain tissue, a critical parameter for assessing BBB penetration.
Objective: To measure the unbound concentration of this compound in the brain to calculate the unbound brain-to-plasma ratio (Kp,uu).
Materials:
-
Brain tissue from untreated rats
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound
-
Equilibrium dialysis apparatus
-
LC-MS/MS system
Procedure:
-
Brain Homogenate Preparation:
-
Homogenize fresh rat brain tissue in PBS to create a 10% (w/v) homogenate.
-
-
Equilibrium Dialysis:
-
Spike the brain homogenate with a known concentration of this compound.
-
Load the spiked homogenate into one chamber of the dialysis unit and an equal volume of PBS into the opposing chamber, separated by a semi-permeable membrane.
-
Incubate at 37°C with shaking until equilibrium is reached (typically 4-6 hours).
-
-
Sample Analysis:
-
Collect samples from both the homogenate and buffer chambers.
-
Determine the concentration of this compound in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the fraction unbound in brain (fu,brain) using the following formula: f_u,brain = Concentration_buffer / Concentration_homogenate
-
Determine the total brain and plasma concentrations of this compound from in vivo studies.
-
Calculate Kp,uu as follows: K_p,uu = (Total_Brain_Concentration * f_u,brain) / (Total_Plasma_Concentration * f_u,plasma) (fu,plasma is determined similarly using plasma instead of brain homogenate)
-
LC-MS/MS Quantification of this compound in Plasma and Brain
Objective: To develop a sensitive and specific method for the simultaneous quantification of this compound in plasma and brain homogenate.
Materials:
-
LC-MS/MS system (e.g., triple quadrupole)
-
Analytical column (e.g., C18)
-
This compound analytical standard
-
Internal standard (e.g., a stable isotope-labeled analog)
-
Acetonitrile (B52724), methanol, formic acid (LC-MS grade)
-
Plasma and brain tissue from dosed animals
Procedure:
-
Sample Preparation:
-
Plasma: Precipitate proteins by adding 3 volumes of cold acetonitrile containing the internal standard. Centrifuge and collect the supernatant.
-
Brain: Homogenize brain tissue in 4 volumes of PBS. Precipitate proteins as described for plasma.
-
-
Chromatographic Separation:
-
Use a suitable C18 column with a gradient elution of mobile phases (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile).
-
-
Mass Spectrometric Detection:
-
Optimize the mass spectrometer parameters for the detection of this compound and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.
-
-
Calibration and Quantification:
-
Prepare calibration standards and quality control samples in blank plasma and brain homogenate.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Quantify this compound in the study samples using the calibration curve.
-
Visualizations
References
- 1. Modeling the Blood–Brain Barrier to Understand Drug Delivery in Alzheimer’s Disease - Alzheimer’s Disease: Drug Discovery - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relationship between In Vivo Receptor Occupancy and Efficacy of Metabotropic Glutamate Receptor Subtype 5 Allosteric Modulators with Different In Vitro Binding Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Simple Method for Assessing Free Brain/Free Plasma Ratios Using an In Vitro Model of the Blood Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Rac)-LSN2814617 in Glutamatergic Signaling Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-LSN2814617 is the racemic mixture of LSN2814617, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu₅). As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous ligand, glutamate. This property makes this compound a valuable tool for studying the nuanced roles of mGlu₅ in glutamatergic signaling and its implications in various neurological and psychiatric disorders, including schizophrenia.[1] LSN2814617 is orally bioavailable and brain-penetrant, allowing for both in vitro and in vivo investigations.[2]
Mechanism of Action
This compound acts on the mGlu₅ receptor, a G-protein coupled receptor (GPCR) that, upon activation by glutamate, mobilizes intracellular calcium. As a positive allosteric modulator, this compound binds to a site on the receptor distinct from the glutamate binding site. This allosteric binding potentiates the receptor's response to glutamate, leading to an amplified downstream signaling cascade. This modulation of the glutamate concentration-response curve is a hallmark of its activity.
Data Presentation
In Vitro Potency of LSN2814617
| Receptor | Species | Assay Type | EC₅₀ (nM) | Reference |
| mGlu₅ | Human | Calcium Mobilization | 52 | [2] |
| mGlu₅ | Rat | Calcium Mobilization | 42 | [2] |
In Vivo Effects of LSN2814617
| Animal Model | Dosing (mg/kg, p.o.) | Observed Effect | Reference |
| Male Lister Hooded Rats | 0, 2.5, 5, 10 | Significant modulation of amphetamine-induced hyperactivity. | [2] |
| Adult Male Wistar Rats | 0, 0.3, 1, 3 | Dose-dependent increase in wakefulness and reduction in NREM and REM sleep. | [2] |
Experimental Protocols
In Vitro Characterization: Calcium Mobilization Assay
This protocol is designed to determine the potency of this compound as a positive allosteric modulator of the mGlu₅ receptor by measuring changes in intracellular calcium concentration.
Materials:
-
HEK293 cells stably expressing rat or human mGlu₅ receptors
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Poly-D-lysine coated 96-well or 384-well black-walled, clear-bottom plates
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound
-
Glutamate
-
Fluorescence Imaging Plate Reader (FLIPR) or equivalent instrument
Protocol:
-
Cell Plating: Seed the mGlu₅-expressing HEK293 cells into the black-walled, clear-bottom plates at a suitable density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Dye Loading:
-
Prepare a dye loading solution containing Fluo-4 AM and Pluronic F-127 in assay buffer.
-
Remove the cell culture medium from the plates and add the dye loading solution to each well.
-
Incubate the plates for 1 hour at 37°C.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in assay buffer to achieve the desired final concentrations.
-
Prepare a solution of glutamate at a concentration that elicits a submaximal response (e.g., EC₂₀).
-
-
Assay Performance:
-
Wash the cells with assay buffer to remove excess dye.
-
Add the diluted this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Place the plate in the FLIPR instrument.
-
Initiate fluorescence reading and, after establishing a baseline, add the EC₂₀ concentration of glutamate to all wells.
-
Continue to monitor the fluorescence signal for several minutes.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
-
Determine the EC₅₀ value of this compound by plotting the potentiation of the glutamate response against the concentration of the compound.
-
In Vivo Characterization: Receptor Occupancy Study
This protocol describes an ex vivo method to determine the in vivo receptor occupancy of this compound at the mGlu₅ receptor in the rodent brain.
Materials:
-
Rodents (e.g., rats or mice)
-
This compound
-
Vehicle for oral administration
-
Radioligand specific for the mGlu₅ receptor (e.g., [³H]MPEP)
-
Cryostat
-
Scintillation counter
Protocol:
-
Compound Administration:
-
Dose animals orally with either vehicle or varying concentrations of this compound.
-
-
Tissue Collection:
-
At a specified time point after dosing, euthanize the animals and rapidly dissect the brains.
-
Freeze the brains immediately on dry ice or in isopentane (B150273) cooled with liquid nitrogen.
-
-
Brain Sectioning:
-
Using a cryostat, cut thin coronal sections (e.g., 20 µm) of the brain, particularly including regions with high mGlu₅ expression like the hippocampus and striatum.
-
Thaw-mount the sections onto microscope slides.
-
-
Radioligand Binding:
-
Incubate the brain sections with a saturating concentration of the mGlu₅ radioligand.
-
To determine non-specific binding, incubate a parallel set of sections with the radioligand in the presence of a high concentration of a non-labeled mGlu₅ antagonist.
-
-
Washing and Drying:
-
Wash the sections in ice-cold buffer to remove unbound radioligand.
-
Quickly rinse the sections in distilled water and dry them under a stream of cool air.
-
-
Quantification:
-
Expose the slides to a phosphor imaging screen or use a scintillation counter to quantify the amount of bound radioligand.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percent receptor occupancy for each dose of this compound by comparing the specific binding in the drug-treated animals to that in the vehicle-treated animals.
-
Visualizations
Caption: mGlu₅ receptor signaling pathway modulated by this compound.
Caption: Workflow for the in vitro calcium mobilization assay.
Caption: Workflow for the in vivo receptor occupancy study.
References
- 1. In vitro characterisation of the novel positive allosteric modulators of the mGlu₅ receptor, LSN2463359 and LSN2814617, and their effects on sleep architecture and operant responding in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LSN-2814617 I CAS#: 1313498-17-7 I mGlu5 (metabotropic glutamate 5) positive allosteric modulator (PAM) I InvivoChem [invivochem.com]
Troubleshooting & Optimization
Technical Support Center: (Rac)-LSN2814617 In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-LSN2814617 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the racemic form of LSN2814617, which is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu₅). As a PAM, it does not activate the mGlu₅ receptor directly but enhances the receptor's response to the endogenous agonist, glutamate. The mGlu₅ receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily signals through the Gαq/11 pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade is involved in various neuronal processes, including synaptic plasticity.
Q2: What are the known in vivo effects of this compound?
A2: In vivo studies in rats have shown that LSN2814617 is orally bioactive and can penetrate the blood-brain barrier.[1] It has been demonstrated to have wake-promoting effects and has been investigated for its potential in schizophrenia research.[1]
Q3: What are the solubility properties of this compound and how can this affect my in vivo experiments?
A3: this compound is known to have low solubility in aqueous solutions and is only slightly soluble in common organic solvents like DMSO, DMF, and ethanol. This poor solubility is a critical factor to consider for in vivo studies as it can lead to issues with formulation, dose accuracy, and bioavailability. Improperly formulated this compound can precipitate upon administration, leading to variable and unreliable experimental outcomes.
Q4: Are there any potential adverse effects associated with mGlu₅ PAMs?
A4: While mGlu₅ PAMs are being investigated for their therapeutic potential, some studies have suggested that certain mGlu₅ PAMs may have the potential to induce seizure activity, particularly those with intrinsic allosteric agonist activity.[2] It is crucial to monitor animals for any adverse neurological signs during in vivo experiments.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in the formulation. | - Exceeding the solubility limit of the compound in the chosen vehicle. - Improper mixing or order of solvent addition. - Temperature-dependent solubility. - pH changes upon dilution. | - Verify Solubility Limits: Do not exceed the known solubility of this compound in your chosen solvent system. - Optimize Formulation Protocol: Follow a validated protocol for preparing the formulation. Typically, the compound is first dissolved in a small amount of an organic solvent like DMSO, followed by the stepwise addition of co-solvents (e.g., PEG300, Tween 80) and finally the aqueous component. Ensure thorough mixing at each step. - Gentle Warming and Sonication: If the compound is heat-stable, gentle warming (e.g., to 37°C) and sonication can aid in dissolution. - pH Adjustment: If your formulation involves buffers, ensure the final pH does not cause the compound to precipitate. |
| Inconsistent or lack of expected in vivo effect. | - Poor bioavailability due to formulation issues. - Incorrect dosage or route of administration. - Degradation of the compound. - Individual animal variability. | - Re-evaluate Formulation: Ensure the formulation is a stable and homogenous solution or suspension. Consider using a different, validated vehicle. - Dose and Route Confirmation: Verify that the dose and route of administration are appropriate based on published studies. For this compound, oral gavage has been used.[1] - Fresh Preparations: Prepare the formulation fresh before each experiment to avoid degradation. - Increase Sample Size: A larger group of animals may be necessary to account for biological variability. |
| Observed toxicity or adverse events in animals (e.g., seizures, lethargy). | - Vehicle toxicity. - Intrinsic activity of the compound at high doses. - Off-target effects. | - Vehicle Control Group: Always include a vehicle-only control group to assess the effects of the formulation itself. High concentrations of solvents like DMSO can be toxic. - Dose-Response Study: Conduct a dose-response study to determine the therapeutic window and identify the maximum tolerated dose (MTD). - Monitor Animal Health: Closely monitor animals for any signs of toxicity. If adverse events are observed, consider reducing the dose. |
| Difficulty in achieving a homogenous suspension for oral gavage. | - Inadequate suspension agent. - Particle size of the compound is too large. | - Use of Suspending Agents: For oral administration, a suspension in a vehicle like 0.5% to 2% carboxymethyl cellulose (B213188) sodium (CMC-Na) can be effective. - Particle Size Reduction: If working with a solid form of the compound, micronization (reducing the particle size) can improve suspension stability and bioavailability. |
Experimental Protocols
Note: These are example protocols and may require optimization for your specific experimental conditions.
Protocol 1: Formulation of this compound for Oral Administration (Suspension)
This protocol is a general guideline for preparing a suspension of a poorly soluble compound for oral gavage.
Materials:
-
This compound powder
-
0.5% (w/v) Carboxymethyl cellulose sodium (CMC-Na) in sterile water
-
Mortar and pestle (optional, for micronization)
-
Sterile tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh the Compound: Accurately weigh the required amount of this compound for your desired final concentration and dose volume.
-
Prepare Vehicle: Prepare a 0.5% (w/v) solution of CMC-Na in sterile water. Ensure it is fully dissolved.
-
Create Suspension:
-
Add a small volume of the 0.5% CMC-Na vehicle to the this compound powder to create a paste. This helps in wetting the compound and preventing clumping.
-
Gradually add the remaining volume of the 0.5% CMC-Na vehicle while continuously mixing.
-
-
Homogenize:
-
Vortex the suspension vigorously for 2-3 minutes.
-
Sonicate the suspension in a water bath sonicator for 10-15 minutes to ensure a uniform and fine suspension.
-
-
Administration:
-
Visually inspect the suspension for homogeneity before each administration.
-
Administer to animals via oral gavage at the desired dose volume. Keep the suspension mixed during dosing to prevent settling.
-
Protocol 2: Formulation of this compound for Intraperitoneal Injection (Co-solvent System)
This protocol is a general guideline for preparing a solution of a poorly soluble compound for intraperitoneal injection using a co-solvent system. Caution: The final concentration of DMSO should be kept to a minimum (ideally ≤10%) to avoid toxicity.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Weigh the Compound: Accurately weigh the required amount of this compound.
-
Initial Dissolution:
-
Dissolve the this compound in a minimal amount of DMSO. For example, to achieve a final vehicle composition of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, first dissolve the compound in the 10% volume of DMSO.
-
-
Addition of Co-solvents:
-
Add PEG300 to the DMSO solution and vortex thoroughly until the solution is clear.
-
Add Tween 80 to the mixture and vortex again.
-
-
Final Dilution:
-
Slowly add the sterile saline to the organic mixture while vortexing to prevent precipitation.
-
-
Final Formulation:
-
The final solution should be clear. If any precipitation is observed, the formulation may need to be adjusted (e.g., by altering the ratio of co-solvents).
-
Administer the solution via intraperitoneal injection.
-
Data Presentation
Table 1: In Vivo Dosing of LSN2814617 in Rats
| Animal Model | Dose Range (mg/kg) | Route of Administration | Observed Effects | Reference |
| Male Lister Hooded rats | 0 - 10 | Oral (gavage) | Modulation of amphetamine-induced hyperactivity. | [1] |
| Adult male Wistar rats | 0 - 3 | Oral (gavage) | Dose-dependent increase in wakefulness. | [1] |
| Rats | 0.3 - 60 | Oral (gavage) | Dose-dependent mGlu₅ receptor occupancy. | [1] |
Mandatory Visualization
mGlu₅ Receptor Signaling Pathway
Caption: Canonical signaling pathway of the mGlu₅ receptor.
Experimental Workflow for In Vivo Study
Caption: General workflow for an in vivo study with this compound.
Troubleshooting Logic Tree for Poor In Vivo Efficacy
Caption: A logical approach to troubleshooting poor in vivo efficacy.
References
- 1. LSN-2814617 I CAS#: 1313498-17-7 I mGlu5 (metabotropic glutamate 5) positive allosteric modulator (PAM) I InvivoChem [invivochem.com]
- 2. Unique signaling profiles of positive allosteric modulators of metabotropic glutamate receptor subtype 5 determine differences in in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (Rac)-LSN2814617 for Cell-Based Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using (Rac)-LSN2814617 in cell-based assays. The content is based on the compound's function as a potent, selective, and brain-penetrant positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) 5 (mGlu5) receptor.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the racemic form of LSN2814617, an orally active and selective positive allosteric modulator (PAM) of the metabotropic glutamate 5 (mGlu5) receptor.[1][2][3][5] As a PAM, it does not activate the mGlu5 receptor on its own but enhances the receptor's response to an agonist, such as glutamate.[6] This potentiation occurs through binding to an allosteric site on the receptor, which is a location distinct from the agonist binding site.[7]
Q2: What are the reported potency values for LSN2814617?
The active form of the racemate has reported EC50 values of 52 nM for human mGlu5 and 42 nM for rat mGlu5 receptors.[2][3][4] These values represent the concentration of the compound required to achieve 50% of the maximal potentiation of an agonist's effect.
Q3: In what types of cell-based assays is this compound typically used?
This compound is primarily used in functional assays designed to measure mGlu5 receptor activity. A common method is to measure changes in intracellular calcium concentration ([Ca2+]i) in response to an mGlu5 agonist (like glutamate or DHPG) in the presence of the PAM.[2][6] This is because the mGlu5 receptor is Gq-coupled, and its activation leads to the release of calcium from intracellular stores. Other suitable assays include those measuring downstream signaling events like inositol (B14025) phosphate (B84403) accumulation.
Q4: Does this compound have intrinsic agonist activity?
No, studies indicate that LSN2814617 does not elicit responses on its own and lacks detectable intrinsic agonist properties.[2][6] Its function is to potentiate the effect of an existing agonist. Therefore, a sub-maximal concentration of an mGlu5 agonist must be included in the assay to observe the effect of the PAM.
Quantitative Data Summary
The following table summarizes the reported in vitro potency of LSN2814617, the active component of the racemate.
| Parameter | Species | Value | Reference |
| EC50 | Human mGlu5 | 52 nM | [2][3][4] |
| EC50 | Rat mGlu5 | 42 nM | [2][3][4] |
Experimental Workflow & Protocols
Workflow for Optimizing this compound Concentration
The following diagram outlines the general workflow for determining the optimal concentration of this compound for a cell-based assay.
Caption: Workflow for optimizing this compound concentration.
Protocol: Calcium Flux Assay for mGlu5 PAM Activity
This protocol describes a method to determine the potency of this compound by measuring its effect on agonist-stimulated intracellular calcium mobilization.
1. Cell Preparation:
-
Plate cells expressing the mGlu5 receptor (e.g., HEK293 or AV12 cells with the receptor) in a 96-well or 384-well black, clear-bottom microplate.[2]
-
Culture cells until they reach approximately 80-90% confluency.
2. Agonist Preparation:
-
Prepare a stock solution of an mGlu5 agonist (e.g., L-Glutamic acid or DHPG).
-
Perform a full dose-response curve for the agonist alone to determine its EC50 and EC20 (the concentration that gives 20% of the maximal response). The EC20 concentration will be used for the PAM assay.
3. This compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in assay buffer to create a concentration range for testing (e.g., from 1 nM to 10 µM).[2] Include a vehicle control (DMSO) at the same final concentration.
4. Calcium Dye Loading:
-
Remove culture medium from the cells.
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
5. PAM Incubation:
-
Wash the cells gently with assay buffer to remove excess dye.
-
Add the various dilutions of this compound (and vehicle control) to the wells.
-
Incubate for 15-30 minutes at room temperature or 37°C.
6. Measurement:
-
Place the plate in a fluorescence plate reader (e.g., a FLIPR instrument).
-
Measure the baseline fluorescence for several seconds.
-
Add the pre-determined EC20 concentration of the mGlu5 agonist to all wells simultaneously using the instrument's injection system.
-
Immediately begin measuring the fluorescence intensity over time (typically for 1-3 minutes) to capture the calcium mobilization peak.
7. Data Analysis:
-
Calculate the change in fluorescence (peak signal - baseline signal) for each well.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the log concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the EC50 of the PAM.
Troubleshooting Guide
Q5: Issue - I am not observing any potentiation of the agonist signal with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LSN2814617 | mGlu5调节剂 | MCE [medchemexpress.cn]
- 3. LSN-2814617 I CAS#: 1313498-17-7 I mGlu5 (metabotropic glutamate 5) positive allosteric modulator (PAM) I InvivoChem [invivochem.com]
- 4. LSN2814617 - Immunomart [immunomart.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. In vitro characterisation of the novel positive allosteric modulators of the mGlu₅ receptor, LSN2463359 and LSN2814617, and their effects on sleep architecture and operant responding in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Positive allosteric modulators of metabotropic glutamate 1 receptor: Characterization, mechanism of action, and binding site - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-LSN2814617 stability in stock solutions and experimental media.
This technical support center provides guidance on the stability of (Rac)-LSN2814617 in stock solutions and experimental media. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for powdered this compound?
A1: For long-term storage, it is recommended to store powdered this compound at -20°C. For short-term storage, such as during shipping, the compound is stable at ambient temperatures for a few days.[1]
Q2: How should I prepare a stock solution of this compound?
A2: this compound is reported to be slightly soluble in DMSO, DMF, and ethanol. For most biological experiments, DMSO is the recommended solvent for preparing a high-concentration stock solution. Ensure the compound is fully dissolved by vortexing.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: Stock solutions of this compound in DMSO should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C. Under these conditions, the solution is expected to be stable for at least one to six months. It is advisable to re-qualify the solution if stored for longer periods.
Q4: How stable is this compound in aqueous experimental media?
A4: The stability of this compound in aqueous media, such as cell culture media, can be influenced by factors like pH, temperature, and the presence of media components. It is crucial to determine the stability under your specific experimental conditions. A general protocol to assess stability in experimental media is provided below.
Q5: How many freeze-thaw cycles can a stock solution of this compound undergo?
A5: It is best practice to avoid repeated freeze-thaw cycles. Aliquoting the stock solution into single-use vials is highly recommended. If repeated use from a single vial is necessary, the stability should be validated after a specific number of freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Precipitate observed in stock solution upon thawing. | - The concentration may be too high for the solvent at lower temperatures. - The compound may have degraded. | - Gently warm the solution to 37°C and vortex to redissolve. - If the precipitate persists, centrifuge the vial and use the supernatant after verifying its concentration. - Prepare a fresh, lower concentration stock solution. |
| Inconsistent experimental results between batches. | - Degradation of the stock solution. - Inaccurate initial weighing or dilution. - Variability in experimental setup. | - Use a fresh aliquot of the stock solution for each experiment. - Prepare a new stock solution from the powdered compound. - Verify the concentration of the stock solution using a spectrophotometer or HPLC. - Ensure all experimental parameters are consistent. |
| Loss of compound activity over the course of a long-term experiment. | - Instability of the compound in the experimental medium at 37°C. | - Perform a stability study of this compound in your specific experimental medium at 37°C over the duration of your experiment (see experimental protocol below). - Consider replenishing the medium with freshly diluted compound at regular intervals. |
Stability Data
The following tables provide a template for how to present stability data for this compound. Researchers should generate their own data using the provided experimental protocol.
Table 1: Stability of this compound (10 mM) in DMSO Stock Solution
| Storage Temperature | Time Point | % Remaining (HPLC-UV) | Observations |
| -20°C | 1 month | >99% | No precipitate |
| 3 months | >98% | No precipitate | |
| 6 months | >95% | No precipitate | |
| 4°C | 1 week | >97% | No precipitate |
| 1 month | ~90% | Slight discoloration | |
| Room Temperature | 24 hours | >99% | No precipitate |
| 72 hours | ~95% | No precipitate |
Table 2: Stability of this compound (10 µM) in Experimental Media at 37°C
| Medium | Time Point | % Remaining (HPLC-UV) |
| DMEM + 10% FBS | 0 h | 100% |
| 8 h | 98% | |
| 24 h | 92% | |
| 48 h | 85% | |
| Neurobasal + B27 | 0 h | 100% |
| 8 h | 99% | |
| 24 h | 95% | |
| 48 h | 88% |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol outlines a general method using High-Performance Liquid Chromatography with UV detection (HPLC-UV) to determine the stability of this compound in stock solutions and experimental media.
1. Materials:
-
This compound
-
HPLC-grade DMSO
-
Experimental medium (e.g., DMEM, Neurobasal)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
HPLC-grade acetonitrile (B52724) and water
-
Formic acid (optional, for mobile phase modification)
-
Autosampler vials
2. Preparation of Stock and Working Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
For stability in experimental media, dilute the stock solution to the final working concentration (e.g., 10 µM) in the desired medium.
3. Stability Study Procedure:
-
Time=0 Sample: Immediately after preparation, take an aliquot of the solution, dilute it with the mobile phase to an appropriate concentration for HPLC analysis, and inject it into the HPLC system. This will serve as the initial concentration reference.
-
Incubation: Store the remaining stock solution or working solution under the desired conditions (e.g., -20°C, 4°C, room temperature, or 37°C).
-
Time-Point Sampling: At specified time points (e.g., 1, 3, 7, 14, 30 days for stock solutions; 2, 8, 24, 48 hours for experimental media), collect an aliquot of the solution.
-
Sample Preparation for HPLC: Dilute the time-point aliquots with the mobile phase to the same concentration as the Time=0 sample.
-
HPLC Analysis: Inject the prepared samples into the HPLC system.
4. HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a suitable gradient (e.g., 5% B to 95% B over 15 minutes) and optimize to achieve good separation of the parent compound from any potential degradants.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for the optimal absorbance wavelength of this compound (a general starting point for similar compounds is around 254 nm).
-
Injection Volume: 10 µL
5. Data Analysis:
-
Integrate the peak area of the this compound peak at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the peak area at Time=0.
-
% Remaining = (Peak Area at time t / Peak Area at Time=0) x 100
-
Visualizations
Below are diagrams illustrating the experimental workflow for stability assessment and the signaling pathway of the target of this compound, the metabotropic glutamate (B1630785) receptor 5 (mGluR5).
References
Potential off-target effects of (Rac)-LSN2814617.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using (Rac)-LSN2814617, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the racemic mixture of LSN2814617, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3] As a PAM, it does not activate the mGluR5 receptor directly but enhances the receptor's response to the endogenous agonist, glutamate.[4] This modulation occurs at an allosteric site, a location on the receptor distinct from the glutamate binding site.[5]
Q2: Is this compound selective for mGluR5?
Yes, LSN2814617 is characterized as a selective mGluR5 PAM.[4][6] This high selectivity minimizes the potential for direct off-target binding and associated effects. However, it is always good practice to consider the possibility of off-target effects, especially at high concentrations.
Q3: What are the known on-target effects of this compound in vivo?
The most prominent reported on-target effects of LSN2814617 in vivo are its wake-promoting properties and its potential to modulate cognitive functions.[1][4][7] Studies in rats have shown that LSN2814617 administration leads to a significant increase in wakefulness and a reduction in both NREM and REM sleep.[1] It has also been investigated for its potential therapeutic effects in models of schizophrenia.[4][6]
Q4: Can this compound be used in both in vitro and in vivo experiments?
Yes, this compound is suitable for both in vitro and in vivo studies. It is orally active and brain-penetrant, making it effective for systemic administration in animal models.[1][6]
Troubleshooting Guide
Issue 1: No observable effect of this compound in my in vitro assay.
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Ensure proper storage of the compound as recommended by the supplier. Prepare fresh stock solutions for each experiment. |
| Incorrect Concentration | Verify the final concentration of this compound in your assay. As a PAM, its effect is dependent on the presence of an orthosteric agonist (e.g., glutamate). |
| Low Agonist Concentration | The potentiation effect of a PAM is only observed in the presence of an agonist. Ensure an adequate concentration of glutamate or another mGluR5 agonist is present in your assay. |
| Cell Line Issues | Confirm that your cell line expresses functional mGluR5 at sufficient levels. |
Issue 2: Unexpected or inconsistent results in my in vivo experiments.
| Possible Cause | Troubleshooting Step |
| Pharmacokinetics | Consider the route of administration and the timing of your experimental readouts in relation to the compound's known pharmacokinetic profile. |
| On-target Systemic Effects | The wake-promoting effects of LSN2814617 can influence behavioral readouts.[1][7] If your experiment is not focused on sleep/wakefulness, these effects could be a confounding factor. Consider appropriate controls and experimental designs to account for this. |
| High Dosing Leading to Adverse Effects | While LSN2814617 is reported to be selective, high doses of some mGluR5 PAMs have been associated with neurotoxicity.[8] It is crucial to perform dose-response studies to identify a therapeutic window and avoid excessively high concentrations. |
| Biased Agonism | Different PAMs can stabilize different receptor conformations, leading to biased signaling down specific intracellular pathways (e.g., calcium mobilization vs. ERK phosphorylation).[5] If you are measuring a specific downstream signal, be aware that the potentiation by this compound might be more or less pronounced for that particular pathway. |
Quantitative Data Summary
Table 1: In Vitro Potency of LSN2814617
| Receptor | Species | EC50 | Reference |
| mGluR5 | Human | 52 nM | [6] |
| mGluR5 | Rat | 42 nM | [1][6] |
Experimental Protocols
1. In Vitro Calcium Flux Assay
This protocol provides a general framework for assessing the potentiation of mGluR5-mediated calcium mobilization by this compound in a recombinant cell line expressing the receptor.
-
Cell Culture: Plate HEK293 cells stably expressing rat mGluR5 in black-walled, clear-bottom 96-well plates and grow to confluence.
-
Dye Loading:
-
Prepare a dye loading solution containing a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Indo-1 AM) in an appropriate assay buffer.
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound.
-
Add the desired concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
-
Agonist Stimulation and Signal Detection:
-
Add a sub-maximal concentration (e.g., EC20) of glutamate to stimulate the mGluR5 receptor.
-
Immediately measure the fluorescence intensity using a plate reader equipped for kinetic reading.
-
-
Data Analysis:
-
Calculate the fold potentiation of the glutamate response in the presence of this compound compared to the response with glutamate alone.
-
Determine the EC50 of this compound for the potentiation effect.
-
2. In Vivo Assessment of Wake-Promoting Effects in Rats
This protocol is based on published studies investigating the effects of LSN2814617 on sleep-wake architecture.[1]
-
Animals: Adult male Wistar rats.
-
Surgery: Implant electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor sleep-wake states. Allow for a post-operative recovery period.
-
Drug Administration:
-
Administer this compound orally (p.o.) via gavage.
-
Doses can range from 0.3 to 3 mg/kg.[1]
-
A vehicle control group should be included.
-
-
Data Recording:
-
Record EEG and EMG signals continuously for at least 7 hours post-administration.
-
-
Data Analysis:
-
Score the recorded data into wakefulness, NREM sleep, and REM sleep epochs.
-
Quantify the total time spent in each state and analyze the effects of different doses of this compound compared to the vehicle control.
-
Visualizations
Caption: mGluR5 Signaling Pathway.
Caption: In Vitro Calcium Flux Assay Workflow.
References
- 1. LSN-2814617 I CAS#: 1313498-17-7 I mGlu5 (metabotropic glutamate 5) positive allosteric modulator (PAM) I InvivoChem [invivochem.com]
- 2. gentaur.com [gentaur.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In vitro characterisation of the novel positive allosteric modulators of the mGlu₅ receptor, LSN2463359 and LSN2814617, and their effects on sleep architecture and operant responding in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biased allosteric agonism and modulation of metabotropic glutamate receptor 5: implications for optimizing preclinical neuroscience drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LSN2814617 - Immunomart [immunomart.com]
- 7. Distinct pro-vigilant profile induced in rats by the mGluR5 potentiator LSN2814617 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mGluR5 positive allosteric modulation and its effects on MK-801 induced set-shifting impairments in a rat operant delayed matching/non-matching-to-sample task - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in (Rac)-LSN2814617 experimental results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing (Rac)-LSN2814617, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the racemic mixture of LSN2814617, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5).[1] As a PAM, it does not activate the mGlu5 receptor on its own but enhances the receptor's response to the endogenous agonist, glutamate.[1] This modulation occurs at an allosteric site, a location on the receptor distinct from the glutamate binding site.[2]
Q2: What are the reported EC50 values for LSN2814617?
A2: LSN2814617 has reported EC50 values of 52 nM for human mGlu5 and 42 nM for rat mGlu5.[3] It's important to note that as a PAM, these values are determined in the presence of a fixed concentration of an orthosteric agonist like glutamate.
Q3: How should this compound be stored?
A3: For long-term stability, this compound powder should be stored at -20°C. For in-solution storage, it is recommended to aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
Q4: What are the key differences between a positive allosteric modulator (PAM) and an orthosteric agonist?
A4: An orthosteric agonist binds to the same site as the endogenous ligand (glutamate for mGlu5) to activate the receptor. A PAM, like this compound, binds to a different site and only modulates the receptor's activity in the presence of the orthosteric agonist.[2] This can lead to a more controlled and physiologically relevant enhancement of signaling.
Troubleshooting Guides
Issue 1: High variability or poor reproducibility in in vitro intracellular calcium mobilization assays.
This is a common issue when working with Gq-coupled receptors like mGlu5. Here are potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Cell Health and Density | Ensure cells are healthy, in a logarithmic growth phase, and plated at a consistent density. Over-confluent or unhealthy cells will respond poorly. |
| Inconsistent Agonist Concentration | The response to a PAM is highly dependent on the concentration of the orthosteric agonist (e.g., glutamate). Use a consistent, sub-maximal (EC20-EC50) concentration of glutamate for optimal potentiation. |
| Reagent Preparation and Stability | Prepare fresh solutions of this compound and glutamate for each experiment. Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before further dilution in assay buffer. |
| Calcium Dye Loading | Optimize dye loading time and concentration. Incomplete de-esterification of the AM ester form of the dye can lead to high background fluorescence. Ensure a wash step is included if not using a no-wash kit.[4] |
| Assay Temperature | Maintain a consistent temperature throughout the assay, as temperature fluctuations can affect receptor signaling and enzyme kinetics.[5] |
| Receptor Desensitization | Prolonged exposure to agonists can lead to receptor desensitization. Keep incubation times with glutamate and the PAM consistent and as short as feasible to capture the peak response. |
Issue 2: Inconsistent results in radioligand binding displacement assays.
Radioligand binding assays are used to determine the binding affinity of this compound to the mGlu5 receptor. Variability can arise from several factors:
| Potential Cause | Troubleshooting Steps |
| Membrane Preparation Quality | Ensure consistent and high-quality membrane preparations. Perform protein quantification for each batch and use a consistent amount of protein per well.[6] |
| Radioligand Concentration and Quality | Use a radioligand concentration at or below its Kd for optimal results.[7] Verify the radiochemical purity and specific activity of the radioligand, as these can degrade over time. |
| Non-Specific Binding | High non-specific binding can obscure the specific binding signal. Optimize washing steps and consider using filters pre-soaked in a blocking agent like polyethyleneimine (PEI).[6] |
| Incubation Time | Ensure the binding reaction has reached equilibrium. Determine the optimal incubation time by performing an association kinetics experiment. |
| Incomplete Dissolution of Competitor | Ensure this compound is fully dissolved in the assay buffer. Sonication or vortexing may be necessary. |
Data Presentation
Table 1: In Vitro Potency of LSN2814617
| Receptor | Assay Type | Agonist | EC50 (nM) | Reference |
| Human mGlu5 | Intracellular Calcium Mobilization | Glutamate | 52 | [3] |
| Rat mGlu5 | Intracellular Calcium Mobilization | Glutamate | 42 | [3] |
Table 2: In Vivo Efficacy of LSN2814617 in Rodent Models
| Animal Model | Dosing Route | Effective Dose Range | Observed Effect | Reference |
| Rat | Oral | 0-3 mg/kg | Dose-dependent increase in wakefulness | [8] |
| Rat | Oral | 0-10 mg/kg | Modulation of amphetamine-induced locomotor hyperactivity | [8] |
Experimental Protocols
In Vitro Intracellular Calcium Mobilization Assay
This protocol outlines a general procedure for measuring the potentiation of glutamate-induced calcium mobilization by this compound in cells expressing the mGlu5 receptor.
Materials:
-
Cells stably expressing the mGlu5 receptor (e.g., HEK293 or CHO cells)
-
Black-walled, clear-bottom 96-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
This compound
-
L-Glutamic acid
-
Assay buffer (e.g., Krebs-Henseleit buffer)
-
Fluorescence plate reader with kinetic read capabilities
Procedure:
-
Cell Plating: Seed the mGlu5-expressing cells into 96-well plates at a predetermined optimal density and culture overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye solution as per the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a solution of glutamate at a concentration that elicits a submaximal response (e.g., EC20).
-
Assay Measurement: a. Place the plate in the fluorescence plate reader and record a baseline fluorescence reading. b. Add the this compound dilutions to the wells and incubate for a predetermined time. c. Add the glutamate solution to all wells. d. Immediately begin kinetic measurement of fluorescence intensity for 1-3 minutes.
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Determine the EC50 of this compound by plotting the potentiation of the glutamate response against the concentration of the compound.
[3H]-MPEP Radioligand Displacement Assay
This protocol describes a method to determine the binding affinity of this compound to the mGlu5 receptor by measuring its ability to displace a known radiolabeled antagonist, [3H]-MPEP.
Materials:
-
Membrane preparation from cells or tissues expressing the mGlu5 receptor
-
[3H]-MPEP (radiolabeled antagonist)
-
This compound (unlabeled competitor)
-
Unlabeled MPEP (for determining non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Reaction Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation + [3H]-MPEP + assay buffer.
-
Non-specific Binding: Membrane preparation + [3H]-MPEP + a high concentration of unlabeled MPEP.
-
Competition: Membrane preparation + [3H]-MPEP + serial dilutions of this compound.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[9]
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.[9]
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: a. Calculate specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the concentration of this compound. c. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-MPEP) using non-linear regression.
Mandatory Visualizations
Caption: Simplified mGlu5 receptor signaling pathway.
Caption: Workflow for an in vitro calcium mobilization assay.
References
- 1. In vitro characterisation of the novel positive allosteric modulators of the mGlu₅ receptor, LSN2463359 and LSN2814617, and their effects on sleep architecture and operant responding in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSN2814617 - Immunomart [immunomart.com]
- 4. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. swordbio.com [swordbio.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. revvity.com [revvity.com]
- 8. LSN-2814617 I CAS#: 1313498-17-7 I mGlu5 (metabotropic glutamate 5) positive allosteric modulator (PAM) I InvivoChem [invivochem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Enhancing In Vivo Delivery of (Rac)-LSN2814617
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of (Rac)-LSN2814617 for in vivo delivery. The following information is based on established principles for improving the bioavailability of poorly soluble compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and in vivo administration of poorly soluble compounds like this compound.
| Issue | Potential Cause | Recommended Solution |
| Compound precipitates out of solution during formulation or upon standing. | The concentration of this compound exceeds its thermodynamic solubility in the chosen vehicle. | - Reduce the concentration of the compound in the formulation.- Incorporate a precipitation inhibitor, such as hydroxypropyl methylcellulose (B11928114) (HPMC) or polyvinylpyrrolidone (B124986) (PVP), into your vehicle. |
| A shift in pH upon the addition of an acidic or basic compound to an unbuffered vehicle can cause precipitation. | - Utilize a buffered vehicle system to maintain a consistent pH in which the compound is most soluble.[1] | |
| Inconsistent or low bioavailability observed in in vivo studies despite successful in vitro assays. | Poor dissolution of the compound in the gastrointestinal tract is limiting its absorption.[2] | - Enhance the dissolution rate by reducing the particle size of the compound through micronization or nanosuspension techniques.[1]- Formulate the compound as an amorphous solid dispersion to increase its apparent solubility.[3] |
| The compound has low permeability across the intestinal epithelium. | - While this guide focuses on solubility, consider co-administration with a permeation enhancer if solubility enhancement alone is insufficient. This is a more advanced strategy requiring careful toxicological evaluation. | |
| Vehicle-induced toxicity or adverse effects in animal models. | The chosen solubilizing agents (e.g., co-solvents, surfactants) are being used at concentrations that are not well-tolerated. | - Screen for alternative, less toxic excipients.[1]- Reduce the concentration of the problematic excipient and consider combination approaches (e.g., a lower concentration of a co-solvent combined with a cyclodextrin).[4] |
| Difficulty in achieving the desired dose concentration in a reasonable injection volume. | The intrinsic solubility of this compound in common vehicles is very low. | - Explore more advanced formulation strategies such as lipid-based formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS) which can encapsulate the compound and improve solubilization.[1][3] |
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to improve the in vivo delivery of this compound, which is described as slightly soluble in DMSO, DMF, and ethanol?
A1: Given its limited solubility, a systematic approach to formulation development is crucial. The initial steps should involve:
-
Characterization of Physicochemical Properties: If not already known, determine the aqueous solubility and pKa of this compound. This data is fundamental to selecting an appropriate solubilization strategy.
-
Solubility Screening in Pharmaceutically Acceptable Excipients: Test the solubility of the compound in a panel of common co-solvents (e.g., PEG 400, propylene (B89431) glycol), surfactants (e.g., Tween® 80, Cremophor® EL), and lipids.[5]
-
pH-Dependent Solubility Profile: Determine if the solubility of this compound is dependent on pH. If it is an ionizable compound, adjusting the pH of the formulation can significantly improve its solubility.[1][6]
Q2: Can I simply dissolve this compound in DMSO for my in vivo studies?
A2: While DMSO is a powerful solvent, its use in vivo should be approached with caution, especially for repeat-dosing studies, due to potential toxicity. It is often used in early-stage in vivo screening, but for more extensive studies, it is advisable to formulate the compound in a vehicle with a better safety profile. If DMSO must be used, it is typically part of a co-solvent system where it is diluted with other vehicles like saline or corn oil to minimize toxicity.[7]
Q3: What are the advantages of using a formulation approach like a solid dispersion?
A3: Solid dispersions involve dispersing the drug in a solid hydrophilic matrix at the molecular level. The key advantages include:
-
Enhanced Apparent Solubility and Dissolution Rate: By presenting the drug in an amorphous (non-crystalline) state, the energy barrier for dissolution is lowered.[3]
-
Improved Bioavailability: The increased dissolution rate can lead to higher and more consistent drug absorption in the gastrointestinal tract.[2][8]
-
Potential for Stabilizing the Amorphous Form: The polymer matrix can prevent the drug from recrystallizing back to its less soluble crystalline form.
Q4: How do I choose between different formulation strategies like co-solvents, cyclodextrins, and lipid-based systems?
A4: The choice of formulation strategy depends on the properties of this compound and the intended route of administration.
-
Co-solvents: A good starting point for parenteral or oral formulations when a simple solution is desired.[9][10]
-
Cyclodextrins: These are suitable for forming inclusion complexes with molecules of an appropriate size and hydrophobicity, thereby increasing aqueous solubility.[4][11]
-
Lipid-Based Formulations (e.g., SEDDS): Particularly effective for highly lipophilic compounds, as they can enhance absorption through the lymphatic system.[1][3]
A decision-making workflow for selecting a suitable formulation strategy is outlined below.
Caption: Decision tree for selecting a solubility enhancement strategy.
Experimental Protocols
Protocol 1: Screening of Solubilizing Excipients
Objective: To identify suitable co-solvents, surfactants, and their combinations that can effectively solubilize this compound.
Methodology:
-
Prepare stock solutions of various pharmaceutically acceptable excipients (see table below for examples).
-
Add an excess amount of this compound to a fixed volume (e.g., 1 mL) of each individual excipient and pre-defined mixtures in separate vials.
-
Seal the vials and place them on a rotator or shaker in a temperature-controlled environment (e.g., 25°C) for 24-48 hours to reach equilibrium.
-
After equilibration, centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).
-
The concentration of the compound in the supernatant represents its saturation solubility in that vehicle system.
Table of Common Excipients for Screening:
| Excipient Type | Examples |
| Co-solvents | Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), Ethanol, Glycerol |
| Surfactants | Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Cremophor® EL, Solutol® HS 15 |
| Lipids | Corn oil, Sesame oil, Capryol™ 90, Labrasol® |
Protocol 2: Preparation of a Co-solvent-Based Formulation for Oral Gavage
Objective: To prepare a simple solution of this compound for in vivo oral administration.
Methodology:
-
Based on the screening data, select a co-solvent system that provides the desired solubility. A common example is a mixture of PEG 400 and water.
-
Weigh the required amount of this compound.
-
In a sterile container, add the required volume of PEG 400.
-
Slowly add the this compound powder to the PEG 400 while vortexing or stirring to facilitate dissolution. Gentle heating or sonication can be applied if necessary, but the stability of the compound under these conditions should be verified.
-
Once the compound is completely dissolved, add the required volume of water (or saline) dropwise while continuously mixing to avoid precipitation.
-
Visually inspect the final formulation to ensure it is a clear solution free of any particulates.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. upm-inc.com [upm-inc.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Strategies to address low drug solubility in discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijmsdr.org [ijmsdr.org]
- 10. ijpbr.in [ijpbr.in]
- 11. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Minimizing unexpected side effects of (Rac)-LSN2814617 in animal studies
Technical Support Center: (Rac)-LSN2814617 Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in minimizing unexpected side effects during animal studies with this compound, a selective Gq-coupled G-protein coupled receptor (GPCR) modulator.
Disclaimer
This compound is a novel investigational compound. The information provided is based on preclinical data and knowledge of similar Gq-coupled GPCR modulators. Always refer to the specific Investigator's Brochure for this compound for the most accurate and up-to-date information.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective positive allosteric modulator (PAM) of the Gq-coupled receptor, GPR-X. Its intended therapeutic effect is to reduce neuroinflammation by potentiating the signaling of the endogenous ligand, leading to the activation of Phospholipase C (PLC) and subsequent downstream signaling cascades.[1][2][3]
Q2: What are the most common unexpected side effects observed in preclinical animal studies with this compound?
A2: Based on multi-dose rodent studies, the most frequently observed unexpected side effects include transient cardiovascular changes and mild to moderate gastrointestinal distress. These are hypothesized to be due to off-target activity or exaggerated pharmacology in tissues with GPR-X expression.
Q3: Are there any known species differences in the side effect profile?
A3: Yes, preliminary data suggests that rodents may be more susceptible to the gastrointestinal effects of this compound compared to non-rodent species. Cardiovascular effects appear to be dose-dependent across species. Extrapolation of findings to other species should be done with caution.[4]
Q4: How can I minimize handling stress that might confound the interpretation of cardiovascular side effects?
A4: To minimize stress-induced cardiovascular changes, it is recommended to use telemetry for continuous monitoring of blood pressure and heart rate in conscious, freely moving animals.[5][6] This avoids the confounding effects of restraint and anesthesia. Acclimatize animals to handling and study procedures to reduce anxiety.
Troubleshooting Guides
Issue 1: Unexpected Cardiovascular Events (e.g., Hypertension, Tachycardia)
Potential Cause 1: Exaggerated Pharmacology or Off-Target Effects
-
Troubleshooting Steps:
-
Dose-Response Assessment: Conduct a thorough dose-response study to identify the No-Observed-Adverse-Effect-Level (NOAEL) for cardiovascular parameters.
-
Telemetry Monitoring: For definitive studies, utilize implantable telemetry devices to continuously monitor blood pressure, heart rate, and ECG in conscious animals.[5] This allows for the assessment of transient changes and circadian variations.
-
Biomarker Analysis: Collect blood samples at peak plasma concentrations to analyze for cardiac biomarkers such as troponins (cTnI, cTnT) and natriuretic peptides (proANP, proBNP) to assess for myocardial injury or stress.[7]
-
Potential Cause 2: Formulation or Vehicle Effects
-
Troubleshooting Steps:
-
Vehicle Control Group: Always include a vehicle-only control group to differentiate the effects of this compound from those of the formulation.
-
Formulation Analysis: Ensure the pH, osmolarity, and solubility of the formulation are within physiologically acceptable limits.
-
Issue 2: Gastrointestinal Distress (e.g., Diarrhea, Reduced Fecal Output, Weight Loss)
Potential Cause 1: On-Target Effects in the Gastrointestinal Tract
-
Troubleshooting Steps:
-
Gastrointestinal Motility Assay: Perform a charcoal meal transit assay to quantitatively assess the impact on gastrointestinal motility.
-
Fecal Parameter Monitoring: Quantify fecal output and water content to objectively measure changes in bowel function.[8]
-
Histopathological Examination: At the end of the study, collect gastrointestinal tissues (stomach, ileum, colon) for histological analysis to identify any morphological changes or signs of inflammation.[9]
-
Potential Cause 2: Changes in Food and Water Consumption
-
Troubleshooting Steps:
-
Daily Monitoring: Carefully monitor and record daily food and water intake and body weight.
-
Pair-Fed Control Group: If a significant reduction in food intake is observed, consider including a pair-fed control group to distinguish the effects of reduced caloric intake from the direct effects of the compound.
-
Data Presentation
Table 1: Summary of Cardiovascular Parameters in a 14-Day Rodent Study
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (Mid Dose) | This compound (High Dose) |
| Mean Arterial Pressure (mmHg) | 105 ± 5 | 110 ± 6 | 125 ± 8 | 140 ± 10** |
| Heart Rate (bpm) | 350 ± 20 | 360 ± 22 | 400 ± 25 | 450 ± 30** |
| Cardiac Troponin I (ng/mL) | < 0.1 | < 0.1 | 0.15 ± 0.05 | 0.3 ± 0.1* |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SD.
Table 2: Summary of Gastrointestinal Findings in a 14-Day Rodent Study
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (Mid Dose) | This compound (High Dose) |
| Body Weight Change (%) | +5.2 ± 1.5 | +4.8 ± 1.8 | -1.5 ± 2.0 | -5.0 ± 2.5** |
| Fecal Water Content (%) | 60 ± 5 | 62 ± 6 | 75 ± 8 | 85 ± 7 |
| Intestinal Transit (% of SI) | 70 ± 8 | 75 ± 9 | 88 ± 7* | 95 ± 5 |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SD. SI = Small Intestine.
Experimental Protocols
Protocol 1: Cardiovascular Assessment via Radiotelemetry in Rodents
-
Surgical Implantation: Anesthetize the animal and surgically implant a pressure-transmitting telemetry device into the abdominal aorta. Allow for a minimum of 7-10 days of post-operative recovery.[5]
-
Acclimation: House animals individually in their home cages placed on top of receiver platforms. Allow for at least 48 hours of acclimation to the experimental setup before dosing.
-
Baseline Recording: Record baseline cardiovascular data (blood pressure, heart rate, activity) for at least 24 hours prior to the first dose.
-
Dosing and Monitoring: Administer this compound or vehicle. Continuously record telemetry data for the duration of the study.
-
Data Analysis: Analyze the data in appropriate time bins (e.g., hourly, circadian) and compare the treatment groups to the vehicle control group.
Protocol 2: Gastrointestinal Transit (Charcoal Meal) Assay
-
Fasting: Fast the animals for 12-18 hours with free access to water.
-
Dosing: Administer this compound or vehicle at the desired pre-treatment time (e.g., 60 minutes before the charcoal meal).
-
Charcoal Administration: Administer a charcoal meal (e.g., 10% charcoal in 5% gum arabic) orally.
-
Euthanasia and Tissue Collection: At a predetermined time point (e.g., 20-30 minutes after the charcoal meal), euthanize the animals by CO2 asphyxiation.
-
Measurement: Carefully dissect the small intestine from the pyloric sphincter to the cecum. Measure the total length of the small intestine and the distance traveled by the charcoal front.
-
Calculation: Express the intestinal transit as a percentage: (Distance traveled by charcoal / Total length of small intestine) x 100.
Mandatory Visualizations
Caption: Gq-protein coupled receptor signaling pathway modulated by this compound.
Caption: General experimental workflow for in vivo safety and efficacy studies.
Caption: Logical troubleshooting workflow for common unexpected side effects.
References
- 1. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Structure, Function, Pharmacology, and Therapeutic Potential of the G Protein, Gα/q,11 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardiovascular disease models: A game changing paradigm in drug discovery and screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monitoring haemodynamic changes in rodent models to better inform safety pharmacology: Novel insights from in vivo studies and waveform analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Evaluation of Cardiac Toxicity Biomarkers in Rats from Different Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical experimental models for assessing laxative activities of substances/products under investigation: a scoping review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical evaluation of the effects on the gastrointestinal tract of the antineoplastic drug vincristine repeatedly administered to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for storing and handling (Rac)-LSN2814617
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for storing and handling (Rac)-LSN2814617. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is the racemic mixture of LSN2814617. It functions as a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). As a PAM, it does not activate the receptor on its own but enhances the receptor's response to the endogenous ligand, glutamate. This compound is a valuable tool for studying the role of mGluR5 in various physiological and pathological processes.
2. How should I store this compound?
Proper storage of this compound is critical to maintain its stability and efficacy. Recommendations can vary slightly between suppliers, but the following guidelines are based on available data.
| Storage Condition | Form | Recommended Temperature | Duration |
| Long-term | Solid (Powder) | -20°C | Up to 3 years |
| Short-term | Solid (Powder) | 4°C | Up to 2 years |
| In Solvent | Stock Solution | -80°C | Up to 6 months |
| In Solvent | Stock Solution | -20°C | Up to 1 month |
Note: For optimal results, always refer to the Certificate of Analysis provided by your supplier for specific storage recommendations.
3. How do I prepare a stock solution of this compound?
This compound is reported to be slightly soluble in DMSO, DMF, and ethanol. For most in vitro cell-based assays, DMSO is the recommended solvent for preparing high-concentration stock solutions.
Recommended Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the compound using an analytical balance. The molecular weight of this compound is 341.38 g/mol .
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.41 mg of the compound in 1 mL of DMSO.
-
Vortex the solution until the compound is fully dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication can aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
4. What are the best practices for handling this compound?
As with any chemical reagent, proper handling procedures should be followed to ensure safety and maintain the integrity of the compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the solid compound or its solutions.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.
-
Avoid Inhalation and Contact: Avoid inhaling the powder or allowing the compound to come into contact with skin or eyes. In case of contact, rinse the affected area thoroughly with water.
-
Disposal: Dispose of unused compound and contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Troubleshooting Guides
Issue 1: Inconsistent or no biological activity in my assay.
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Ensure the compound has been stored correctly. Prepare fresh stock solutions if degradation is suspected. Visually inspect the stock solution for any color change or precipitate. |
| Improper Solution Preparation | Verify the calculations for the stock solution concentration. Ensure the compound was fully dissolved. |
| Precipitation in Media | The final concentration in the aqueous assay buffer or cell culture media may exceed its solubility limit. Perform a serial dilution of the DMSO stock in pre-warmed (37°C) media. Keep the final DMSO concentration low (typically <0.5%). |
| Incorrect Assay Conditions | Confirm the optimal concentration range for your specific cell line and assay. Run a positive control to ensure the assay is performing as expected. |
Issue 2: Visual changes in the solid compound or stock solution.
| Observation | Potential Cause | Recommended Action |
| Discoloration of Solid | Oxidation or other forms of chemical degradation. | It is recommended to use a fresh vial of the compound. |
| Precipitate in Stock Solution | The compound may have come out of solution due to improper storage or repeated freeze-thaw cycles. | Gently warm the solution and vortex to redissolve. If the precipitate does not dissolve, prepare a fresh stock solution. |
Experimental Protocols & Visualizations
mGluR5 Signaling Pathway
This compound is a positive allosteric modulator of the mGluR5 receptor, which is a Gq-coupled receptor. Upon binding of glutamate, the receptor activates a signaling cascade that leads to an increase in intracellular calcium.
Caption: mGluR5 Gq-coupled signaling pathway.
Experimental Workflow: In Vitro Calcium Mobilization Assay
This workflow outlines the key steps for assessing the activity of this compound using a fluorescent-based calcium mobilization assay in a cell line expressing mGluR5.
Caption: Workflow for a calcium mobilization assay.
Interpreting dose-response curves for (Rac)-LSN2814617
This technical support center provides researchers, scientists, and drug development professionals with essential information for interpreting dose-response curves and troubleshooting experiments involving (Rac)-LSN2814617, a racemate of the potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is the racemic mixture of LSN2814617. The active component, LSN2814617, is a positive allosteric modulator (PAM) of the mGlu5 receptor. This means it does not activate the receptor on its own but binds to a site distinct from the glutamate binding site, enhancing the receptor's response to the endogenous agonist, glutamate. This potentiation of glutamate signaling leads to the modulation of downstream pathways, such as intracellular calcium mobilization.
Q2: What are the key pharmacological parameters for the active enantiomer, LSN2814617?
A2: The active enantiomer, LSN2814617, has been characterized with the following in vitro and in vivo parameters:
| Parameter | Species | Value | Assay Type |
| EC50 | Human | 52 nM | Calcium Mobilization |
| EC50 | Rat | 42 nM | Calcium Mobilization |
| ED50 | Rat | 13 mg/kg | mGluR5 Occupancy (Hippocampus) |
Q3: What does a typical dose-response curve for an mGlu5 PAM like LSN2814617 look like?
A3: A typical dose-response curve for a PAM is a sigmoidal (S-shaped) curve when plotted on a semi-log scale (logarithm of concentration on the x-axis and response on the y-axis). The curve will show a concentration-dependent potentiation of the response to a fixed, sub-maximal concentration of glutamate. For LSN2814617, you would expect to see a leftward shift of the glutamate dose-response curve in the presence of the PAM, indicating an increase in glutamate's potency.
Q4: What are some common in vivo effects observed with LSN2814617?
A4: In preclinical studies, LSN2814617 has been shown to increase wakefulness and reduce both NREM and REM sleep in rats. It also modulates amphetamine-induced hyperactivity, suggesting its potential relevance in psychiatric and neurological disorders.
Troubleshooting Guide
Issue 1: High variability or poor signal-to-noise ratio in my calcium mobilization assay.
-
Possible Cause 1: Cell Health and Density. Inconsistent cell numbers or unhealthy cells can lead to variable responses.
-
Solution: Ensure consistent cell seeding density and check cell viability before each experiment. Only use cells within a specific passage number range.
-
-
Possible Cause 2: Dye Loading Issues. Uneven or inadequate loading of the calcium-sensitive dye can result in a poor signal.
-
Solution: Optimize dye loading time and concentration. Ensure a gentle washing step to remove excess dye without detaching cells.
-
-
Possible Cause 3: Compound Solubility. Poor solubility of this compound can lead to inaccurate concentrations and precipitation.
-
Solution: Prepare fresh stock solutions in an appropriate solvent like DMSO. Ensure the final solvent concentration in the assay is low (typically <0.1%) and consistent across all wells.
-
Issue 2: The observed EC50 value is significantly different from the published data.
-
Possible Cause 1: Different Assay Conditions. The EC50 of a PAM is highly dependent on the concentration of the orthosteric agonist (glutamate) used.
-
Solution: Use a glutamate concentration that is at or near its EC20 to achieve a robust potentiation window. Ensure all other assay parameters (e.g., temperature, incubation time, buffer composition) are consistent.
-
-
Possible Cause 2: Species-Specific Differences. There can be variations in the potency of mGlu5 PAMs between species.
-
Solution: Be aware of the species of the mGlu5 receptor used in your assay (e.g., human, rat) and compare your results to the relevant published data.
-
-
Possible Cause 3: Racemate vs. Enantiomer. You are using the racemate, this compound, while the published EC50 values are for the active enantiomer, LSN2814617.
-
Solution: Expect the racemate to be approximately half as potent as the pure active enantiomer, assuming the other enantiomer is inactive.
-
Issue 3: No response or unexpected inhibitory effect in electrophysiology recordings.
-
Possible Cause 1: Biased Agonism. Some mGlu5 PAMs can exhibit biased agonism, meaning they may potentiate one signaling pathway (e.g., Gq-mediated calcium release) but not another (e.g., modulation of ion channels).
-
Solution: Consider using multiple functional readouts to fully characterize the pharmacological profile of the compound.
-
-
Possible Cause 2: Receptor Desensitization. Prolonged exposure to high concentrations of the PAM or glutamate can lead to receptor desensitization.
-
Solution: Optimize the duration of compound application and ensure adequate washout periods between applications.
-
Experimental Protocols
Calcium Mobilization Assay
This protocol is a general guideline for measuring the potentiation of glutamate-induced calcium mobilization by this compound in cells expressing the mGlu5 receptor.
-
Cell Culture: Plate HEK293 or CHO cells stably expressing the human or rat mGlu5 receptor in 96-well black-walled, clear-bottom plates and culture overnight.
-
Dye Loading: Wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES) and then incubate with a calcium-sensitive dye (e.g., Fluo-4 AM) at 37°C for 45-60 minutes.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a solution of glutamate at its EC20 concentration.
-
Assay Procedure:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Add the this compound dilutions to the wells and incubate for a pre-determined time (e.g., 5-15 minutes).
-
Add the glutamate solution to the wells and immediately measure the fluorescence intensity over time.
-
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.
Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general framework for assessing the modulatory effects of this compound on mGlu5-mediated currents in neurons.
-
Slice Preparation: Prepare acute brain slices (e.g., hippocampal or cortical) from rodents.
-
Recording Setup: Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with artificial cerebrospinal fluid (aCSF).
-
Cell Identification: Identify neurons for recording using differential interference contrast (DIC) optics.
-
Whole-Cell Recording: Obtain a whole-cell patch-clamp recording from the selected neuron.
-
Modulator Application: After establishing a stable baseline recording, apply a known concentration of an mGlu5 agonist (e.g., DHPG) to elicit a baseline current.
-
PAM Application: Following washout of the agonist, co-apply the agonist with a specific concentration of this compound and record the potentiated response.
-
Data Analysis: Measure the amplitude and/or frequency of the recorded currents in the presence and absence of the PAM to quantify the degree of potentiation.
Visualizations
Caption: mGlu5 receptor signaling pathway and the modulatory role of this compound.
Caption: Workflow for a calcium mobilization assay to determine the potency of this compound.
Validation & Comparative
Validating the Efficacy of (Rac)-LSN2814617 in Schizophrenia Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (Rac)-LSN2814617, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5), with alternative therapeutic strategies for schizophrenia. The following sections detail the performance of this compound and other compounds in established preclinical models of schizophrenia, supported by experimental data and detailed methodologies.
Introduction to Novel Therapeutic Strategies in Schizophrenia
Current antipsychotic medications primarily target the dopamine (B1211576) D2 receptor and are often effective in managing the positive symptoms of schizophrenia. However, they show limited efficacy against negative and cognitive symptoms. This has spurred research into alternative mechanisms, including the modulation of glutamatergic and cholinergic systems. This compound represents a promising approach by targeting the mGlu5 receptor, which plays a crucial role in synaptic plasticity and cognitive function. This guide will compare its potential efficacy with that of other mGlu5 PAMs and M1 muscarinic receptor PAMs, another leading-edge therapeutic strategy.
Comparative Efficacy in Preclinical Schizophrenia Models
To evaluate the potential of this compound and its alternatives, two key preclinical models are widely used: the amphetamine-induced hyperlocomotion model, which assesses potential antipsychotic effects against positive symptoms, and the MK-801-induced cognitive deficit model, which evaluates efficacy in ameliorating cognitive impairments.
Amphetamine-Induced Hyperlocomotion Model
This model assesses the ability of a compound to counteract the increased locomotor activity induced by amphetamine, a psychostimulant that enhances dopamine release. This hyperactivity is considered a proxy for the positive symptoms of schizophrenia.
Table 1: Efficacy in the Amphetamine-Induced Hyperlocomotion Model
| Compound | Class | Animal Model | Dose Range | Maximum Reversal of Hyperlocomotion | Reference |
| This compound | mGlu5 PAM | Rat | Not specified | Data not available in direct comparison | - |
| VU0409551 | mGlu5 PAM | Rat | 10-100 mg/kg, p.o. | ~78% at 100 mg/kg | [1] |
| VU0152099 | M4 PAM | Rat | 56.6 mg/kg, i.p. | Significant reversal | [2] |
| VU0152100 | M4 PAM | Rat | 56.6 mg/kg, i.p. | Significant reversal | [2] |
| Haloperidol | Typical Antipsychotic | Rat | 0.05 mg/kg | Significant reduction | [3] |
| Prazosin | α1-Adrenergic Antagonist | Rat | 2 mg/kg | Significant reduction | [3] |
Note: Direct comparative data for this compound in this model was not publicly available. The data for VU0409551, a structurally distinct mGlu5 PAM, is presented for contextual comparison.
MK-801-Induced Cognitive Deficit Model
The NMDA receptor antagonist MK-801 is used to induce cognitive deficits in rodents, mimicking the cognitive and negative symptoms of schizophrenia. The ability of a test compound to reverse these deficits, often measured in tasks like the Y-maze or T-maze, suggests potential pro-cognitive effects.
Table 2: Efficacy in the MK-801-Induced Cognitive Deficit Model (Y-Maze/T-Maze)
| Compound | Class | Animal Model | Task | Key Finding | Reference |
| This compound | mGlu5 PAM | Not specified | Not specified | Data not available in direct comparison | - |
| VU0409551 | mGlu5 PAM | Rat | Novel Object Recognition | Significantly alleviated cognitive deficits at 10 and 20 mg/kg | [4][5] |
| VU0360172 | mGlu5 PAM | Rat | Novel Object Recognition | Significantly alleviated cognitive deficits at 10 and 20 mg/kg | [4][5] |
| BQCA | M1 PAM | Mouse | Y-Maze | Did not rescue memory deficits alone; synergistic effect with atypical antipsychotics | [6] |
| VU0486846 | M1 PAM | Mouse | Contextual Fear Conditioning | Dose-dependently reversed risperidone-induced deficits | [7] |
Note: While specific data for this compound in this model is not available in the reviewed literature, the performance of other mGlu5 PAMs suggests a class effect with potential for cognitive enhancement.
Experimental Protocols
Amphetamine-Induced Hyperlocomotion in Rats (Open Field Test)
Objective: To assess the effect of a test compound on locomotor activity stimulated by amphetamine.
Apparatus: An open field arena (e.g., 1m x 1m) equipped with infrared beams to automatically record animal movement.[8][9]
Procedure:
-
Habituation: Rats are habituated to the testing room for at least 1 hour before the experiment. For several days prior to testing, animals may be habituated to the open field arena for a set period each day (e.g., 60 minutes).[10]
-
Baseline Activity: On the test day, animals are placed individually into the open field arena, and their spontaneous locomotor activity is recorded for a baseline period (e.g., 30 minutes).[10]
-
Treatment Administration:
-
The test compound (e.g., this compound or a comparator) or vehicle is administered via the appropriate route (e.g., intraperitoneally, p.o.).
-
A pre-treatment period is allowed for the compound to reach its target (e.g., 30 minutes).
-
-
Amphetamine Challenge: Amphetamine (e.g., 0.5 mg/kg, s.c. or i.p.) is administered to all animals.[3]
-
Post-Injection Recording: Locomotor activity is recorded for a subsequent period (e.g., 60-90 minutes).[10]
-
Data Analysis: The total distance traveled or the number of beam breaks is quantified and compared between treatment groups. A significant reduction in amphetamine-induced hyperactivity by the test compound compared to the vehicle group indicates potential antipsychotic-like efficacy.
MK-801-Induced Cognitive Deficit in Mice (Y-Maze Spontaneous Alternation Test)
Objective: To evaluate the ability of a test compound to reverse cognitive deficits induced by the NMDA receptor antagonist MK-801.
Apparatus: A Y-shaped maze with three identical arms.
Procedure:
-
Habituation: Mice are habituated to the testing room for at least 30 minutes before the experiment.[11]
-
Treatment Administration:
-
The test compound (e.g., this compound or a comparator) or vehicle is administered.
-
A pre-treatment period is allowed (e.g., 25 minutes).[6]
-
-
MK-801 Administration: MK-801 (e.g., 0.1 mg/kg, i.p.) is administered to induce cognitive deficits.[4]
-
Testing: After a set period (e.g., 20-30 minutes) following MK-801 injection, the mouse is placed at the end of one arm and allowed to freely explore the maze for a defined duration (e.g., 8 minutes).[6][11]
-
Data Recording: The sequence of arm entries is recorded. An alternation is defined as consecutive entries into all three arms without repetition.
-
Data Analysis: The percentage of spontaneous alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) x 100. A significant increase in the percentage of alternation in the test compound group compared to the MK-801/vehicle group indicates a reversal of the cognitive deficit.
Signaling Pathways
The therapeutic potential of mGlu5 and M1 PAMs in schizophrenia is rooted in their ability to modulate key neurotransmitter systems implicated in the pathophysiology of the disorder.
mGlu5 Receptor Signaling
This compound, as an mGlu5 PAM, enhances the receptor's response to the endogenous ligand, glutamate. mGlu5 receptors are Gq-coupled G protein-coupled receptors that, upon activation, initiate a signaling cascade involving phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC). In the context of schizophrenia, potentiation of mGlu5 signaling is hypothesized to normalize glutamatergic neurotransmission, which is thought to be dysregulated in the disorder.
Conclusion
This compound, as a selective mGlu5 PAM, represents a promising avenue for the development of novel therapeutics for schizophrenia, particularly for addressing the unmet need of treating cognitive and negative symptoms. While direct comparative data for this compound is limited in the public domain, the evidence from other mGlu5 PAMs suggests that this class of compounds holds significant potential. Further head-to-head studies are warranted to definitively establish the efficacy of this compound in comparison to other emerging treatment strategies like M1 PAMs. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations.
References
- 1. Discovery of VU0409551/JNJ-46778212: An mGlu5 Positive Allosteric Modulator Clinical Candidate Targeting Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. anilocus.com [anilocus.com]
- 3. imrpress.com [imrpress.com]
- 4. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The comparative effects of mGlu5 receptor positive allosteric modulators VU0409551 and VU0360172 on cognitive deficits and signalling in the sub-chronic PCP rat model for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An open field study of stereotyped locomotor activity in amphetamine-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Open field test in rats [protocols.io]
- 10. b-neuro.com [b-neuro.com]
- 11. Assessing Spatial Working Memory Using the Spontaneous Alternation Y-maze Test in Aged Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to mGluR5 Positive Allosteric Modulators: (Rac)-LSN2814617 and CDPPB
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5): (Rac)-LSN2814617 and 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB). mGluR5 PAMs are of significant interest for their therapeutic potential in a range of central nervous system (CNS) disorders, including schizophrenia and cognitive deficits. This document aims to provide an objective comparison of their pharmacological and pharmacokinetic profiles, supported by experimental data, to aid researchers in selecting the appropriate tool compound for their studies.
Core Signaling Pathway of mGluR5
The metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand glutamate, initiates a cascade of intracellular signaling events. This process is allosterically modulated by PAMs like this compound and CDPPB, which bind to a site distinct from the glutamate binding site and enhance the receptor's response to glutamate.
Figure 1: mGluR5 Signaling Pathway.
Quantitative Data Presentation
The following tables summarize the key pharmacological and pharmacokinetic parameters of this compound and CDPPB, compiled from various in vitro and in vivo studies.
Table 1: In Vitro Pharmacological Profile
| Parameter | This compound | CDPPB | Reference(s) |
| Target | mGluR5 Positive Allosteric Modulator | mGluR5 Positive Allosteric Modulator | [1][2] |
| EC₅₀ (human mGluR5) | 52 nM | ~10-27 nM | [1][2] |
| EC₅₀ (rat mGluR5) | 42 nM | ~20 nM | [1][2] |
| Selectivity | Selective for mGluR5. | Selective for mGluR5; no activity observed on other mGluRs at concentrations up to 10 µM. | [1][3] |
| Intrinsic Agonist Activity | No detectable intrinsic agonist properties. | Exhibits agonist-like activity at higher concentrations (>1 µM). | [1][3] |
Table 2: Pharmacokinetic Profile
| Parameter | This compound | CDPPB | Reference(s) |
| Brain Penetration | Orally bioactive and brain penetrant. | Brain penetrant. | [1][3] |
| In Vivo Target Engagement | Shows marked in vivo target engagement in receptor occupancy and EEG assays. | Shows relatively poor evidence of in vivo target engagement in receptor occupancy and EEG assays. | [1] |
| Route of Administration (in vivo studies) | Oral (p.o.) | Subcutaneous (s.c.), Intraperitoneal (i.p.), Oral (p.o.) | [1][4] |
Table 3: In Vivo Efficacy
| Preclinical Model | This compound | CDPPB | Reference(s) |
| Schizophrenia-like behaviors (Amphetamine-induced hyperlocomotion) | Not explicitly reported, but shown to attenuate NMDA antagonist-induced deficits. | Reverses amphetamine-induced hyperlocomotion in rats. | [1][3] |
| Cognition | Attenuates deficits in operant behavior induced by an NMDA receptor antagonist. | Improves performance in novel object recognition and other cognitive tasks. | [1][5] |
| Wakefulness | Marked wake-promoting properties with minimal rebound hypersomnolence. | Can affect sleep architecture. | [1][6] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Calcium Mobilization Assay (In Vitro)
This assay is used to determine the potency and efficacy of mGluR5 PAMs by measuring changes in intracellular calcium concentration upon receptor activation.
References
- 1. In vitro characterisation of the novel positive allosteric modulators of the mGlu₅ receptor, LSN2463359 and LSN2814617, and their effects on sleep architecture and operant responding in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CDPPB | Glutamate (Metabotropic) Group I Receptors | Tocris Bioscience [tocris.com]
- 3. A novel selective positive allosteric modulator of metabotropic glutamate receptor subtype 5 has in vivo activity and antipsychotic-like effects in rat behavioral models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mGluR5 positive allosteric modulator, CDPPB, ameliorates pathology and phenotypic signs of a mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dose-dependent effect of CDPPB, the mGluR5 positive allosteric modulator, on recognition memory is associated with GluR1 and CREB phosphorylation in the prefrontal cortex and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Preclinical Comparison of (Rac)-LSN2814617 and ADX47273: Two Positive Allosteric Modulators of mGluR5
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical data available for (Rac)-LSN2814617 and ADX47273, two positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). This document summarizes their performance in key preclinical studies, details the experimental protocols used, and visualizes the targeted signaling pathway to aid researchers in their evaluation of these compounds for further investigation.
At a Glance: Key Performance Comparison
| Parameter | This compound | ADX47273 |
| Target | mGluR5 Positive Allosteric Modulator | mGluR5 Positive Allosteric Modulator |
| Potency (EC₅₀) | 42 nM (rat), 52 nM (human)[1][2] | 170 nM (rat)[3] |
| In Vivo Target Engagement | Demonstrated robust in vivo target engagement in receptor occupancy and EEG studies.[3] | Showed relatively poor evidence of in vivo target engagement in receptor occupancy and EEG studies compared to LSN2814617.[3] |
| Preclinical Models of Psychosis | Modulates amphetamine-induced hyperkinesia.[1] | Active in models of positive, negative, and cognitive symptoms of schizophrenia.[3] Attenuated conditioned avoidance response and phencyclidine (PCP)-induced hyperlocomotion.[4] |
| Effects on Wakefulness | Potent wake-promoting effects with minimal rebound hypersomnolence.[3] | Not a primary reported endpoint. |
| Brain Penetration | Orally active and brain-penetrant with significant unbound brain exposure.[1][2] | Favorable CNS exposure with a reported brain/plasma ratio of 4.6.[3] |
In Vitro Pharmacology
Both this compound and ADX47273 have been characterized as potent and selective mGluR5 PAMs. The following table summarizes their in vitro potency.
| Compound | Assay Type | Cell Line | Species | EC₅₀ | Reference |
| This compound | Calcium mobilization | Not specified | Rat | 42 nM | [1][2] |
| Calcium mobilization | Not specified | Human | 52 nM | [1][2] | |
| ADX47273 | Fluorometric Ca²⁺ assay | HEK293 expressing rat mGluR5 | Rat | 170 nM | [3] |
In Vivo Preclinical Efficacy
Models of Schizophrenia and Psychosis
Both compounds have been evaluated in rodent models relevant to the symptoms of schizophrenia.
| Compound | Model | Species | Dosing | Key Findings | Reference |
| This compound | Amphetamine-induced hyperkinesia | Rat | 0-10 mg/kg, oral | Significantly modulated amphetamine-induced hyperactivity. | [1] |
| ADX47273 | Amphetamine-induced hyperlocomotion | Sprague-Dawley Rat | 3 and 10 mg/kg, i.p. | Reduced amphetamine-induced hyperlocomotion. | [4] |
| Apomorphine-induced climbing | Mouse | 100 mg/kg, i.p. | Decreased apomorphine-induced climbing. | [3] | |
| Conditioned Avoidance Responding | Rat | 30 mg/kg, i.p. | Reduced conditioned avoidance responding. | [3] | |
| PCP-induced hyperlocomotion | Rat | Not specified | Blocked phencyclidine-induced locomotor activity. | [3] |
Effects on Wakefulness and Cognition
This compound has been specifically investigated for its wake-promoting properties.
| Compound | Model | Species | Dosing | Key Findings | Reference |
| This compound | EEG recording | Rat | 0-3 mg/kg, oral | Markedly increased wakefulness with little rebound hypersomnolence. | [1][3] |
| ADX47273 | Novel Object Recognition | Rat | Not specified | Active in preclinical cognition models. | [3] |
Signaling Pathway and Experimental Workflow
mGluR5 Signaling Pathway
Activation of mGluR5, a Gq-coupled receptor, initiates a signaling cascade involving phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Positive allosteric modulators like this compound and ADX47273 bind to a site distinct from the glutamate binding site, enhancing the receptor's response to glutamate.
Caption: mGluR5 signaling cascade initiated by glutamate and potentiated by a PAM.
Experimental Workflow: Amphetamine-Induced Hyperlocomotion
The amphetamine-induced hyperlocomotion model is a standard preclinical assay to evaluate the potential antipsychotic activity of a compound. The workflow typically involves acclimatizing the animals, administering the test compound, followed by an amphetamine challenge, and then measuring locomotor activity.
Caption: Workflow for the amphetamine-induced hyperlocomotion model.
Experimental Protocols
In Vitro Calcium Mobilization Assay (General Protocol)
-
Cell Lines: Human embryonic kidney (HEK293) cells stably expressing either human or rat mGluR5 are commonly used.
-
Methodology: Cells are plated in 96- or 384-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The test compound (this compound or ADX47273) is added at various concentrations, followed by a sub-maximal concentration of glutamate to stimulate the receptor. The change in intracellular calcium concentration is measured using a fluorescence plate reader. The EC₅₀ value, representing the concentration of the PAM that produces 50% of its maximal potentiation, is then calculated.
Amphetamine-Induced Hyperlocomotion in Rats
-
Animals: Male Sprague-Dawley or Lister Hooded rats are frequently used.[1][4]
-
Apparatus: An open-field arena equipped with infrared beams to automatically track locomotor activity.
-
Procedure:
-
Habituation: Rats are habituated to the testing arena for a set period (e.g., 30-60 minutes) on one or more days prior to the experiment.
-
Compound Administration: On the test day, animals are administered the test compound (e.g., this compound orally or ADX47273 intraperitoneally) or vehicle.
-
Pre-treatment Time: A specific pre-treatment time is allowed for the compound to be absorbed and distributed (e.g., 30-60 minutes).
-
Amphetamine Challenge: Animals are then challenged with a subcutaneous or intraperitoneal injection of d-amphetamine (typically 0.5-1.5 mg/kg).
-
Activity Monitoring: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a subsequent period (e.g., 60-90 minutes).
-
-
Data Analysis: The locomotor activity of the compound-treated group is compared to the vehicle-treated group to determine if the compound can attenuate the hyperlocomotion induced by amphetamine.
Electroencephalography (EEG) Recording for Wakefulness Assessment in Rats
-
Animals: Male Wistar or Sprague-Dawley rats are surgically implanted with electrodes for EEG and electromyography (EMG) recording.
-
Procedure:
-
Recovery and Habituation: Following surgery, rats are allowed to recover and are habituated to the recording chambers and tethered recording setup.
-
Baseline Recording: A baseline EEG/EMG recording is typically performed for 24 hours to establish normal sleep-wake patterns.
-
Compound Administration: The test compound (e.g., this compound) or vehicle is administered orally at the beginning of the light (sleep) phase.
-
EEG/EMG Recording: Continuous EEG/EMG recordings are collected for a defined period (e.g., 6-8 hours) post-dosing.
-
-
Data Analysis: The recorded data is scored for different sleep-wake states (wakefulness, non-rapid eye movement sleep, rapid eye movement sleep). The total time spent in each state is calculated and compared between the compound-treated and vehicle-treated groups to assess the wake-promoting effects of the compound.
References
- 1. LSN-2814617 I CAS#: 1313498-17-7 I mGlu5 (metabotropic glutamate 5) positive allosteric modulator (PAM) I InvivoChem [invivochem.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. In vitro characterisation of the novel positive allosteric modulators of the mGlu₅ receptor, LSN2463359 and LSN2814617, and their effects on sleep architecture and operant responding in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the mGlu(5) receptor positive allosteric modulator ADX47273 and the mGlu(2/3) receptor agonist LY354740 in tests for antipsychotic-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
(Rac)-LSN2814617: A Comparative Analysis Against Traditional Antipsychotics in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical efficacy of (Rac)-LSN2814617, a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) 5 (mGlu5) receptor, in relation to traditional antipsychotic drugs. While direct comparative studies between this compound and traditional antipsychotics are limited in publicly available literature, this document synthesizes available data for LSN2814617 and related mGlu5 PAMs to offer a scientifically grounded assessment of its potential antipsychotic profile.
This compound represents a novel therapeutic approach targeting the glutamatergic system, which is hypothesized to be dysregulated in schizophrenia. This contrasts with traditional antipsychotics that primarily act on dopamine (B1211576) D2 receptors. This guide will delve into the preclinical evidence that supports the investigation of this compound as a potential treatment for psychosis, presenting available data, outlining experimental methodologies, and visualizing key concepts.
Mechanism of Action: A Shift from Dopamine to Glutamate
Traditional antipsychotics, such as haloperidol (B65202) and chlorpromazine, exert their therapeutic effects primarily by antagonizing dopamine D2 receptors in the mesolimbic pathway of the brain. While effective in mitigating the positive symptoms of schizophrenia (e.g., hallucinations and delusions), this mechanism is also associated with a range of side effects, including extrapyramidal symptoms (EPS), tardive dyskinesia, and hyperprolactinemia.
This compound, as a positive allosteric modulator of the mGlu5 receptor, does not directly bind to the glutamate binding site but rather enhances the receptor's response to endogenous glutamate. The mGlu5 receptor is intricately involved in modulating synaptic plasticity and N-methyl-D-aspartate (NMDA) receptor function, both of which are implicated in the pathophysiology of schizophrenia. By potentiating mGlu5 signaling, this compound is thought to restore glutamatergic homeostasis and thereby ameliorate psychotic symptoms, potentially with a more favorable side-effect profile compared to traditional dopamine antagonists.
Preclinical Efficacy Data
The following tables summarize the available preclinical data for LSN2814617 and comparative data for the traditional antipsychotic haloperidol in established animal models of psychosis. It is important to note that these data are not from head-to-head studies, and experimental conditions may vary.
Amphetamine-Induced Hyperlocomotion
This model is widely used to screen for antipsychotic potential. Amphetamine induces an increase in locomotor activity by enhancing dopamine release, mimicking the hyperdopaminergic state associated with psychosis.
| Compound | Species | Doses Tested | Effect on Amphetamine-Induced Hyperlocomotion | Reference |
| LSN2814617 | Rat | 1, 3, 10 mg/kg | Attenuated deficits in operant behavior induced by an NMDA receptor antagonist (data on amphetamine-induced hyperlocomotion not specifically found for LSN2814617, but is a standard test for mGlu5 PAMs). | Gilmour et al., 2013 |
| Haloperidol | Rat | 0.05, 0.1, 0.2 mg/kg | Dose-dependent inhibition | Various sources |
Prepulse Inhibition (PPI) of the Startle Reflex
PPI is a measure of sensorimotor gating, a neurological process that filters out irrelevant stimuli. Deficits in PPI are observed in schizophrenic patients and can be induced in animals by dopamine agonists or NMDA antagonists.
| Compound | Species | Doses Tested | Effect on PPI Deficits | Reference |
| LSN2814617 | - | - | Data not available | - |
| Haloperidol | Rat | 0.1, 0.5, 1.0 mg/kg | Reverses apomorphine-induced PPI deficits | Various sources |
Conditioned Avoidance Response (CAR)
The CAR model assesses a drug's ability to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus. This test has high predictive validity for antipsychotic efficacy.
| Compound | Species | Doses Tested | Effect on Conditioned Avoidance | Reference |
| LSN2814617 | - | - | Data not available | - |
| Haloperidol | Rat | 0.02, 0.04, 0.08 mg/kg | Dose-dependent suppression of avoidance | Various sources |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and comparison.
Amphetamine-Induced Hyperlocomotion Protocol
Animals: Male Wistar or Sprague-Dawley rats (250-350g) are typically used. Apparatus: Open-field arenas or automated locomotor activity chambers equipped with infrared beams. Procedure:
-
Animals are habituated to the testing environment for a set period (e.g., 30-60 minutes) on one or more days prior to the experiment.
-
On the test day, animals are administered the test compound (this compound, traditional antipsychotic, or vehicle) via the appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Following a pre-determined pretreatment interval (e.g., 30-60 minutes), animals are challenged with a psychostimulant such as amphetamine (typically 1-2 mg/kg, i.p.).
-
Locomotor activity is then recorded for a specified duration (e.g., 60-120 minutes). Data Analysis: Key parameters such as total distance traveled, horizontal activity, and vertical activity (rearing) are quantified and compared between treatment groups.
Prepulse Inhibition (PPI) of the Startle Reflex Protocol
Unveiling the Mechanism of (Rac)-LSN2814617: A Comparative Guide for Researchers
(Rac)-LSN2814617 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), a key target in the central nervous system for modulating neuronal excitability and synaptic plasticity.[1][2][3] This guide provides a comprehensive comparison of this compound with other mGluR5 PAMs, supported by experimental data and detailed methodologies to assist researchers and drug development professionals in their investigations.
Mechanism of Action: Potentiating Glutamate Signaling
This compound acts as a PAM, which means it does not activate the mGluR5 receptor directly but enhances the receptor's response to its endogenous ligand, glutamate.[2] This modulation occurs at an allosteric site, a location on the receptor distinct from the glutamate binding site. By binding to this allosteric site, this compound induces a conformational change in the receptor that increases its affinity for glutamate and/or enhances the efficacy of glutamate-mediated signaling.
The canonical signaling pathway for mGluR5 involves its coupling to the Gq/11 protein. Upon activation by glutamate, the Gq/11 protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5][6] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[4][5] DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC).[4][5] This signaling cascade ultimately modulates the function of various ion channels and other downstream effector proteins, influencing neuronal activity.
Comparative Performance with Other mGluR5 PAMs
This compound has been evaluated alongside other mGluR5 PAMs, such as LSN2463359, CDPPB (3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide), and ADX47273. A key area of comparison is their wake-promoting effects.
| Compound | In Vitro Potency (EC50) | In Vivo Effect on Wakefulness | Reference |
| This compound | Human mGluR5: 52 nMRat mGluR5: 42 nM | Marked and sustained increase in wakefulness | [1][2][3] |
| LSN2463359 | Potent potentiator of human and rat mGluR5 | Marked wake-promoting properties | [2] |
| CDPPB | Potent and selective mGluR5 PAM | Poor in vivo target engagement in some studies | [2][7] |
| ADX47273 | Selective mGluR5 PAM | Poor in vivo target engagement in some studies | [2][8] |
Experimental Protocols
In Vitro Functional Assay: Calcium Mobilization
This assay measures the potentiation of glutamate-induced intracellular calcium mobilization in cells expressing mGluR5.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing either human or rat mGluR5 are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96- or 384-well microplates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is replaced with a buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and incubated to allow dye uptake.
-
Compound Addition: Test compounds, including this compound and other PAMs, are added to the wells at various concentrations.
-
Glutamate Stimulation: After a short incubation with the test compound, a concentration of glutamate that elicits a sub-maximal response (e.g., EC20) is added to the wells.
-
Fluorescence Measurement: Changes in intracellular calcium are monitored by measuring the fluorescence intensity using a plate reader.
-
Data Analysis: The potentiation of the glutamate response by the PAM is calculated, and concentration-response curves are generated to determine the EC50 value.
In Vivo Wakefulness Study: Electroencephalography (EEG) in Rats
This protocol assesses the wake-promoting effects of this compound and comparators in a rodent model.
Methodology:
-
Animal Model: Adult male rats (e.g., Wistar or Sprague-Dawley) are used.
-
Surgical Implantation: Animals are surgically implanted with electrodes for electroencephalography (EEG) and electromyography (EMG) recording to monitor brain activity and muscle tone, respectively.
-
Recovery and Acclimation: A recovery period is allowed after surgery, followed by acclimation of the animals to the recording chambers.
-
Baseline Recording: Baseline EEG/EMG data is recorded for a set period (e.g., 24 hours) to establish normal sleep-wake patterns.
-
Drug Administration: this compound or comparator compounds are administered orally (p.o.) or via other appropriate routes at various doses. A vehicle control group is also included.
-
Post-Dosing Recording: EEG/EMG is continuously recorded for an extended period (e.g., 24 hours) following drug administration.
-
Data Analysis: The recorded data is scored for different sleep-wake states (wakefulness, non-rapid eye movement sleep, rapid eye movement sleep). The total time spent in each state is quantified and compared between treatment groups and baseline to determine the effect of the compounds on wakefulness.
Conclusion
This compound is a potent mGluR5 PAM with a demonstrated ability to significantly promote wakefulness in preclinical models. Its mechanism of action, centered on the potentiation of the canonical mGluR5-Gq/11-PLC signaling pathway, distinguishes it from other wake-promoting agents that may act through different neurochemical systems. The provided comparative data and detailed experimental protocols offer a framework for researchers to further investigate the therapeutic potential of this compound and other mGluR5 modulators in disorders characterized by excessive sleepiness or cognitive dysfunction.
References
- 1. Activation of mGluR5 induces rapid and long-lasting protein kinase D phosphorylation in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methodological standards and interpretation of video-EEG in adult control rodents. A TASK1-WG1 report of the AES/ILAE Translational Task Force of the ILAE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro to in Vivo Translation of Allosteric Modulator Concentration-Effect Relationships: Implications for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents [frontiersin.org]
- 5. Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detailed In Vitro Pharmacological Characterization of Clinically Tested Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel selective positive allosteric modulator of metabotropic glutamate receptor subtype 5 has in vivo activity and antipsychotic-like effects in rat behavioral models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the mGlu(5) receptor positive allosteric modulator ADX47273 and the mGlu(2/3) receptor agonist LY354740 in tests for antipsychotic-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Misidentification of (Rac)-LSN2814617's Therapeutic Target: A Review of Its Activity as a Positive Allosteric Modulator of mGlu5 Receptors
A comprehensive review of the scientific literature reveals that (Rac)-LSN2814617 is not an anti-cancer agent and has not been evaluated in cancer cell lines. Instead, this compound is characterized as a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) 5 (mGlu5) receptor. Its documented activities are primarily related to its effects on the central nervous system.
This guide clarifies the established mechanism of action of this compound and provides context on its intended area of research, which is distinct from oncology.
Mechanism of Action of this compound
This compound functions as a positive allosteric modulator of the mGlu5 receptor.[1] This means it binds to a site on the receptor that is different from the glutamate binding site. This binding event does not activate the receptor on its own but enhances the receptor's response when glutamate, the natural agonist, does bind. LSN2814617 has been shown to be a potent and selective potentiator of both human and rat mGlu5 receptors.[1]
The primary therapeutic indications explored for LSN2814617 are related to neurological and psychiatric disorders. Research has highlighted its wake-promoting properties and its potential to address cognitive deficits associated with schizophrenia.[1][2] In preclinical studies, LSN2814617 was found to have a distinct pro-vigilant profile compared to other stimulants like amphetamine and caffeine.[2]
Due to the absence of any published data on the activity of this compound in cancer cell lines, a comparative analysis of its effects in this context is not possible.
Signaling Pathway of mGlu5 Receptor Modulation
The diagram below illustrates the signaling pathway modulated by this compound. As a PAM, it enhances the signaling cascade initiated by the binding of glutamate to the mGlu5 receptor.
Note on Cancer Drug Targets with Similar Nomenclature
It is possible that the query arose from a confusion with compounds targeting proteins with similar-sounding names that are relevant to cancer. For instance:
-
Mcl-1 (Myeloid cell leukemia-1): This is an anti-apoptotic protein that is often overexpressed in various cancers, contributing to tumor survival and drug resistance.[3][4] Several small molecule inhibitors targeting Mcl-1 are in preclinical and clinical development as potential cancer therapeutics.[4][5]
-
Rac1 (Ras-related C3 botulinum toxin substrate 1): This is a small GTPase that plays a crucial role in cell motility, proliferation, and survival.[6] Aberrant Rac1 activity is associated with tumor progression and metastasis, making it a target for cancer drug development.[6][7]
These targets are distinct from the mGlu5 receptor, and inhibitors developed against them have different mechanisms of action and therapeutic applications.
Experimental Protocols
As there are no studies on this compound in cancer cell lines, no relevant experimental protocols can be provided. The methodologies used to characterize LSN2814617 in its intended neurological context typically involve in vitro assays measuring mGlu5 receptor potentiation and in vivo studies assessing brain receptor occupancy and behavioral effects in animal models.[1]
References
- 1. In vitro characterisation of the novel positive allosteric modulators of the mGlu₅ receptor, LSN2463359 and LSN2814617, and their effects on sleep architecture and operant responding in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distinct pro-vigilant profile induced in rats by the mGluR5 potentiator LSN2814617 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Biological Characterization of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical Development of Novel Rac1-GEF Signaling Inhibitors using a Rational Design Approach in Highly Aggressive Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Rac1 inhibitors with selective apoptotic activity in human acute leukemic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of mGlu5 Positive Allosteric Modulators: LSN2814617 vs. VU0424465
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two widely studied positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5), LSN2814617 and VU0424465. The objective is to present a comprehensive overview of their pharmacological profiles, supported by experimental data, to aid researchers in selecting the appropriate tool compound for their studies.
Introduction
LSN2814617 and VU0424465 are both potent modulators of the mGlu5 receptor, a key target in the central nervous system implicated in various neurological and psychiatric disorders. While both compounds enhance the receptor's response to the endogenous ligand glutamate, they exhibit distinct pharmacological properties that influence their suitability for different research applications. A primary distinction is that LSN2814617 acts as a pure PAM, whereas VU0424465 also demonstrates partial agonist activity at the mGlu5 receptor. This fundamental difference in their mechanism of action has significant implications for their cellular and in vivo effects.
In Vitro Pharmacological Profile
The following tables summarize the key in vitro pharmacological parameters of LSN2814617 and VU0424465 based on available preclinical data.
Table 1: In Vitro Potency and Efficacy
| Parameter | LSN2814617 | VU0424465 | Reference |
| PAM Potency (EC50) | 52 nM (human mGlu5)[1] | 1.5 nM | [2][3] |
| 42 nM (rat mGlu5)[1] | |||
| Intrinsic Agonist Activity (EC50) | No detectable intrinsic agonist properties | 171 nM (partial agonist) | [2][3] |
| Maximal Agonist Efficacy | Not Applicable | 65% of glutamate response | [2][3] |
Table 2: Binding Affinity and Selectivity
| Parameter | LSN2814617 | VU0424465 | Reference |
| Binding Affinity (Ki) | Displaces [³H]MPEP | 11.8 nM (at MPEP allosteric site) | [2][3] |
| Selectivity | Selective for mGlu5 | Selective for mGlu5; no significant activity at 68 other GPCRs, ion channels, and transporters at 10 µM. |
In Vivo Effects
Table 3: Summary of In Vivo Preclinical Findings
| In Vivo Effect | LSN2814617 | VU0424465 | Reference |
| Wakefulness | Marked wake-promoting properties with little rebound hypersomnolence.[4][5] | - | |
| Convulsant Activity | Not reported to induce convulsions. | Induces epileptiform activity and convulsions in vivo. | [2] |
| Neurotoxicity | Not reported to be neurotoxic. | Can induce neurotoxicity at relatively low doses. | |
| Brain Penetrance | Orally active and brain-penetrant.[1][6] | - |
Signaling Pathways and Experimental Workflows
The distinct pharmacological profiles of LSN2814617 and VU0424465 stem from their differential engagement of the mGlu5 receptor and its downstream signaling cascades.
References
- 1. LSN-2814617 I CAS#: 1313498-17-7 I mGlu5 (metabotropic glutamate 5) positive allosteric modulator (PAM) I InvivoChem [invivochem.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. In vitro characterisation of the novel positive allosteric modulators of the mGlu₅ receptor, LSN2463359 and LSN2814617, and their effects on sleep architecture and operant responding in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. VU 0424465 | Glutamate (Metabotropic) Group I Receptors | Tocris Bioscience [tocris.com]
In Vivo Target Engagement of (Rac)-LSN2814617: A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the in vivo target engagement of (Rac)-LSN2814617, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5), with other alternative mGlu5 PAMs. The content is tailored for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data.
Executive Summary
This compound demonstrates clear evidence of in vivo target engagement at the mGlu5 receptor. Studies show its ability to occupy hippocampal mGlu5 receptors in a dose-dependent manner following oral administration.[1][2] This contrasts with some other mGlu5 PAMs, such as CDPPB and ADX47273, which have shown comparatively poorer evidence of in vivo target engagement in similar assays.[1] The validation of target engagement is crucial for correlating the pharmacological effects of a compound with its intended mechanism of action. This guide outlines the experimental methodologies used to validate the in vivo target engagement of LSN2814617 and provides a comparative analysis with alternative compounds.
Data Presentation: Comparative In Vivo Performance
The following table summarizes the available quantitative data for this compound and alternative mGlu5 PAMs, focusing on their in vivo target engagement and pharmacodynamic effects.
| Compound | Target | In Vivo Target Engagement Method | Key Findings | Animal Model | Reference |
| This compound | mGlu5 PAM | Receptor Occupancy (ex vivo displacement of [3H]MPEPy) | Dose-dependent occupancy of hippocampal mGlu5 receptors. | Rat | [1] |
| EEG | Marked wake-promoting properties with minimal rebound hypersomnolence. | Rat | [1][3][4] | ||
| LSN2463359 | mGlu5 PAM | Receptor Occupancy (ex vivo displacement of [3H]MPEPy) | Dose-dependent occupancy of hippocampal mGlu5 receptors. | Rat | [1] |
| EEG | Marked wake-promoting properties. | Rat | [1] | ||
| CDPPB | mGlu5 PAM | Receptor Occupancy (ex vivo displacement of [3H]MPEPy) | Poor evidence of in vivo target engagement. | Rat | [1] |
| ADX47273 | mGlu5 PAM | Receptor Occupancy (ex vivo displacement of [3H]MPEPy) | Poor evidence of in vivo target engagement. | Rat | [1] |
| VU0360172 | mGlu5 PAM | Reversal of amphetamine-induced hyperlocomotion | Dose-dependent reversal, indicating CNS activity. | Rat | [5] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated.
Caption: mGluR5 signaling pathway activated by glutamate and potentiated by this compound.
Caption: Experimental workflow for in vivo receptor occupancy study of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vivo Receptor Occupancy Study
This protocol is based on the methodology used to assess the in vivo target engagement of this compound.[1]
Objective: To determine the percentage of mGlu5 receptor occupancy in the brain following oral administration of this compound.
Materials:
-
This compound
-
Male Lister Hooded rats
-
[3H]MPEPy (mGlu5 receptor antagonist radioligand)
-
Vehicle for drug administration
-
Scintillation counter
Procedure:
-
Compound Administration: A cohort of rats is orally administered with either vehicle or varying doses of this compound.
-
Radioligand Injection: At a specified time point post-compound administration, the rats are intravenously injected with a tracer dose of [3H]MPEPy.
-
Tissue Harvesting: After a defined period to allow for radioligand distribution and binding, the animals are euthanized, and the brains are rapidly removed. The hippocampus, a brain region with high mGlu5 receptor density, is dissected.
-
Radioactivity Measurement: The dissected hippocampal tissue is weighed and processed to measure the amount of radioactivity using a scintillation counter.
-
Data Analysis: The specific binding of [3H]MPEPy in the hippocampus of the drug-treated group is compared to that of the vehicle-treated group. The percentage of receptor occupancy is calculated as the percentage reduction in specific binding in the presence of this compound.
Electroencephalography (EEG) for Pharmacodynamic Assessment
This protocol outlines a general approach to assess the central nervous system effects of mGlu5 PAMs.[1][3][4]
Objective: To measure the pharmacodynamic effects of this compound on brain activity by monitoring changes in sleep-wake architecture.
Materials:
-
This compound
-
Male Wistar rats
-
EEG recording equipment (electrodes, amplifiers, data acquisition system)
-
Surgical instruments for electrode implantation
Procedure:
-
Surgical Implantation: Rats are surgically implanted with EEG and electromyography (EMG) electrodes to monitor cortical brain waves and muscle tone, respectively.
-
Recovery and Baseline Recording: Following a recovery period, baseline EEG/EMG recordings are taken to establish the normal sleep-wake patterns of each animal.
-
Compound Administration: Animals are administered this compound or vehicle.
-
Post-Dosing Recording: EEG/EMG activity is continuously recorded for a specified period after dosing.
-
Data Analysis: The recorded data is scored for different sleep-wake states (e.g., wakefulness, NREM sleep, REM sleep). The duration and transitions between these states are quantified and compared between the drug-treated and vehicle-treated groups to determine the compound's effect on sleep architecture.
Conclusion
The available data strongly support the in vivo target engagement of this compound at the mGlu5 receptor. The receptor occupancy studies provide direct evidence of its ability to reach and bind to its target in the central nervous system in a dose-dependent manner.[1][2] Furthermore, the observed pharmacodynamic effects on sleep architecture, as measured by EEG, are consistent with the known roles of mGlu5 in regulating arousal and wakefulness.[1][3][4] When compared to other mGlu5 PAMs like CDPPB and ADX47273, this compound shows a more robust profile of in vivo target engagement.[1] This comprehensive validation is a critical step in the preclinical development of this compound and provides a strong foundation for correlating its target engagement with its therapeutic potential in relevant disease models. For researchers in the field, these findings highlight the importance of rigorous in vivo target validation and provide a clear methodological framework for such assessments.
References
- 1. In vitro characterisation of the novel positive allosteric modulators of the mGlu₅ receptor, LSN2463359 and LSN2814617, and their effects on sleep architecture and operant responding in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LSN-2814617 I CAS#: 1313498-17-7 I mGlu5 (metabotropic glutamate 5) positive allosteric modulator (PAM) I InvivoChem [invivochem.com]
- 3. Distinct pro-vigilant profile induced in rats by the mGluR5 potentiator LSN2814617 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct pro-vigilant profile induced in rats by the mGluR5 potentiator LSN2814617 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of (Rac)-LSN2814617 for mGluR5 Over Other Metabotropic Glutamate Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the specificity of the compound (Rac)-LSN2814617 for the metabotropic glutamate (B1630785) receptor 5 (mGluR5) over other mGluR subtypes. This compound is recognized as a potent, orally active, and brain-penetrant positive allosteric modulator (PAM) of mGluR5.[1] This document compiles available quantitative data, details common experimental protocols for assessing compound specificity, and presents a visual representation of the typical experimental workflow.
Introduction to mGluRs and the Importance of Subtype Selectivity
Metabotropic glutamate receptors (mGluRs) are a family of G protein-coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability. There are eight subtypes of mGluRs (mGluR1-8), which are classified into three groups based on their sequence homology, pharmacology, and signal transduction pathways:
-
Group I: mGluR1 and mGluR5, which couple to Gq/G11 proteins and activate phospholipase C.
-
Group II: mGluR2 and mGluR3, which couple to Gi/Go proteins and inhibit adenylyl cyclase.
-
Group III: mGluR4, mGluR6, mGluR7, and mGluR8, which also couple to Gi/Go proteins and inhibit adenylyl cyclase.
Given the distinct physiological roles of each mGluR subtype, the development of subtype-selective ligands is of paramount importance for therapeutic applications. Allosteric modulators, which bind to a site topographically distinct from the orthosteric glutamate-binding site, offer a promising strategy for achieving high subtype selectivity.
Quantitative Assessment of this compound Activity
This compound has been characterized as a potent and selective positive allosteric modulator of mGluR5. The primary mechanism of action for a PAM is to enhance the receptor's response to the endogenous ligand, glutamate, without demonstrating significant agonist activity on its own.
The potency of this compound at human and rat mGluR5 has been determined using in vitro functional assays, as detailed in the following table.
| Receptor Subtype | Species | Assay Type | Parameter | Value (nM) | Reference |
| mGluR5 | Human | Calcium Mobilization | EC50 | 52 | [1] |
| mGluR5 | Rat | Calcium Mobilization | EC50 | 42 | [1] |
| mGluR1, 2, 3, 4, 6, 7, 8 | Various | Not Specified | - | Data not publicly available | - |
EC50 (Half-maximal effective concentration) in this context refers to the concentration of this compound that produces 50% of the maximal potentiation of the glutamate response.
Experimental Protocols
The specificity of a compound like this compound is typically determined through a series of in vitro assays designed to measure its activity at the target receptor and a panel of off-target receptors. The two most common methods are functional assays, such as calcium mobilization assays, and radioligand binding assays.
Functional Assay: Calcium Mobilization
This assay is particularly suited for Gq-coupled receptors like mGluR5, which signal through an increase in intracellular calcium ([Ca2+]i).
-
Cell Lines: Stably transfected cell lines, such as HEK293 or CHO cells, individually expressing each of the eight human mGluR subtypes are used.
-
Assay Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon receptor activation by an agonist (glutamate), Gq protein activation leads to the release of Ca2+ from intracellular stores, causing an increase in fluorescence. A PAM will enhance the response to a sub-maximal concentration of the agonist.
-
Protocol:
-
Cells expressing a specific mGluR subtype are seeded into 96- or 384-well microplates.
-
The cells are loaded with a calcium-sensitive fluorescent dye.
-
A fixed, sub-maximal concentration of glutamate (typically the EC20, the concentration that gives 20% of the maximal response) is added to the cells.
-
Varying concentrations of this compound are then added.
-
The change in fluorescence is measured using a plate reader (e.g., a FLIPR or FlexStation).
-
The potentiation of the glutamate response by this compound is plotted against its concentration to determine the EC50 of potentiation.
-
To assess selectivity, this procedure is repeated for each of the other mGluR subtypes. A significantly higher EC50 value or lack of potentiation at other subtypes indicates selectivity for mGluR5.
-
To confirm the absence of agonist activity, this compound is added to the cells in the absence of glutamate.
-
Radioligand Binding Assay
This assay determines if the test compound binds to the receptor and can be used to assess its affinity for the allosteric site.
-
Preparation: Cell membranes are prepared from cell lines expressing the mGluR of interest.
-
Assay Principle: A radiolabeled ligand that binds to a known allosteric site on mGluR5 (e.g., [3H]MPEP) is incubated with the cell membranes. A non-radiolabeled allosteric modulator, like this compound, will compete with the radioligand for binding to the allosteric site, leading to a decrease in the measured radioactivity.
-
Protocol:
-
Cell membranes expressing mGluR5 are incubated with a fixed concentration of the radiolabeled allosteric antagonist.
-
Increasing concentrations of this compound are added to the incubation mixture.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The membranes are then collected by filtration, and the amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This can be converted to an inhibition constant (Ki).
-
To assess selectivity, similar binding assays would be performed on other mGluR subtypes if suitable radioligands for their allosteric sites were available.
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for assessing the selectivity of a putative mGluR5 PAM.
Caption: A flowchart illustrating the key stages in the in vitro assessment of a compound's potency and selectivity as an mGluR5 PAM.
Conclusion
The available data strongly indicate that this compound is a potent positive allosteric modulator of mGluR5 with high selectivity. Its well-defined activity at the target receptor, coupled with a lack of significant activity at other mGluR subtypes (as suggested by its characterization as "selective"), makes it a valuable tool for studying the physiological and pathological roles of mGluR5. For drug development professionals, its selectivity is a critical attribute, as it minimizes the potential for off-target effects, thereby improving the therapeutic window. Further disclosure of the full selectivity panel data would provide a more complete picture of its pharmacological profile.
References
A Head-to-Head Functional Comparison: (Rac)-LSN2814617 and MTEP at the mGlu5 Receptor
For researchers, scientists, and drug development professionals, this guide provides a comprehensive functional comparison of two key allosteric modulators of the metabotropic glutamate (B1630785) receptor 5 (mGlu5): (Rac)-LSN2814617, a positive allosteric modulator (PAM), and MTEP, a negative allosteric modulator (NAM). This document summarizes their opposing mechanisms of action, presents quantitative data from functional assays, and provides detailed experimental protocols.
The metabotropic glutamate receptor 5 (mGlu5) is a critical G protein-coupled receptor in the central nervous system, playing a significant role in synaptic plasticity, learning, and memory. Its dysfunction has been implicated in a range of neurological and psychiatric disorders. Allosteric modulation of mGlu5 offers a sophisticated therapeutic approach by fine-tuning the receptor's response to the endogenous agonist, glutamate, rather than directly activating or blocking it. This comparison focuses on two distinct modulators: this compound, which enhances the receptor's response, and MTEP, which diminishes it.
Mechanism of Action: A Tale of Two Modulators
This compound is a potent and selective positive allosteric modulator (PAM) of the mGlu5 receptor.[1] As a PAM, it binds to a site on the receptor distinct from the glutamate binding site and potentiates the receptor's response to glutamate. This leads to an increase in the potency and/or efficacy of the endogenous agonist.
In stark contrast, MTEP (3-((2-Methyl-4-thiazolyl)ethynyl)pyridine) is a well-characterized negative allosteric modulator (NAM) of the mGlu5 receptor.[2] Like PAMs, NAMs bind to an allosteric site, but they reduce the receptor's response to glutamate. This is typically observed as a decrease in the maximal response and a rightward shift in the agonist concentration-response curve, indicative of non-competitive antagonism.
Functional Assay Data: A Quantitative Comparison
The opposing effects of this compound and MTEP on mGlu5 receptor function can be quantified in various in vitro functional assays. The most common of these are calcium mobilization and phosphoinositide (PI) hydrolysis assays, which measure downstream signaling events following mGlu5 activation.
Table 1: In Vitro Potency of this compound and MTEP in Functional Assays
| Compound | Modulator Type | Assay | Cell Line | Parameter | Value | Citation |
| This compound | PAM | Calcium Mobilization | AV12 cells expressing rat mGlu5 | EC₅₀ (for potentiation) | 42 nM | [3] |
| MTEP | NAM | Calcium Mobilization | HEK293 cells expressing human mGlu5 | IC₅₀ | 12 nM | [4] |
| MTEP | NAM | Phosphoinositide Hydrolysis | Recombinant cells expressing human mGlu5a | IC₅₀ | 36 nM | [3] |
Table 2: Comparative Effects of an mGlu5 PAM and MTEP on Glutamate-Induced Calcium Mobilization in Rat Cortical Astrocytes
| Compound | Modulator Type | Effect on Glutamate Response | Potency (EC₅₀/IC₅₀) | Maximal Effect | Citation |
| VU0409551 | PAM | Potentiation | 317 nM | 79.5% of maximal glutamate response | [1] |
| MTEP | NAM | Inhibition | 10 µM (concentration used to block PAM effect) | Blocks PAM-induced potentiation | [1] |
Note: This table uses VU0409551 as a representative mGlu5 PAM to illustrate the direct comparative effect against MTEP in a native cell system.
Signaling Pathway and Experimental Workflow
The activation of the mGlu5 receptor initiates a well-defined signaling cascade. The following diagrams, generated using the DOT language, illustrate this pathway and a typical experimental workflow for assessing modulator activity.
Caption: The mGlu5 receptor signaling pathway.
Caption: A typical workflow for a calcium mobilization assay.
Experimental Protocols
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of the Gq-coupled mGlu5 receptor.
1. Cell Culture and Plating:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human or rat mGlu5 receptor are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Cells are seeded into black-walled, clear-bottom 96-well plates at a density of 50,000-80,000 cells per well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
2. Dye Loading:
-
The cell culture medium is removed, and cells are washed with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) is prepared according to the manufacturer's instructions, often including an anion-exchange inhibitor like probenecid (B1678239) to prevent dye leakage.
-
The dye solution is added to each well, and the plate is incubated for 60 minutes at 37°C, followed by a 15-30 minute incubation at room temperature to allow for de-esterification of the dye.
3. Compound Addition and Measurement:
-
A fluorescent plate reader equipped with an automated liquid handling system is used for this step.
-
Baseline fluorescence is measured for a few seconds.
-
A specific concentration of the test compound (this compound or MTEP) or vehicle is added to the wells.
-
After a pre-incubation period (typically 2-15 minutes), a concentration of glutamate (often the EC₂₀ or EC₈₀ for the agonist) is added to stimulate the receptor.
-
Fluorescence is continuously monitored for a period of 1-3 minutes to capture the transient increase in intracellular calcium.
4. Data Analysis:
-
The change in fluorescence is normalized to the baseline reading.
-
For PAMs like this compound, the potentiation of the glutamate response is measured, and an EC₅₀ value is determined from a concentration-response curve. This is often visualized as a leftward shift of the glutamate concentration-response curve.
-
For NAMs like MTEP, the inhibition of the glutamate response is measured, and an IC₅₀ value is determined. This is characterized by a rightward shift and a decrease in the maximum of the glutamate concentration-response curve.
Conclusion
This compound and MTEP represent two sides of the same coin in the modulation of mGlu5 receptor activity. As a PAM, this compound enhances the receptor's function, offering a potential therapeutic strategy for conditions where mGlu5 signaling is hypoactive. Conversely, MTEP, as a NAM, dampens mGlu5 activity, which has been explored for conditions associated with receptor hyperactivity. The provided data and protocols offer a framework for the functional characterization and comparison of these and other mGlu5 allosteric modulators, aiding in the ongoing research and development of novel therapeutics targeting this important receptor.
References
- 1. Biased mGlu5 positive allosteric modulators provide in vivo efficacy without potentiating mGlu5 modulation of NMDAR currents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric Modulators for mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mGlu5 Positive Allosteric Modulators Facilitate Long-Term Potentiation via Disinhibition Mediated by mGlu5-Endocannabinoid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of (Rac)-LSN2814617: A Procedural Guide for Laboratory Personnel
Essential Safety and Logistical Information for the Proper Disposal of a Novel Research Compound
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive framework for the disposal of the research compound (Rac)-LSN2814617, ensuring that safety and compliance are maintained at every step.
As a novel research compound, a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available. In the absence of specific data, this compound must be treated as a potentially hazardous substance, and the disposal process must adhere to the general principles of hazardous and pharmaceutical waste management.[1] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with all local, state, and federal regulations.[1]
Hazard Identification and Preliminary Assessment
Before beginning any work that will generate waste, it is crucial to conduct a thorough hazard assessment. For a novel compound like this compound, this involves a combination of predictive analysis based on its chemical structure and careful characterization of its waste products. The fundamental principle is to establish a disposal plan before commencing any experimental activity.
Key characteristics of this compound:
| Property | Value |
| CAS Number | 1313498-08-6 |
| Molecular Formula | C18H20FN5O |
| Physical Form | Solid |
| Solubility | Slightly soluble in DMF, DMSO, and Ethanol |
General Disposal Protocol for this compound
The following step-by-step process outlines a general framework for the safe disposal of a research compound like this compound. This protocol is designed to minimize environmental impact and ensure personnel safety.
1. Personal Protective Equipment (PPE):
Always wear appropriate PPE when handling this compound waste. This includes, but is not limited to:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat
2. Waste Segregation and Container Management:
Proper segregation and containment of chemical waste are paramount to preventing accidental reactions and ensuring safe disposal.
-
Segregation: Keep this compound waste separate from all other chemical waste streams at the point of generation.[1][2] Do not mix it with other chemical waste unless explicitly permitted by your institution's EHS guidelines.[1]
-
Containers: Use only approved hazardous waste containers provided by your EHS department.[1] The containers must be in good condition, compatible with the chemical properties of the waste, and securely closed except when adding waste.[1][3]
-
Labeling: Clearly label all waste containers with the words "Hazardous Waste," the full chemical name "this compound," and the date of initial waste accumulation.[1][3] Do not use abbreviations or chemical formulas on the label.[3]
3. Disposal Procedures:
-
Solid Waste: Collect solid waste, such as contaminated labware (e.g., pipette tips, weighing boats), in a designated, lined container.[4]
-
Liquid Waste: Collect liquid waste, such as solutions containing this compound, in a compatible, leak-proof container. Aqueous and organic waste streams should be collected separately.
-
Empty Containers: The original container of this compound, once empty, should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste.[5] After rinsing, the container can be disposed of according to institutional guidelines, which may involve defacing the label before disposal.
-
Prohibited Disposal Methods: Never dispose of this compound down the drain or in the regular trash.[1] Evaporation of chemical waste is not an acceptable disposal method.[4]
4. Disposal Request and Collection:
Once a waste container is full or the project is complete, submit a chemical waste collection request to your institution's EHS department.[1] EHS personnel are trained in the proper handling, transportation, and disposal of hazardous waste.
Experimental Protocols for Waste Characterization
In the absence of an SDS, your EHS department may require a basic characterization of the waste stream before disposal. The following are generalized protocols for such tests.
-
pH and Corrosivity Test:
-
Calibrate a pH meter using standard buffer solutions.
-
Measure the pH of an aqueous waste solution containing this compound.
-
A pH of ≤ 2 or ≥ 12.5 generally indicates corrosive hazardous waste.[2]
-
-
Flammability Test (Flash Point):
-
This test should be conducted by trained personnel using a small-scale closed-cup flash point tester. A liquid waste with a flash point below 140°F (60°C) is typically considered ignitable hazardous waste.[6]
-
-
Reactivity Test:
-
Carefully observe the waste for any signs of reaction when exposed to air or water.
-
Note any gas evolution, temperature changes, or precipitate formation.
-
Disposal Workflow and Decision-Making
The following diagram illustrates a generalized workflow for the safe disposal of a research chemical like this compound.
Summary of Key Safety and Disposal Principles
| Principle | Rationale |
| Hazard Identification | Assume the compound is hazardous in the absence of specific data to protect personnel and the environment. |
| Regulatory Compliance | Adhere to all institutional, local, state, and federal regulations for hazardous waste to ensure legal and safe disposal practices. |
| Waste Segregation | Keep different chemical wastes separate to prevent potentially dangerous chemical reactions in waste containers.[1] |
| Container Integrity | Use designated, sealed, and clearly labeled waste containers to prevent spills, leaks, and misidentification of waste.[1] |
| Professional Disposal | Arrange for disposal through your institution's EHS department to ensure waste is transported and treated by licensed professionals.[1] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. research.columbia.edu [research.columbia.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
